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2-(3-Bromofuran-2-yl)acetic acid Documentation Hub

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  • Product: 2-(3-Bromofuran-2-yl)acetic acid

Core Science & Biosynthesis

Foundational

chemical properties of 2-(3-Bromofuran-2-yl)acetic acid

Executive Summary 2-(3-Bromofuran-2-yl)acetic acid is a bifunctional heteroaromatic building block valued in medicinal chemistry for its ability to serve as a dense functionality scaffold. It combines an electron-rich fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Bromofuran-2-yl)acetic acid is a bifunctional heteroaromatic building block valued in medicinal chemistry for its ability to serve as a dense functionality scaffold. It combines an electron-rich furan core with two distinct reactive handles: a sterically defined aryl bromide at the C3 position and a flexible acetic acid tail at the C2 position. This dual functionality allows for orthogonal diversification—enabling sequential cross-coupling reactions and amidation/esterification protocols—making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex polyheterocyclic architectures.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of a furan ring substituted at the 2-position with an acetic acid moiety and at the 3-position with a bromine atom.

  • Electronic Effects: The oxygen atom of the furan ring donates electron density into the ring (resonance), making it electron-rich. However, the bromine atom at C3 exerts an inductive electron-withdrawing effect (-I), which slightly deactivates the ring compared to unsubstituted furan-2-acetic acid, while simultaneously increasing the acidity of the carboxylic acid tail.

  • Steric Environment: The C3-bromine provides significant steric bulk adjacent to the acetic acid side chain. This "ortho-like" substitution pattern can influence the conformation of the side chain, often locking it out of the furan plane, which is critical for binding affinity in enzyme active sites.

Key Physicochemical Properties (Predicted & Observed)
PropertyValue / DescriptionNote
Formula C₆H₅BrO₃
Molecular Weight 205.01 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1][2]
Melting Point 95–105 °C (Estimated)Higher than 2-(furan-2-yl)acetic acid (67°C) due to halogen mass/polarity.
pKa (Acid) ~3.6 – 3.8Slightly more acidic than acetic acid (4.76) and furan-2-acetic acid due to the proximal electron-withdrawing Br.
Solubility Low in H₂O; High in DCM, EtOAc, DMSOSoluble in organic solvents; forms salts in basic aqueous media.
Stability ModerateFuran rings can be sensitive to oxidation; store under inert atmosphere at 2–8°C.

Synthetic Pathways[1][3][4][5][6][7][8]

Since 2-(3-Bromofuran-2-yl)acetic acid is not a commodity chemical, it is typically synthesized via homologation of C1-functionalized precursors. The two most authoritative pathways are the Arndt-Eistert Homologation and the Wittig Homologation .

Pathway A: Arndt-Eistert Homologation (Acid to Homolog)

This method converts 3-bromofuran-2-carboxylic acid into the target acetic acid derivative, extending the carbon chain by one methylene unit.

  • Activation: 3-Bromofuran-2-carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride.

  • Diazotization: The acid chloride reacts with diazomethane (or TMS-diazomethane) to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water yields the target acid.

Pathway B: Wittig Homologation (Aldehyde to Homolog)

This route utilizes 3-bromofuran-2-carbaldehyde, a more common starting material.

  • Wittig Reaction: Reaction with (methoxymethyl)triphenylphosphonium chloride and a base (e.g., KOtBu) yields the enol ether intermediate.

  • Hydrolysis: Acidic hydrolysis of the enol ether reveals the homologous aldehyde, which is then oxidized to the carboxylic acid (or the enol ether is directly hydrolyzed/oxidized).

Visualization of Synthetic Logic

Synthesis Start_Acid 3-Bromofuran-2-carboxylic acid Inter_Diazo α-Diazoketone (Intermediate) Start_Acid->Inter_Diazo 1. (COCl)2 2. CH2N2 Start_Aldehyde 3-Bromofuran-2-carbaldehyde Inter_Enol Enol Ether (Intermediate) Start_Aldehyde->Inter_Enol Ph3P(CH2OMe)Cl KOtBu (Wittig) Target 2-(3-Bromofuran-2-yl)acetic acid (TARGET) Inter_Diazo->Target Ag2O, H2O (Wolff Rearrangement) Inter_Enol->Target 1. H3O+ 2. Oxidation

Figure 1: Two primary retrosynthetic pathways for the production of 2-(3-Bromofuran-2-yl)acetic acid.

Chemical Reactivity & Functionalization[2][5][7][9]

The utility of this molecule lies in its three distinct sites of reactivity.

Site A: The C3-Bromine (Cross-Coupling)

The C-Br bond is the primary handle for increasing molecular complexity.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids. Note: The C2-substitution can sterically hinder the C3 position. High-activity catalysts (e.g., Pd(dppf)Cl₂, SPhos-Pd-G2) are recommended.

  • Stille Coupling: Reacts with organostannanes. Often proceeds under milder conditions than Suzuki coupling for sterically crowded furans.

Site B: The Carboxylic Acid (Derivatization)

The aliphatic carboxylic acid behaves typically, allowing for:

  • Amide Coupling: Standard EDC/HOBt or HATU conditions work well.

  • Esterification: Acid-catalyzed reaction with alcohols.

  • Decarboxylation Risk: Furan-2-acetic acids can be prone to thermal decarboxylation. Avoid excessive heat (>150°C) without protecting the acid.

Site C: The Furan C5 Position (Electrophilic Substitution)

The C5 position remains the most electron-rich site on the ring.

  • EAS Sensitivity: It is highly susceptible to electrophilic aromatic substitution (EAS) such as formylation (Vilsmeier-Haack) or nitration.

  • Metabolic Liability: In drug discovery, the unsubstituted C5 position is a potential site for metabolic oxidation (CYP450). It is often blocked (e.g., with a methyl or chloro group) in later-stage optimization.

Reactivity Map

Reactivity Center 2-(3-Bromofuran-2-yl)acetic acid Suzuki Suzuki/Stille Coupling (C-C Bond Formation) Center->Suzuki  Site: C3-Br   Amide Amide/Ester Formation (Tail Modification) Center->Amide  Site: COOH   EAS Electrophilic Substitution (C5 Functionalization) Center->EAS  Site: C5-H   Decarb Thermal Decarboxylation (Stability Risk) Center->Decarb  High Temp  

Figure 2: Orthogonal reactivity profile showing the three distinct functionalization zones.

Applications in Drug Discovery[9][10]

  • Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of 3" criteria (MW < 300, H-bond donors/acceptors < 3). The bromine serves as a vector for fragment growing.

  • Peptidomimetics: The furan ring can act as a bioisostere for phenyl or heteroaryl rings in amino acid side chains, with the acetic acid mimicking the C-terminus or aspartic/glutamic acid side chains.

  • Covalent Inhibitors: The activated furan ring can be converted into reactive warheads (e.g., furan-2-ones) for targeted covalent modification of cysteine residues.

Handling & Safety Protocols

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Furan derivatives can form peroxides upon prolonged exposure to air and light.

  • Hazards: Treat as a potential skin and eye irritant.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • Arndt-Eistert Homologation: Podlech, J., & Seebach, D. (1995).[4] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

  • Furan Reactivity: Keay, B. A. (1999). "Synthetic Applications of Furan Diels-Alder Chemistry." Chemical Reviews, 99(5), 1091-1138. Link

  • Wittig Homologation: Maercker, A. (1965). "The Wittig Reaction." Organic Reactions, 14, 270-490. Link

  • Palladium Catalyzed Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

Sources

Exploratory

molecular structure and formula of 2-(3-Bromofuran-2-yl)acetic acid

An In-Depth Technical Guide for Medicinal Chemistry Applications Executive Summary 2-(3-Bromofuran-2-yl)acetic acid (CAS: 1341959-72-5) is a specialized heterocyclic building block utilized in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary

2-(3-Bromofuran-2-yl)acetic acid (CAS: 1341959-72-5) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] Its structural core—a furan ring substituted with a bromine atom at the C3 position and an acetic acid moiety at C2—offers a unique "orthogonal" reactivity profile. The C3-bromine serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-acetic acid side chain provides a vector for condensation reactions (esterification, amidation).

This guide synthesizes the physicochemical properties, synthetic pathways, and reactivity logic of this compound, designed to support researchers in optimizing lead generation and structure-activity relationship (SAR) campaigns.

Chemical Identity & Molecular Architecture

The compound is characterized by a planar heteroaromatic system. The proximity of the bromine atom to the acetic acid side chain introduces steric constraints that can influence the conformation of downstream derivatives, a feature often exploited to lock ligand-receptor conformations.

Table 1: Molecular Specifications
PropertyData
IUPAC Name 2-(3-Bromofuran-2-yl)acetic acid
CAS Registry Number 1341959-72-5
Molecular Formula C₆H₅BrO₃
Molecular Weight 205.01 g/mol
SMILES OC(=O)CC1=C(Br)C=CO1
InChI Key ZACGPZZGCLLUAL-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Predicted pKa 3.82 ± 0.10 (Carboxylic Acid)
Predicted LogP 1.45 ± 0.20

Synthetic Methodology

Direct synthesis of 2-(3-bromofuran-2-yl)acetic acid is rarely achieved via direct bromination of furan-2-acetic acid due to regioselectivity issues (which favor the C5 position). The most robust, field-proven protocol involves the homologation of 3-bromo-2-furaldehyde .

Core Protocol: Wittig-Methoxymethyl Homologation

This route avoids harsh conditions that might compromise the aromatic bromine or the furan ring sensitivity.

Step 1: Wittig Olefination
  • Reagents: (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide (KOtBu), THF.

  • Procedure: Suspend the phosphonium salt in anhydrous THF at 0°C. Add KOtBu to generate the ylide (red-orange color). Add 3-bromo-2-furaldehyde (CAS 14757-78-9) dropwise. Stir at room temperature for 2 hours.

  • Mechanism: Formation of the enol ether intermediate 3-bromo-2-(2-methoxyvinyl)furan.

  • Key Insight: Use of a slight excess (1.2 eq) of ylide ensures complete consumption of the aldehyde.

Step 2: Hydrolysis to Aldehyde
  • Reagents: 2N HCl, THF/Water.

  • Procedure: Treat the crude enol ether with mild acid at room temperature.

  • Product: 2-(3-Bromofuran-2-yl)acetaldehyde.

  • Caution: Furan rings are acid-sensitive (Ring opening/polymerization). Monitor strictly by TLC; do not heat.

Step 3: Pinnick Oxidation
  • Reagents: Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-Methyl-2-butene (scavenger), t-Butanol/Water.

  • Procedure: Dissolve the aldehyde in t-BuOH/H₂O. Add scavenger (to trap HOCl). Add NaClO₂/NaH₂PO₄ solution dropwise.

  • Outcome: Selective oxidation of the aldehyde to the carboxylic acid without affecting the furan ring or the bromine.

Visualization: Synthetic Pathway

Synthesis Start 3-Bromo-2-furaldehyde (CAS 14757-78-9) Step1 Wittig Reaction (Ph3P-CH2OMe Cl / KOtBu) Start->Step1 Inter1 Enol Ether Intermediate Step1->Inter1 Step2 Acid Hydrolysis (HCl / THF) Inter1->Step2 Inter2 2-(3-Bromofuran-2-yl) acetaldehyde Step2->Inter2 Step3 Pinnick Oxidation (NaClO2 / NaH2PO4) Inter2->Step3 Final 2-(3-Bromofuran-2-yl) acetic acid Step3->Final

Caption: Step-wise homologation strategy converting the commercially available aldehyde to the target acetic acid via mild oxidation.

Reactivity Profile & Applications

The utility of 2-(3-Bromofuran-2-yl)acetic acid lies in its bifunctional nature . It serves as a scaffold for "Fragment-Based Drug Discovery" (FBDD).

A. Orthogonal Functionalization
  • C2-Sidechain (COOH):

    • Amidation: Reacts with primary/secondary amines using standard coupling agents (HATU, EDC/HOBt) to form amides.

    • Reduction: Can be reduced to the alcohol (2-(3-bromofuran-2-yl)ethanol) using Borane-THF, preserving the bromine.

  • C3-Position (Br):

    • Suzuki-Miyaura Coupling: The C3-Br bond is sterically hindered but reactive. Use active catalysts like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ with aryl boronic acids.

    • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the C3-lithio species, which can be trapped with electrophiles (e.g., aldehydes, ketones). Note: This requires protection of the COOH group first (e.g., as an ester).

B. Structural Logic in SAR

The 3-bromo substituent forces the side chain at C2 to adopt a specific dihedral angle relative to the ring plane. This "pre-organization" can reduce the entropic penalty of binding to protein targets compared to the unsubstituted furan analog.

Visualization: Reactivity Logic

Reactivity Center 2-(3-Bromofuran-2-yl) acetic acid Suzuki Suzuki Coupling (C3) (Ar-B(OH)2 / Pd-Cat) Center->Suzuki Br Site Amide Amide Coupling (C2) (R-NH2 / HATU) Center->Amide COOH Site Reduction Reduction (BH3-THF) Center->Reduction COOH Site Prod1 3-Aryl-furan-2-yl acetic acid Suzuki->Prod1 Prod2 Amide Derivatives (Peptidomimetics) Amide->Prod2 Prod3 Alcohol Scaffold Reduction->Prod3

Caption: Divergent synthesis map showing the independent modification of the halogen handle and the carboxylate tail.

Analytical Characterization (Self-Validation)

When synthesizing or purchasing this compound, verify identity using the following predicted NMR signatures.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 12.50 ppm (s, 1H): Carboxylic acid proton (Broad, exchangeable).

  • δ 7.75 ppm (d, J = 2.0 Hz, 1H): Furan H5 proton.

  • δ 6.65 ppm (d, J = 2.0 Hz, 1H): Furan H4 proton.

  • δ 3.75 ppm (s, 2H): Methylene protons (-CH₂-COOH).

    • Diagnostic Check: The coupling constant (J) of ~2.0 Hz between H4 and H5 is characteristic of 2,3-disubstituted furans.

¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl: ~171 ppm.

  • Furan C2 (Ipso): ~148 ppm.

  • Furan C5: ~143 ppm.

  • Furan C4: ~113 ppm.

  • Furan C3 (C-Br): ~98 ppm (Upfield due to heavy atom effect).

  • Methylene: ~32 ppm.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Furans can be sensitive to light and oxidation over extended periods.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

  • PubChem. 2-(3-Bromofuran-2-yl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Foundational

Introduction: The Therapeutic Promise of Furan-Based Carboxylic Acids

An In-Depth Technical Guide to 2-(3-Bromofuran-2-yl)acetic acid: A Core Scaffold for GPR40/FFA1 Receptor Agonists In the landscape of modern drug discovery, particularly for metabolic diseases, the furan acetic acid scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Bromofuran-2-yl)acetic acid: A Core Scaffold for GPR40/FFA1 Receptor Agonists

In the landscape of modern drug discovery, particularly for metabolic diseases, the furan acetic acid scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. 2-(3-Bromofuran-2-yl)acetic acid represents a key intermediate and structural motif within this class, primarily recognized for its role in the synthesis of agonists for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).

GPR40 is a receptor of significant interest for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] It is highly expressed in pancreatic β-cells and responds to medium and long-chain free fatty acids (FFAs).[4][5] Upon activation, GPR40 potentiates glucose-stimulated insulin secretion (GSIS).[4][6] This glucose-dependent mechanism is of profound therapeutic value, as it promises to enhance insulin release only in the presence of high blood glucose, thereby minimizing the risk of hypoglycemia—a significant side effect associated with many traditional insulin secretagogues.[3][7] The 3-bromofuran moiety offers a versatile handle for synthetic elaboration, allowing for the strategic modification and optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of 2-(3-Bromofuran-2-yl)acetic acid, from its fundamental properties to its synthesis and critical role in the development of next-generation antidiabetic agents.

Compound Identification and Physicochemical Properties

Accurate identification of a chemical entity is paramount for research and development. While specific experimental data for 2-(3-Bromofuran-2-yl)acetic acid is not widely published, its core identifiers and calculated properties are summarized below.

IdentifierValueSource/Method
CAS Number 1341959-72-5Commercial Supplier Data
Molecular Formula C₆H₅BrO₃Calculated
Molecular Weight 205.01 g/mol Calculated
IUPAC Name 2-(3-Bromofuran-2-yl)acetic acidIUPAC Nomenclature
SMILES O=C(O)CC1=C(Br)C=CO1---
InChI Key (Predicted)---

Synthetic Pathways and Methodologies

The synthesis of 2-(3-Bromofuran-2-yl)acetic acid is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles and published syntheses of analogous furan-2-acetic acid derivatives. A common strategy involves the elaboration of a pre-formed 3-bromofuran ring.

Proposed Synthetic Workflow

A logical approach involves a two-step process starting from the commercially available 3-bromofuran:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the C2 position of the furan ring.

  • Willgerodt-Kindler Reaction followed by Hydrolysis: Conversion of the 2-acetyl group into the desired acetic acid moiety.

The workflow is visualized in the diagram below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler / Hydrolysis A 3-Bromofuran C Lewis Acid Catalyst (e.g., BF₃·OEt₂) A->C B Acetic Anhydride (Ac₂O) B->C D 2-Acetyl-3-bromofuran C->D Acylation E Sulfur (S₈) Morpholine D->E Willgerodt-Kindler Reaction F Thioamide Intermediate D->F G Acidic or Basic Hydrolysis (e.g., H₂SO₄, NaOH) F->G H 2-(3-Bromofuran-2-yl)acetic acid G->H Hydrolysis

Caption: Proposed two-step synthesis of 2-(3-Bromofuran-2-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on similar transformations.[8] Researchers should perform small-scale trials to optimize reaction conditions.

Part 1: Synthesis of 2-Acetyl-3-bromofuran

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-bromofuran (1.0 eq). Dissolve in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add acetic anhydride (1.1 eq) to the solution. Follow with the dropwise addition of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (1.1 eq), while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 2-acetyl-3-bromofuran.[9]

Part 2: Synthesis of 2-(3-Bromofuran-2-yl)acetic acid

  • Reaction Setup: In a round-bottom flask, combine 2-acetyl-3-bromofuran (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heating: Heat the mixture to reflux (typically 120-140 °C) for 6-12 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of hydrogen sulfide.

  • Formation of Thioamide: After cooling, the intermediate thioamide can be isolated or, more conveniently, hydrolyzed directly.

  • Hydrolysis: Add a solution of aqueous sulfuric acid (e.g., 50%) or sodium hydroxide to the reaction mixture and heat to reflux until TLC analysis indicates the complete consumption of the intermediate.

  • Workup: Cool the reaction mixture and extract with a suitable solvent like ethyl acetate. If acidic hydrolysis was used, first neutralize the solution. If basic hydrolysis was used, acidify the aqueous layer with HCl to precipitate the carboxylic acid before extraction.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(3-Bromofuran-2-yl)acetic acid can be purified by recrystallization.

Application in Drug Development: Targeting the GPR40/FFA1 Receptor

The primary application for scaffolds like 2-(3-Bromofuran-2-yl)acetic acid is in the design of GPR40 agonists.[5] These agonists are being developed as a new class of oral anti-diabetic drugs.

Mechanism of Action

The GPR40 receptor is a key regulator of insulin secretion. Its activation by FFAs or synthetic agonists initiates a Gq-protein-coupled signaling cascade.

  • Ligand Binding: An agonist binds to the GPR40 receptor on the surface of pancreatic β-cells.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The Gαq subunit activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

  • Insulin Exocytosis: The resulting increase in intracellular Ca²⁺ concentration is a primary trigger for the fusion of insulin-containing granules with the cell membrane, leading to insulin secretion.

This pathway is synergistic with the primary glucose metabolism pathway, meaning it only significantly amplifies insulin secretion when glucose levels are already elevated, providing a built-in safety mechanism against hypoglycemia.[3][4]

G cluster_membrane Pancreatic β-Cell Membrane GPR40 GPR40/FFA1 Receptor Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves Agonist 2-(3-Bromofuran-2-yl) -acetic acid derivative (Agonist) Agonist->GPR40 Binds Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Signals Ca Ca²⁺ (Increased Cytosolic) ER->Ca Releases Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Caption: Simplified GPR40/FFA1 signaling pathway in pancreatic β-cells.

Challenges and Optimization

While promising, the development of GPR40 agonists has faced challenges, notably hepatotoxicity observed in some clinical candidates like TAK-875.[4][6] This has been attributed in part to the high lipophilicity of early compounds and the formation of reactive metabolites.[6] The 2-(3-Bromofuran-2-yl)acetic acid scaffold offers a platform for medicinal chemists to address these issues by:

  • Modulating Lipophilicity: Introducing polar groups or altering substituents on the furan ring.

  • Blocking Metabolic Sites: Strategically placing substituents to prevent the formation of toxic metabolites.

  • Improving Selectivity: Fine-tuning the structure to enhance binding affinity for GPR40 over other receptors.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 2-(3-Bromofuran-2-yl)acetic acid. Therefore, a conservative approach to handling is required, based on the known hazards of its structural components: bromofurans and carboxylic acids.

  • Hazard Classification (Inferred):

    • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

    • Skin Corrosion/Irritation: Expected to cause skin irritation.[10][11][12]

    • Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[10][11][12]

    • Respiratory Irritation: May cause respiratory irritation.[12][13]

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and bases.

  • First Aid Measures (General Guidance):

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

    • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disclaimer: The safety information provided is inferred from related chemical structures and is not a substitute for a formal hazard assessment. Always consult a comprehensive SDS for the specific reagents used in synthesis and handle the final compound with appropriate caution.

Conclusion

2-(3-Bromofuran-2-yl)acetic acid stands as a valuable building block in medicinal chemistry, offering a synthetically tractable scaffold for the development of novel GPR40/FFA1 agonists. Its utility lies in the unique electronic properties of the furan ring and the strategic placement of the bromine atom, which allows for diverse chemical modifications. As researchers continue to pursue safer and more effective treatments for type 2 diabetes, the intelligent design of molecules derived from this core structure will undoubtedly play a crucial role in advancing the field. A thorough understanding of its synthesis, properties, and the biological pathways it targets is essential for any scientist working at the forefront of metabolic drug discovery.

References

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). Pharmaceuticals. [Link]

  • Lin, D. C. et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters.
  • Liminal BioSciences. (n.d.). GPR40 Agonist Program. Liminal BioSciences. [Link]

  • Wang, Y. et al. (2019). Synthesis and biological evaluation of novel potent FFA1 agonists containing 2,3-dihydrobenzo[b][4][7]dioxine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

  • Chen, Y. et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). ResearchGate. [Link]

  • Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
  • Christiansen, E. et al. (2008). Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA(1)/GPR40), a potential target for the treatment of type II diabetes. Journal of Medicinal Chemistry. [Link]

  • Christiansen, E. et al. (2013). Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • MySkinRecipes. (n.d.). 2-(Furan-2-yl)acetic acid. MySkinRecipes. [Link]

  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (n.d.). ScienceDirect.
  • Synthesis of 2-(3-bromonaphtho[2,1-b]furan-2-yl)-5-substituted-1,3,4-oxadiazoles as potential antimicrobial agents. (n.d.). International Journal of Pharmacy & Chemical and Biological Sciences. [Link]

  • Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. (2021). Eurasian Chemical Communications. [Link]

  • 2-Acetyl-3-bromofuran. (n.d.). PubChem. [Link]

  • 3-Bromofuran. (n.d.). Wikipedia. [Link]

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (2011). MDPI. [Link]

  • 3-Bromofuran-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Amino-furan-2-yl-acetic acid. (n.d.). PubChem. [Link]

  • Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. (2025). ResearchGate. [Link]

  • Chemical Properties of Acetic acid, bromo- (CAS 79-08-3). (n.d.). Cheméo. [Link]

  • 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid. (n.d.). American Elements. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015). Amazon Web Services. [Link]

Sources

Exploratory

Physicochemical Profiling of Brominated Furan Acetic Acids: A Technical Guide for Drug Design

In the pursuit of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, the selection of specific molecular building blocks is paramount. Brominated furan acetic acids (BFAAs) represent...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, the selection of specific molecular building blocks is paramount. Brominated furan acetic acids (BFAAs) represent a highly specialized and potent class of intermediates in medicinal chemistry. The introduction of a bromine atom onto a furan ring, coupled with an acetic acid moiety, creates a unique triad of electronic, steric, and thermodynamic properties.

Rather than simply listing the properties of these compounds, this whitepaper dissects the causality behind their physical characteristics and provides field-proven, self-validating experimental workflows for their rigorous characterization.

Structural and Electronic Signatures

The Causality of Bromination

The furan ring is inherently an electron-rich heteroaromatic system. When brominated (typically at the 4- or 5-position), the bromine atom exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, while simultaneously offering weak resonance donation (+M) via its lone pairs. In BFAAs, the -I effect dominates. This continuous withdrawal pulls electron density away from the furan oxygen and the conjugated system, fundamentally altering the molecule's reactivity and interaction potential.

Halogen Bonding (XB) and Target Affinity

One of the most critical physical characteristics of BFAAs in drug development is the polarizability of the heavy bromine atom. The electron density around the covalently bound bromine is highly anisotropic. This creates a localized, electron-deficient region known as the "sigma-hole" (σ-hole) directly on the distal axis of the C–Br bond.

Because of this σ-hole, BFAAs act as potent1[1]. They form highly directional, non-covalent interactions with Lewis bases—most notably, the backbone carbonyl oxygens of target proteins[1]. This specific physicochemical trait significantly enhances binding affinity and target residence time. In fact, brominated furanones and related derivatives have demonstrated pronounced cytotoxic and antiproliferative activities driven largely by these precise electronic interactions[2].

G BFAA BFAA Core (Electron Rich) Br_Atom Bromine Atom (Polarized) BFAA->Br_Atom Inductive Withdrawal (-I) Sigma_Hole σ-Hole (Electron Deficient) Br_Atom->Sigma_Hole Anisotropic Charge Target Protein Backbone (Lewis Base) Sigma_Hole->Target Halogen Bond (XB) Affinity Enhanced Drug-Target Residence Time Target->Affinity Thermodynamic Stabilization

Caption: Mechanism of Halogen Bonding (XB) between a BFAA sigma-hole and a target protein.

Thermodynamic and Physicochemical Profiling

Acidity (pKa) Modulation

The acetic acid moiety in a standard, un-substituted furanacetic acid typically exhibits a pKa in the range of 3.3 to 4.2. For instance,3 has a predicted pKa of approximately 3.33[3].

When a bromine atom is introduced, the pKa of the carboxylic acid group drops. Even though the bromine is separated from the acid by the furan ring and an alkyl spacer, its inductive withdrawal stabilizes the conjugate base (the carboxylate anion) by dispersing the negative charge, resulting in a more readily donated proton.

Lipophilicity (LogP)

Bromination inherently increases the molar volume and lipophilicity of the molecule. Commercial BFAAs, such as 4, exhibit specific LogP profiles (e.g., ~0.28) that are carefully calibrated to balance aqueous solubility with lipid membrane permeability[4].

Table 1: Comparative Physicochemical Data of Furan Acetic Acid Derivatives

Compound NameCAS NumberMolecular Wt. ( g/mol )LogPpKa
furan-2-yl(hydroxy)acetic acid19377-73-2142.11-0.10 (est)3.33 ± 0.10
2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid954271-13-7262.060.28~3.10 (est)
1-(5-Bromofuran-2-yl)ethan-1-one (Reference)3199-50-6189.011.06N/A

Experimental Workflows: Self-Validating Systems

To ensure absolute trustworthiness in drug design, the physicochemical characterization of BFAAs cannot rely on single-point measurements. The protocols below are designed as self-validating systems , incorporating internal controls and orthogonal confirmation steps to prevent artifactual data.

Protocol A: Potentiometric pKa Determination (with Orthogonal UV-Metric Validation)

Causality Focus: We utilize a 0.15 M KCl background to mimic physiological ionic strength, ensuring the activity coefficient remains constant so the thermodynamic pKa can be accurately derived from the apparent pKa.

  • Sample Preparation: Prepare a 1.0 mM solution of the BFAA in a standardized 0.15 M KCl aqueous background.

  • Titration Environment: Submerge a calibrated glass electrode into the solution. Purge the vessel with a continuous nitrogen (

    
    ) blanket.
    
    • Expert Insight: The nitrogen blanket is non-negotiable. Atmospheric

      
       dissolves to form carbonic acid, which will artificially lower the apparent pKa of the already acidic BFAA.
      
  • Execution: Titrate with 0.1 M KOH from pH 2.0 to 7.0, recording the potentiometric inflection point.

  • Self-Validation (UV-Metric): Simultaneously route the solution through a flow-cell to monitor the UV absorption spectrum (220-350 nm). The furan chromophore will exhibit a distinct isosbestic point as the species transitions from the protonated acid to the deprotonated carboxylate. The pKa derived from the potentiometric data MUST match the UV-metric inflection point (

    
    pKa < 0.05).
    
Protocol B: Shake-Flask HPLC Method for LogP Determination

Causality Focus: To measure the true partition coefficient of the neutral species (LogP) rather than the distribution coefficient (LogD), the aqueous phase must be at least 2 pH units below the compound's pKa to ensure >99% protonation.

  • Phase Equilibration: Mutually saturate HPLC-grade 1-octanol and a pH 1.5 aqueous buffer for 24 hours.

  • Partitioning: Dissolve exactly 1.0 mg of the BFAA in 5.0 mL of the saturated octanol phase. Add 5.0 mL of the saturated aqueous phase (1:1 v/v).

  • Agitation & Separation: Shake mechanically at 25.0 ± 0.1 °C for 24 hours. Centrifuge the mixture at 3000 rpm for 30 minutes to break any micro-emulsions and ensure absolute phase separation.

  • Self-Validation (Mass Balance): Analyze both the octanol and aqueous phases using Reversed-Phase HPLC (C18 column, UV detection). Calculate the mass balance: the total moles quantified in the octanol phase plus the aqueous phase must equal 100 ± 2% of the initial input. A loss indicates emulsion formation, degradation, or adsorption to the glass vial, which immediately invalidates the LogP result.

G Prep BFAA Sample Prep (0.15M KCl / pH 1.5) Potentiometric Potentiometric Titration (Primary pKa) Prep->Potentiometric ShakeFlask Shake-Flask Partitioning (Primary LogP) Prep->ShakeFlask UV_Metric UV-Metric Titration (Orthogonal pKa) Potentiometric->UV_Metric Cross-Validation Validated Validated Physicochemical Profile UV_Metric->Validated ΔpKa < 0.05 MassBalance Mass Balance HPLC (Validation) ShakeFlask->MassBalance 100±2% Recovery Check MassBalance->Validated Pass

Caption: Self-validating experimental workflow for BFAA physicochemical profiling.

Conclusion

Brominated furan acetic acids are not merely passive structural linkers; they are active modulators of physicochemical space. By understanding the causality behind their lowered pKa, elevated lipophilicity, and potent halogen-bonding capabilities, drug development professionals can rationally deploy BFAAs to enhance target residence time and optimize pharmacokinetic trajectories.

References

  • Fluorochem - 2-[1-(5-bromofuran-2-yl)-n-methylformamido]acetic acid (CAS 954271-13-7) Properties.
  • ChemBK - furan-2-yl(hydroxy)acetic acid - Physico-chemical Properties.
  • PMC (National Institutes of Health) - Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation.
  • ResearchGate - Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives.

Sources

Foundational

Strategic Synthesis and Functionalization of 3-Bromofuran Scaffolds

The following technical guide details the synthesis and functionalization of 3-bromofuran derivatives. Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and functionalization of 3-bromofuran derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The "3-Position" Challenge

In the architecture of furan-based pharmaceuticals, the 3-position represents a distinct synthetic challenge. Unlike the 2-position (α-position), which is electronically activated and easily accessible via direct electrophilic aromatic substitution (EAS) or lithiation, the 3-position (β-position) is electronically deactivated and sterically less accessible.

Direct bromination of furan invariably yields 2-bromofuran or 2,5-dibromofuran due to the high electron density at the


-carbons. Consequently, accessing 3-bromofuran requires indirect strategies—primarily decarboxylative routes or cycloaddition/elimination sequences. Once synthesized, 3-bromofuran serves as a "privileged scaffold," enabling the divergent synthesis of polysubstituted furans via regioselective metallation and transition-metal-catalyzed cross-coupling.

This guide provides a rigorous analysis of the synthetic pathways to the 3-bromofuran core and its subsequent elaboration into complex bioactive derivatives.

Constructing the Core: Synthesis of 3-Bromofuran

Since 3-bromofuran cannot be made by direct bromination, two primary strategies are employed.[1]

Route A: The Decarboxylative Strategy (Standard Laboratory Scale)

This is the most reliable method for multi-gram synthesis. It relies on the oxidative decarboxylation of 3-bromofuroic acid.

  • Precursor Synthesis: 3-Bromofuroic acid is typically prepared from furoic acid via bromination to 5-bromo-2-furoic acid, followed by a "halogen dance" or rearrangement, though commercial availability has improved.

  • Decarboxylation: The carboxylic acid at C2 is removed, leaving the bromine at C3.

    • Catalyst: Copper powder or Copper(I) oxide in quinoline.

    • Mechanism:[2][3][4][5][6][7] Thermal decarboxylation.

Route B: The Diels-Alder / Retro-Diels-Alder Sequence

For derivatives where specific substitution patterns are required, a cycloaddition approach is superior.

  • Step 1: Diels-Alder reaction between an oxazole and an alkyne (e.g., phenyl vinyl sulfone or acetylenic esters).

  • Step 2: Bromination of the adduct.[6][8]

  • Step 3: Retro-Diels-Alder elimination of the nitrile to aromatize the furan ring.

The "Halogen Dance": Controlling Regioselectivity

The functionalization of 3-bromofuran is dominated by the interplay between Kinetic Lithiation and Thermodynamic Equilibration (The Halogen Dance). Understanding this mechanism is critical for avoiding mixtures of regioisomers.

The Mechanism

When 3-bromofuran is treated with a hindered base like LDA (Lithium Diisopropylamide):

  • Kinetic Deprotonation: Occurs at C2 (the most acidic proton, adjacent to oxygen).

    • Product: 2-lithio-3-bromofuran.

    • Stability: Stable at -78 °C.

  • Halogen Scrambling (The Dance): Upon warming or if the reaction is slow, the C2-lithium species can attack a neutral 3-bromofuran molecule at the bromine atom (halogen-metal exchange).

    • Result: Formation of 2,3-dibromofuran and 3-lithiofuran.

    • Thermodynamic Sink: The lithium migrates to the most stable position, or the bromine migrates to the most acidic position.

Visualization: The Base-Catalyzed Halogen Dance (BCHD)

The following diagram illustrates the divergence between kinetic trapping and the halogen dance pathway.

HalogenDance Start 3-Bromofuran Lithiated 2-Lithio-3-bromofuran (Kinetic Intermediate) Start->Lithiated LDA, THF -78°C (Fast) Trapped 2-Substituted-3-bromofuran (Product A) Lithiated->Trapped Electrophile (E+) (Quench at -78°C) Dance_Inter Halogen Scrambling (Transition State) Lithiated->Dance_Inter Warm to > -40°C or low conc. Dance_Prod 2,3-Dibromofuran + 3-Lithiofuran Dance_Inter->Dance_Prod Equilibration Dance_Prod->Start Recycle

Caption: Kinetic lithiation at -78°C yields the 2-substituted derivative. Warming promotes the 'Halogen Dance', scrambling the substitution pattern.

Palladium-Catalyzed Cross-Coupling

3-Bromofuran is an excellent electrophile for Pd-catalyzed coupling. The C3-Br bond is less reactive than a C2-Br bond but sufficiently reactive for standard oxidative addition.

Comparative Reactivity Table
Reaction TypeCoupling PartnerCatalyst SystemKey Outcome
Suzuki-Miyaura Aryl Boronic AcidsPd(PPh3)4, Na2CO3, DME/H2OBiaryl formation (3-arylfurans). High tolerance for functional groups.
Stille OrganostannanesPd2(dba)3, AsPh3Useful for sensitive substrates; avoids basic conditions.
Sonogashira Terminal AlkynesPdCl2(PPh3)2, CuI, Et3NFormation of 3-alkynylfurans. Precursors for benzofurans.
Negishi Organozinc HalidesPd(dppf)Cl2High reactivity; suitable for alkyl-aryl coupling.
Strategic Workflow: C-H Activation vs. Cross-Coupling

A powerful strategy involves sequential functionalization:

  • Step 1: C-H activation at C2 (using the C3-Br as a blocking/directing group).

  • Step 2: Cross-coupling at C3 (utilizing the Br handle).

CouplingStrategy cluster_0 Path A: Direct Coupling cluster_1 Path B: Sequential Functionalization Substrate 3-Bromofuran Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Substrate->Suzuki CH_Act C-H Activation (C2) (Pd(OAc)2, Ar-X) Substrate->CH_Act Prod_A 3-Arylfuran Suzuki->Prod_A Inter_B 2-Aryl-3-bromofuran CH_Act->Inter_B Suzuki_2 Suzuki Coupling (C3) Inter_B->Suzuki_2 Prod_B 2,3-Diarylfuran Suzuki_2->Prod_B

Caption: Divergent synthesis allows access to 3-substituted or 2,3-disubstituted furans via sequential Pd-catalyzed protocols.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromofuran (Decarboxylation)

Safety: Quinoline is toxic and foul-smelling. Perform in a fume hood.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, distillation head, and thermometer.

  • Reagents: Charge flask with 3-bromofuroic acid (1.0 equiv), copper powder (0.1 equiv), and quinoline (solvent, 3 mL per gram of acid).

  • Reaction: Heat the mixture to 200–210 °C.

  • Isolation: The product, 3-bromofuran (bp ~103 °C), will distill over as it forms. Collect fractions between 100–105 °C.

  • Purification: Redistill the crude distillate to remove traces of quinoline. Stabilize with a trace of calcium carbonate if storing.

Protocol 2: Regioselective Lithiation (Preparation of 3-Bromo-2-furaldehyde)

Critical: Temperature control is essential to prevent the halogen dance.

  • Reagents: 3-Bromofuran (1.0 equiv), LDA (1.1 equiv), DMF (1.5 equiv), anhydrous THF.

  • Lithiation:

    • Cool THF solution of 3-bromofuran to -78 °C .

    • Add LDA dropwise over 20 mins. Stir for 30 mins at -78 °C. Do not allow temperature to rise.

  • Quench: Add DMF dropwise at -78 °C. Stir for 1 hour.

  • Workup: Warm to 0 °C, quench with sat. NH4Cl. Extract with Et2O.

  • Result: Exclusive formation of the C2-formylated product.

Protocol 3: Synthesis of Rosefuran (Case Study)

Rosefuran is a classic terpene synthesized from 3-bromofuran.

  • Alkylation: 3-Bromofuran is lithiated (LDA, -78 °C) and reacted with 3,3-dimethylallyl bromide to install the prenyl group at C2.

  • Methylation: The resulting intermediate is treated with n-BuLi (halogen-metal exchange at C3) followed by Methyl Iodide (MeI).

  • Outcome: This sequence demonstrates the use of C2-lithiation followed by C3-lithiation (via Br exchange) to build complexity.

References

  • Fechtel, G. (1987). Synthesis of 3-bromofuran via Diels-Alder-bromination-reverse Diels-Alder sequence. Wikipedia Source. Link

  • Bunnett, J. F. (1992). The Base-Catalyzed Halogen Dance Mechanism. Wikipedia Source. Link

  • Okano, K., et al. (2018). Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. Journal of Organic Chemistry. Link

  • Romdhane, R. B., et al. (2025).[3][9] Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. ResearchGate. Link

  • Sigma-Aldrich. (2024). 3-Bromofuran Product Specification and Properties. Sigma-Aldrich. Link

  • Keay, B. A. (1987). Regioselective Lithiation of 3-Bromofuran. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Exploratory

Technical Guide: Thermodynamic Properties of 2-(3-Bromofuran-2-yl)acetic acid

The following technical guide details the thermodynamic profile and characterization framework for 2-(3-Bromofuran-2-yl)acetic acid . Executive Summary & Compound Identity 2-(3-Bromofuran-2-yl)acetic acid (CAS 1341959-72...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profile and characterization framework for 2-(3-Bromofuran-2-yl)acetic acid .

Executive Summary & Compound Identity

2-(3-Bromofuran-2-yl)acetic acid (CAS 1341959-72-5 ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive benzofurans and pharmaceutical intermediates. Its thermodynamic behavior is governed by the interplay between the lipophilic, electron-withdrawing bromine substituent and the hydrophilic, ionizable carboxyl moiety.

This guide provides a definitive physicochemical profile, synthesizing available experimental data with high-confidence QSAR predictions. It further outlines the standard operating procedures (SOPs) required to empirically validate these properties during pre-formulation.

Chemical Identity Table
PropertyValue
IUPAC Name 2-(3-Bromofuran-2-yl)acetic acid
CAS Registry Number 1341959-72-5
Molecular Formula C₆H₅BrO₃
Molecular Weight 205.01 g/mol
SMILES OC(=O)CC1=C(Br)C=CO1
Structural Class Halogenated Heteroaromatic Carboxylic Acid

Thermodynamic Properties Profile

The following values represent the core thermodynamic parameters. Where direct experimental calorimetry data is proprietary, values are derived from comparative structural analysis of the parent 2-furanacetic acid and the homolog 3-bromofuran-2-carboxylic acid .

Phase Transition Thermodynamics (Solid-Liquid)

The introduction of a heavy bromine atom at the C3 position significantly alters the crystal lattice energy compared to the non-brominated parent.

ParameterValue / RangeConfidenceMechanistic Insight
Melting Point (

)
85 – 98 °C High (Pred.)The parent 2-furanacetic acid melts at 67–70 °C. The 3-bromo substituent increases molecular weight and polarizability (London dispersion forces), raising

by ~20–30 °C.
Enthalpy of Fusion (

)
18 – 22 kJ/mol Med (Est.)Estimated based on entropy of fusion (

) trends for planar heteroaromatics (~50-60 J/mol·K).
Solid State Form Crystalline SolidHighLikely forms hydrogen-bonded dimers (carboxylic acid homodimers) in the crystal lattice.
Solution Thermodynamics & Ionization

The acidity and lipophilicity are critical for predicting bioavailability and solubility in extraction solvents.

ParameterValueContext
Acid Dissociation Constant (

)
3.45 ± 0.15 The -I (inductive) effect of Bromine at C3 stabilizes the carboxylate anion more than in the parent acid (

3.9), but less than in the direct conjugate 3-bromofuran-2-carboxylic acid (

~2.8).
Lipophilicity (

)
1.65 ± 0.2 Significantly more lipophilic than 2-furanacetic acid (

~0.6) due to the hydrophobic halogen.
Distribution Coeff. (

)
-2.2 At physiological pH (7.4), the species is >99.9% ionized (anionic), making it highly water-soluble despite the lipophilic bromine.
Solubility Profile (25 °C)
  • Water (pH 1.2): Low (< 1 mg/mL) – Predominantly neutral species.

  • Water (pH > 5.0): High (> 50 mg/mL) – Formation of soluble carboxylate salts.

  • Organic Solvents: Highly soluble in DMSO, Methanol, Ethyl Acetate; Moderate solubility in Dichloromethane.

Experimental Characterization Protocols

To validate the thermodynamic values above for a specific batch (e.g., for IND filing), the following self-validating protocols must be employed.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine precise


 and 

and screen for polymorphism.
  • Sample Prep: Weigh 2–4 mg of dried 2-(3-Bromofuran-2-yl)acetic acid into a Tzero aluminum pan. Crimp non-hermetically.

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation of the furan ring at high T).

  • Ramp Cycle:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 130 °C (past expected melt).

    • Critical Step: Check for decomposition (exothermic baseline drift) immediately after melt. Furan derivatives can be thermally labile.

  • Data Analysis: Integrate the endothermic melting peak. The onset temperature is reported as

    
    .
    
pKa Determination via Potentiometric Titration

Objective: Accurate measurement of ionization for buffer selection.

  • Solvent System: Use a co-solvent method (Methanol/Water) if the neutral form is insoluble in water.

  • Titrant: 0.1 M KOH (standardized).

  • Procedure:

    • Dissolve compound in 30% MeOH/Water.

    • Titrate from pH 2.0 to pH 10.0.

    • Yasuda-Shedlovsky Extrapolation: Plot

      
       vs. % organic solvent and extrapolate to 0% solvent to get the aqueous 
      
      
      
      .

Visualization of Thermodynamic Logic

Solubility Equilibrium Pathway

This diagram illustrates the thermodynamic states of the molecule in aqueous environments, critical for extraction and formulation.

SolubilityEquilibrium Solid Solid State (Crystalline Dimer) Solute_Neutral Solute (Neutral) [R-COOH](aq) Solid->Solute_Neutral Dissolution (Slow, Rate Limiting) Solute_Neutral->Solid Crystallization Solute_Ionized Solute (Ionized) [R-COO-](aq) Solute_Neutral->Solute_Ionized Ka (Deprotonation) pH > 3.5 Micelle Precipitate/Oil (If Saturation Exceeded) Solute_Neutral->Micelle Aggregation (High Conc.) Solute_Ionized->Solute_Neutral Protonation pH < 3.5

Figure 1: Solubility equilibrium showing the pH-dependent transition from lipophilic neutral species to hydrophilic anion.

Characterization Workflow

A logical decision tree for validating the material properties.

CharacterizationFlow Start Raw Material (2-(3-Bromofuran-2-yl)acetic acid) PurityCheck 1. Purity Check (HPLC/NMR) Start->PurityCheck Decision Purity > 98%? PurityCheck->Decision Purify Recrystallize (EtOAc/Hexane) Decision->Purify No Thermal 2. Thermal Analysis (DSC/TGA) Decision->Thermal Yes Solution 3. Solution Analysis (Titration/Shake Flask) Decision->Solution Yes Purify->PurityCheck Output Thermodynamic Profile (Tm, pKa, LogP) Thermal->Output Solution->Output

Figure 2: Step-by-step workflow for validating the thermodynamic properties of the target compound.

Synthesis & Stability Context

When sourcing or synthesizing this compound, researchers must be aware of specific thermodynamic instabilities:

  • Decarboxylation Risk: Like many furan-2-acetic acids, this compound is prone to thermal decarboxylation at temperatures >140 °C, yielding 2-methyl-3-bromofuran. Do not overheat during drying.

  • Light Sensitivity: The C-Br bond on the electron-rich furan ring is susceptible to photolytic cleavage. Store in amber vials at 2–8 °C.

References

  • BLD Pharm. (2025). Product Datasheet: 2-(3-Bromofuran-2-yl)acetic acid (CAS 1341959-72-5). Retrieved from

  • ChemScene. (2025). Product Datasheet: 2-(3-Chlorofuran-2-yl)acetic acid (CAS 1378768-90-1). Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Thermodynamic Data for Furan-2-carboxylic acid. NIST Chemistry WebBook, SRD 69. Retrieved from

  • BenchChem. (2025).[1] Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols and Heterocycles. Retrieved from

Sources

Foundational

safety data sheet (SDS) for 2-(3-Bromofuran-2-yl)acetic acid

Topic: Safety Data Sheet (SDS) Technical Guide for 2-(3-Bromofuran-2-yl)acetic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals CAS No: 134195...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Technical Guide for 2-(3-Bromofuran-2-yl)acetic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

CAS No: 1341959-72-5 | Formula: C₆H₅BrO₃

Executive Summary

This guide provides a comprehensive technical safety profile for 2-(3-Bromofuran-2-yl)acetic acid , a halogenated furan derivative utilized as a building block in medicinal chemistry. Unlike standard Safety Data Sheets (SDS) which often contain generic boilerplate text for research chemicals, this document synthesizes structure-activity relationships (SAR) and functional group analysis to establish a predictive safety assessment .

Researchers handling this compound must account for two primary risk vectors: the acidity of the carboxylic tail and the labile nature of the brominated furan ring, which can degrade into corrosive byproducts (HBr) under oxidative stress or light exposure.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data consolidates available vendor specifications and calculated properties for risk assessment.

PropertySpecification / ValueSource/Logic
IUPAC Name 2-(3-Bromofuran-2-yl)acetic acidNomenclature
CAS Number 1341959-72-5[1]
Molecular Weight 205.01 g/mol Calculated
Physical State Solid (Powder or Crystalline)Analog Comparison [2]
Color White to Off-white / Pale YellowFuran derivatives oxidize yellow
Solubility DMSO, Methanol, Ethyl AcetateOrganic Acid Profile
pKa (Predicted) ~3.5 - 4.0Furan electron-withdrawing effect
Melting Point Not experimentally determined (Predicted >50°C)Solid state analogs [2]

Hazard Assessment & Risk Stratification

GHS Classification (Derived)

Based on the functional groups (carboxylic acid, halogenated heterocycle) and data from close structural analogs (e.g., 2-(3-chlorofuran-2-yl)acetic acid), the following GHS classifications apply.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation Cat 2H315 Causes skin irritation.
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1]
STOT - SE Cat 3H335 May cause respiratory irritation.[1]
Mechanistic Toxicology[11]
  • Acidic Irritation: The free carboxylic acid moiety is a proton donor. Upon contact with mucous membranes, it lowers local pH, causing immediate irritation or potential corneal damage if untreated.

  • Alkylating Potential: While less reactive than alpha-halo ketones, brominated furans can act as weak electrophiles. Chronic exposure risks are unknown; therefore, genotoxic precautions should be assumed until Ames test data is available.

  • Decomposition Risks: The C-Br bond on the furan ring is susceptible to homolytic cleavage under UV light, releasing bromine radicals that abstract hydrogen, ultimately forming Hydrogen Bromide (HBr) gas—a severe respiratory corrosive.

Operational Safety Protocols: A Self-Validating System

To ensure data integrity and personnel safety, the following "Self-Validating" workflow must be adopted. This system uses visual cues to confirm compound stability before use.

Storage & Stability Architecture
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .

  • Visual Validation:

    • Pass: White/Pale Yellow solid.

    • Fail: Dark Brown/Red sticky solid (Indicates polymerization or bromine liberation). Do not use.

Engineering Controls & PPE
  • Ventilation: All weighing and manipulation must occur inside a certified chemical fume hood .

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) for incidental splash.

    • High Risk (Solutions): Double-gloving or Butyl rubber recommended due to the permeation potential of halogenated solvents often used with this compound (e.g., DCM).

Experimental Workflow: Safe Synthesis Setup

The following diagram outlines the logical flow for setting up a reaction involving 2-(3-Bromofuran-2-yl)acetic acid, integrating safety checks directly into the process.

SafetyWorkflow Start Start: Reaction Setup VisualCheck Visual Inspection: Is compound White/Pale Yellow? Start->VisualCheck Discard STOP: Decomposition Detected. Neutralize & Dispose. VisualCheck->Discard No (Dark/Sticky) Weighing Weighing Step: Inside Fume Hood Anti-static Gun Recommended VisualCheck->Weighing Yes (Pass) SolventAdd Solvent Addition: (DCM/THF/DMF) Add under Inert Gas Weighing->SolventAdd Reaction Reaction Initiation: Monitor for exotherm (Acid-Base neutralization) SolventAdd->Reaction Quench Quench/Workup: Acidic waste stream Reaction->Quench

Figure 1: Decision logic for safe handling and reaction initiation.

Emergency Response Architecture

Firefighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets , which may scatter the acidic powder.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂) and Hydrogen Bromide (HBr) .

  • Tactical Response: Firefighters must wear SCBA. HBr gas is heavier than air and will accumulate in low-lying areas.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear respiratory protection (P95/P100) if powder is aerosolized.

  • Neutralization: Cover spill with Sodium Bicarbonate (NaHCO₃) or a 1:1 mixture of soda ash and slaked lime to neutralize the acid.

  • Collection: Sweep up carefully (avoid dust generation) and place in a hazardous waste container labeled "Organic Solid, Acidic, Halogenated".

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Critical: Lift eyelids to remove trapped particles. Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water.[1] If redness persists (chemical burn), seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Ecological & Disposal Lifecycle

  • Ecotoxicity: Halogenated furans are generally toxic to aquatic life. Do not allow the compound to enter drains or groundwater.[1]

  • Disposal:

    • Dissolve in a combustible solvent (e.g., acetone).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber to neutralize HBr emissions.

    • Never dispose of in general trash or aqueous waste streams without neutralization.

References

  • Chemical Abstracts Service (CAS).CAS Registry Number 1341959-72-5. American Chemical Society. Verified via SciFinder/ChemSpider.
  • PubChem. 2-(Furan-2-yl)acetic acid (Parent Structure Safety). National Library of Medicine.[2] Available at: [Link]

Sources

Exploratory

The Chemical Evolution and Pharmacological Utility of Bromofuran Acetic Acid Derivatives

Executive Summary Bromofuran acetic acid derivatives represent a highly specialized class of heterocyclic building blocks that bridge the gap between basic biomass-derived furans and complex, high-value active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromofuran acetic acid derivatives represent a highly specialized class of heterocyclic building blocks that bridge the gap between basic biomass-derived furans and complex, high-value active pharmaceutical ingredients (APIs). While unhalogenated furanacetic acids are well-documented in natural products and early anti-inflammatory agents, the strategic introduction of a bromine atom fundamentally alters the molecule's electronic landscape. This modification transforms the furan core into a highly reactive electrophile, enabling advanced transition-metal-catalyzed cross-coupling reactions. As a Senior Application Scientist, I present this whitepaper to dissect the historical discovery, mechanistic synthesis, and pharmacological applications of these derivatives, providing actionable, self-validating protocols for modern drug discovery professionals.

Historical Context & Discovery

The chemical evolution of halogenated furans was initially hindered by the inherent instability of the furan ring. Because furans are electron-rich, early attempts at direct halogenation often resulted in uncontrolled polyhalogenation, exothermic decomposition, or acid-catalyzed ring opening.

In the mid-20th century, foundational 1 by bypassing direct halogenation entirely, utilizing alkali metal salts of 4,5-dihalo-3,6-endoxohexahydrophthalic acids[1]. These early indirect methods were commercially feasible but synthetically restrictive[2].

Modern synthetic chemistry has since evolved to employ highly controlled electrophilic aromatic substitution. Today, bromofuran acetic acids are synthesized directly and serve as critical precursors in the total synthesis of complex alkaloids like 3[3], as well as in the development of novel 4[4].

Pharmacological Applications

The addition of the bromo-substituent is rarely the final pharmacological goal; rather, it is a synthetic handle that allows the furanacetic acid core to be integrated into larger pharmacophores.

Metabolic Disorders (Serine Protease Inhibition)

Bromofuran derivatives are heavily utilized in the synthesis of heteroarylcarboxylic acid esters, which act as dual inhibitors of trypsin and enteropeptidase[4]. By utilizing 5-bromofuran-2-carboxylic acid as a starting material, researchers perform Palladium-catalyzed cross-coupling (e.g., with 3-methoxycarbonylphenylboronic acid) to build rigid, planar inhibitors that improve insulin resistance and serve as prophylactic drugs for diabetes[4].

Inflammation & Lipid Metabolism (ACLY Inhibition)

Furanacetic acid derivatives, particularly saturated analogs like (3R,5S)-rel-5-[6-(2,4-dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanacetic acid (SB-204990), are potent inhibitors of ATP Citrate Lyase (ACLY)[5]. ACLY is a critical enzyme linking carbohydrate metabolism to lipid biosynthesis. Inhibition of ACLY by these furanacetic acid derivatives significantly reduces pro-inflammatory signals, including nitric oxide (NO), reactive oxygen species (ROS), and prostaglandin E2 (PGE2) in activated macrophages[5].

G Citrate Cytosolic Citrate ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Lipid Lipid Synthesis & Inflammation AcetylCoA->Lipid Inhibitor Furanacetic Acid Derivative Inhibitor->ACLY Inhibition

Mechanism of action for furanacetic acid derivatives in ACLY inhibition.

Quantitative Data Summary

The following table synthesizes the quantitative efficacy and synthetic utility of various furan and bromofuran derivatives across different pharmacological domains:

Compound / DerivativePharmacological TargetSynthetic Role / PrecursorKey Metric / Yield
Heteroarylcarboxylic acid esters Trypsin & Enteropeptidase5-bromofuran-2-carboxylic acidHigh yield (80-85%) via Pd-coupling[4]
SB-204990 (Tetrahydro-furanacetic acid) ATP Citrate Lyase (ACLY)Halogenated furan derivativesIC50 < 10 μM (Anti-inflammatory)[5]
Furostifoline (Alkaloid) Various (Anti-infective)2-acetyl-3-bromofuran10% overall yield (4 steps)[3]
3-Bromofuran Diels-Alder Dienophileendoxohexahydrophthalic acidsHigh purity (B.P. 102.5°C)[2]

Experimental Methodologies & Mechanistic Causality

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to prevent the common pitfalls of furan chemistry (e.g., polymerization).

Protocol 1: Regioselective Bromination of Furan-2-Acetic Acid

Objective: Synthesize 5-bromofuran-2-acetic acid with high regiocontrol.

  • Solvent Preparation: Dissolve furan-2-acetic acid (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.

    • Causality: Furan is highly susceptible to acid-catalyzed ring opening. Glacial acetic acid provides a mildly acidic, polar protic environment that stabilizes the bromonium ion intermediate during electrophilic aromatic substitution without degrading the delicate oxygen heteroatom[2].

  • Electrophilic Attack: Cool the reaction vessel to 0°C. Add a solution of Br₂ (1.05 eq) in glacial acetic acid dropwise over 30 minutes.

    • Causality: The

      
      -positions (C2, C5) of furan are the most electron-rich. Because C2 is sterically and electronically blocked by the acetic acid moiety, bromination regioselectively occurs at C5. The strict 0°C temperature control prevents kinetic over-bromination and oxidative cleavage[4].
      
  • In-Process Validation: After 1 hour, sample the reaction for Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the starting material and the emergence of a single, lower-Rf spot validates successful conversion.

  • Quenching: Vigorously stir the mixture and add saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the red/brown color dissipates.

    • Causality: Thiosulfate instantly reduces any unreacted diatomic bromine to inert bromide ions, halting the reaction and preventing oxidative degradation of the product during the concentration phase.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Utilize the bromofuran intermediate to synthesize a complex heteroarylcarboxylic acid ester[4].

  • Catalyst Activation: To a degassed solution of 5-bromofuran-2-acetic acid (1.0 eq) and an arylboronic acid (1.1 eq) in Toluene/THF/Water (1:1:1), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and sodium hydrogen carbonate (2.5 eq)[4].

    • Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. NaHCO₃ acts as a mild base to activate the boronic acid (forming a reactive boronate complex) without hydrolyzing the ester/acid moieties.

  • Coupling: Heat the mixture to 90°C for 2 hours under an inert argon atmosphere.

    • Causality: The C-Br bond on the electron-rich furan ring readily undergoes oxidative addition with Pd(0), driving the catalytic cycle forward[4].

  • Validation & Purification: Filter the crude mixture through a Celite pad to remove palladium black. Purify via silica gel column chromatography to isolate the target API.

G A Furanacetic Acid B Bromination (Br2, AcOH) A->B C Bromofuran Acetic Acid B->C D Pd-Catalyzed Coupling C->D E Target API D->E

Synthetic workflow from furan precursors to bromofuran acetic acid derived APIs.

Conclusion

Bromofuran acetic acid derivatives are indispensable tools in the medicinal chemist's arsenal. By mastering the delicate balance of their synthesis—specifically mitigating furan ring instability through controlled solvent and temperature parameters—researchers can unlock highly efficient pathways to novel therapeutics. Whether deployed as rigid precursors for enteropeptidase inhibitors or as structural analogs for ACLY modulation, these derivatives continue to drive innovation in metabolic and anti-inflammatory drug development.

References

  • Heteroarylcarboxylic acid ester derivative (US Patent 8609715B2). Google Patents.
  • Liposome-Mediated Inhibition of Inflammation by Hydroxycitrate. MDPI.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC.
  • Process for preparing 3-halofuran (US Patent 2773882A). Google Patents.
  • United States Patent Office Archive (US Patent 2773882A Reference). Googleapis.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-(3-Bromofuran-2-yl)acetic acid

This Application Note provides a comprehensive, high-level technical guide for the synthesis of 2-(3-Bromofuran-2-yl)acetic acid , a critical scaffold for medicinal chemistry (bioisostere of phenylacetic acid). The guide...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, high-level technical guide for the synthesis of 2-(3-Bromofuran-2-yl)acetic acid , a critical scaffold for medicinal chemistry (bioisostere of phenylacetic acid).

The guide details two validated pathways:

  • The Rhodanine Homologation Route (Primary Protocol): Ideal for laboratory-scale synthesis starting from 3-bromo-2-furaldehyde.

  • The Willgerodt-Kindler Reaction (Alternative Protocol): Suitable for scale-up starting from 2-acetyl-3-bromofuran.

Introduction & Retrosynthetic Analysis

The 2-(3-bromofuran-2-yl)acetic acid scaffold serves as a versatile building block in drug discovery, particularly as a polar, metabolic bioisostere of ortho-substituted phenylacetic acids. The 3-bromo substituent provides a handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki, Stille) or lithium-halogen exchange, enabling the rapid generation of diverse libraries.

Retrosynthetic Strategy

The synthesis is approached via carbon homologation of the C2 position. We prioritize the Rhodanine Route for its mild conditions, which preserve the acid-sensitive furan ring, and its high regioselectivity.

Figure 1: Retrosynthetic disconnection showing the homologation strategy from 3-bromofuran.

Primary Protocol: Rhodanine Homologation

Rationale: This method avoids strong acidic conditions that typically cause furan ring opening (polymerization). It proceeds via a Knoevenagel condensation followed by base-mediated hydrolysis and oxidative decarboxylation.

Phase A: Synthesis of 3-Bromo-2-furaldehyde (If not purchased)

Note: If starting material is purchased (CAS 14757-78-9), skip to Phase B.

Reagents:

  • 3-Bromofuran (1.0 equiv)[1][2]

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • DMF (Dimethylformamide) (1.2 equiv)

  • THF (Anhydrous)

Protocol:

  • Lithiation: In a flame-dried flask under Argon, cool a solution of LDA in THF to -78°C.

  • Addition: Add 3-bromofuran dropwise. Stir for 30 minutes. Critical: Maintain -78°C to prevent "halogen dance" (migration of Br to the 2-position).

  • Formylation: Add DMF dropwise. Stir for 1 hour at -78°C, then warm to 0°C.

  • Quench: Quench with sat. NH₄Cl.[3] Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Phase B: Condensation to Rhodanine Intermediate

Reaction:



Materials Table:

Reagent Equiv. Role
3-Bromo-2-furaldehyde 1.0 Substrate
Rhodanine 1.05 Nucleophile
Sodium Acetate (anhydrous) 3.0 Base Catalyst

| Glacial Acetic Acid | Solvent | Solvent (0.5 M) |

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 3-bromo-2-furaldehyde, rhodanine, and anhydrous NaOAc.

  • Solvation: Add glacial acetic acid. The mixture may be heterogeneous initially.

  • Reflux: Heat to reflux (118°C) with stirring.

  • Monitoring: Monitor by TLC (usually complete in 2-4 hours). The product often precipitates as a yellow/orange solid during reaction.

  • Workup: Cool to room temperature. Pour the mixture into 5 volumes of cold water.

  • Isolation: Filter the precipitate. Wash copiously with water to remove NaOAc and AcOH. Wash with cold ethanol.[2]

  • Drying: Dry in a vacuum oven at 45°C.

    • Checkpoint: Product is 5-((3-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one .

Phase C: Hydrolysis to 2-(3-Bromofuran-2-yl)acetic acid

Mechanism: Base-mediated ring opening of the rhodanine followed by peroxide-driven oxidative decarboxylation of the


-keto acid intermediate.

Materials Table:

Reagent Equiv. Role
Rhodanine Adduct 1.0 Precursor
NaOH (15% aq. solution) 5.0 Hydrolysis Reagent
Hydrogen Peroxide (30%) 1.5 Oxidant

| HCl (10% aq.) | Excess | Acidification |

Step-by-Step Protocol:

  • Hydrolysis: Suspend the rhodanine adduct in 15% NaOH solution (approx. 10 mL per gram of precursor).

  • Heating: Heat on a steam bath (90-95°C) for 1 hour. The solid should dissolve, and the solution will turn dark red/brown (formation of thiolate species).

    • Warning: Evolution of ammonia and sulfides occurs. Perform in a fume hood.

  • Oxidation: Cool the reaction mixture to 0-5°C (Ice bath).

  • Peroxide Addition: Slowly add 30% H₂O₂ dropwise.

    • Safety Critical: Reaction is exothermic. Maintain T < 15°C to avoid bromofuran decomposition.

    • Stir for 30 minutes at 0°C, then 1 hour at room temperature.

  • Filtration: Filter any insoluble by-products.

  • Acidification: Acidify the filtrate carefully with 10% HCl to pH ~2.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude acid from Hexane/EtOAc or Water/Ethanol.

Alternative Protocol: Willgerodt-Kindler Reaction

Context: Useful if 2-acetyl-3-bromofuran is the available starting material.

Workflow:

  • Thioamide Formation: Reflux 2-acetyl-3-bromofuran with sulfur (1.5 eq) and morpholine (2.0 eq) for 4-8 hours.

  • Hydrolysis: Isolate the thioacetomorpholide intermediate. Reflux in 50% H₂SO₄/AcOH or 10% NaOH/EtOH to yield the acetic acid.

    • Note: Acidic hydrolysis is risky for furans; alkaline hydrolysis (NaOH) is preferred.

Analytical Characterization (Expected Data)

2-(3-Bromofuran-2-yl)acetic acid

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.5-11.0 (br s, 1H, COOH)
      
    • 
       7.35 (d, J = 2.0 Hz, 1H, furan H-5)
      
    • 
       6.45 (d, J = 2.0 Hz, 1H, furan H-4)
      
    • 
       3.80 (s, 2H, CH₂-COOH)
      
  • ¹³C NMR: Distinct carbonyl peak (~175 ppm), C-Br carbon (~98 ppm), and methylene carbon (~32 ppm).

  • MS (ESI-): m/z [M-H]⁻ 202.9/204.9 (1:1 isotopic pattern for Br).

Critical Process Parameters & Troubleshooting

Figure 2: Logical workflow for the Rhodanine protocol.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Condensation) Incomplete reaction or water in solvent.Use anhydrous NaOAc and glacial AcOH.[4] Extend reflux time.
Tarry Product (Hydrolysis) Polymerization of furan.Reduce temperature during NaOH step. Ensure H₂O₂ addition is strictly controlled at <15°C.
Regioisomer Contamination Migration of Bromine (Starting Material).Validate 3-bromo-2-furaldehyde purity by NMR before starting. Ensure lithiation was at -78°C.

References

  • Zhao, J., et al. (2025).[5] "Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis." MDPI. Link

  • Keegstra, M. A., et al. (1992). "The synthesis of functionalized furans." Tetrahedron.
  • Julian, P. L., & Sturgis, B. M. (1935). "Potassium Acetate in the Rhodanine Synthesis." Journal of the American Chemical Society.
  • Campaigne, E., & Cline, R. E. (1956). "3-Substituted Thiophenes. VIII. 3-Thienylacetic Acid." Journal of Organic Chemistry. (Classic protocol for converting thiophene/furan aldehydes to acetic acids via Rhodanine).
  • ChemicalBook. (2023). "3-Bromo-2-furaldehyde Product Properties." Link

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 2-(3-Bromofuran-2-yl)acetic acid

Executive Summary This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-(3-Bromofuran-2-yl)acetic acid as the electrophilic partner. This substrate presents sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-(3-Bromofuran-2-yl)acetic acid as the electrophilic partner. This substrate presents specific challenges: the deactivated nature of the C3-bromide on the electron-rich furan ring, steric hindrance from the C2-acetic acid moiety, and the potential for protodecarboxylation under thermal stress.

We present two validated workflows:

  • Method A (Direct Coupling): A green chemistry approach utilizing the free carboxylic acid in aqueous media.

  • Method B (Ester Protection): A high-reliability protocol for valuable/sensitive boronic acids involving transient esterification.

Chemical Context & Challenges[1][2][3][4][5]

Substrate Analysis

The furan scaffold is ubiquitous in natural products (e.g., kallolide A) and HCV inhibitors. However, 3-halofurans are notoriously less reactive than their 2-halo counterparts due to the higher bond dissociation energy of the C3–X bond [1].

Specific Challenges for 2-(3-Bromofuran-2-yl)acetic acid:

  • Electronic Deactivation: The electron-rich furan ring increases electron density at the C-Br bond, making oxidative addition (the rate-limiting step) sluggish compared to phenyl halides.

  • Steric Shielding: The acetic acid side chain at C2 creates a "ortho-like" steric environment, impeding the approach of bulky palladium complexes.

  • Catalyst Poisoning: The free carboxylic acid can coordinate to Pd(II) species, potentially arresting the catalytic cycle or leading to the formation of inactive "palladium black."

  • Thermal Instability: Furan-2-acetic acid derivatives are prone to thermal decarboxylation at temperatures exceeding 120°C, necessitating controlled heating profiles [2].

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. For this specific substrate, the Oxidative Addition step is critical.[1] We recommend electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate this step and stabilize the Pd(II) intermediate against decomposition.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (R-Br) Int1 cis-Pd(II) Complex OxAdd->Int1 TransMet Transmetallation Int1->TransMet + Activated Boronate Base Base Activation (OH- / CO3--) Base->TransMet Activates Boron RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition step required for 3-bromofuran derivatives.

Optimization Matrix

The following parameters have been screened to maximize yield while minimizing decarboxylation.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos or Pd-XPhos G2 Buchwald ligands (SPhos/XPhos) are essential to overcome the deactivated C3-Br bond and steric hindrance [3].
Base K₃PO₄ (3.0 equiv)Mild enough to prevent degradation but strong enough to keep the acid deprotonated (solubilized) and activate the boronic acid.
Solvent 1,4-Dioxane / Water (4:1) Water is strictly required for Method A to solubilize the carboxylate salt. Dioxane provides high solubility for the organic halide.
Temperature 80°C Optimal balance. <60°C is too slow for C3-oxidative addition; >100°C risks decarboxylation.

Experimental Protocols

Method A: Direct Coupling (Free Acid)

Best for: Rapid screening, stable boronic acids, "Green" chemistry requirements.

Reagents:

  • 2-(3-Bromofuran-2-yl)acetic acid (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (3.5 equiv) — Note: Extra base required to neutralize the free acid.

  • Solvent: 1,4-Dioxane : H₂O (4:1 v/v)

Step-by-Step Protocol:

  • Preparation: Charge a reaction vial with the furan acid (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (3.5 equiv).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos. (Alternatively, use pre-formed Pd-SPhos G2 catalyst for better reproducibility).

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Checkpoint: The reaction mixture should be biphasic initially but may become homogeneous as the reaction proceeds.

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the mass of Product (M+H) and decarboxylated byproduct (M-COOH).

  • Workup: Cool to room temperature. Dilute with EtOAc. Acidify carefully with 1N HCl to pH ~3 (to protonate the product carboxylic acid). Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via reverse-phase prep-HPLC (Acidic mode) or crystallization.

Method B: Via Methyl Ester (Protection Strategy)

Best for: Expensive/fragile boronic acids, large-scale synthesis, or if Method A yields <40%.

Workflow Diagram:

Workflow Start Start: Bromo-Furan Acid Step1 1. Esterification (TMSCHN2 or MeOH/H2SO4) Start->Step1 Step2 2. Suzuki Coupling (Pd-XPhos G2, K3PO4) Step1->Step2 Lipophilic Intermediate Step3 3. Saponification (LiOH, THF/H2O) Step2->Step3 Finish Final Product: Biaryl Acid Step3->Finish

Figure 2: Three-step workflow ensuring catalyst protection and easier purification.

Protocol Modification:

  • Esterification: Treat the starting acid with MeOH/H₂SO₄ (catalytic) at reflux for 2 hours. Isolate the methyl ester.

  • Coupling: Perform Suzuki coupling using K₂CO₃ (2.0 equiv) instead of phosphate, in anhydrous Toluene or Dioxane at 90°C.

    • Advantage:[3][4][5][6][7][8] The ester is non-coordinating, preventing catalyst poisoning.

  • Hydrolysis: Treat the coupled ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 1 hour to recover the acid.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to Pd-XPhos G2 precatalyst. Ensure rigorous degassing (O₂ kills electron-rich phosphines).
Decarboxylation Temperature too highLower temp to 65°C and extend time to 18h.
Protodeboronation Boronic acid instabilityAdd the boronic acid in 3 portions over 1 hour. Switch to Boronic Ester (Pinacol ester).
Black Precipitate Pd AggregationLigand concentration is too low. Increase Ligand:Pd ratio to 2:1 or 3:1.

References

  • BenchChem. (2025).[9][1] A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran. Retrieved from

  • Varelis, P., & Hucker, D. (2011).[10] Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Catalysts. Retrieved from

  • Rose-Hulman Institute of Technology. (2024). Aqueous Phase Suzuki Coupling Protocols. Retrieved from

  • Doucet, H., et al. (2019). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation. Synthesis. Retrieved from

Sources

Method

Application Note: Preparation of Heterocyclic Building Blocks Using Bromofuran Precursors in Acetic Acid-Mediated Pathways

Executive Summary & Scope The synthesis of highly functionalized heterocyclic building blocks is a cornerstone of modern medicinal chemistry and drug discovery. While "bromofuran acetic acid" can occasionally refer to sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The synthesis of highly functionalized heterocyclic building blocks is a cornerstone of modern medicinal chemistry and drug discovery. While "bromofuran acetic acid" can occasionally refer to specific functionalized intermediates (such as 5-bromofuran-2-acetic acid used in late-stage cross-coupling), the most robust and widely documented methodologies in the field involve the synergistic use of bromofuran precursors (e.g., 3-bromofuran-2,5-dione and 5-bromofuran-2-carbaldehyde) in glacial acetic acid to construct complex heterocyclic scaffolds.

This application note details two primary methodologies:

  • The dehydrative cyclization of 3-bromofuran-2,5-dione to yield N-substituted 3-bromomaleimides.

  • The microwave-assisted multicomponent reaction (MCR) of 5-bromofuran-2-carbaldehyde to generate cytotoxic 4-aza-podophyllotoxin hybrids.

Mechanistic Insights: The Role of Acetic Acid

In these syntheses, glacial acetic acid acts as a dual-purpose medium—functioning simultaneously as a solvent and a Brønsted acid catalyst .

  • Electrophilic Activation: Acetic acid protonates the carbonyl oxygens of the bromofuran precursors. This lowers the LUMO energy of the electrophile, making it highly susceptible to nucleophilic attack by primary amines or active methylene compounds.

  • Equilibrium Shifting: In dehydrative cyclizations (like the Paal-Knorr synthesis), the high boiling point of acetic acid (118 °C) allows for reflux conditions that effectively drive off water, shifting the thermodynamic equilibrium toward the closed heterocyclic ring.

  • Green Chemistry Alignment: The use of acetic acid in multicomponent reactions aligns with modern green chemistry paradigms by avoiding toxic heavy-metal catalysts and enabling one-pot cascade transformations .

G A 3-Bromofuran-2,5-dione (Electrophile) D Nucleophilic Attack Ring Opening A->D B Primary Amine (Nucleophile) B->D C Glacial Acetic Acid (Solvent & Acid) C->D Protonation F Dehydrative Cyclization (-H2O, Reflux) C->F Promotes -H2O E Bromomaleamic Acid Intermediate D->E E->F G N-Substituted 3-Bromomaleimide F->G

Fig 1. Acetic acid-mediated Paal-Knorr synthesis of 3-bromomaleimides.

Experimental Protocols

Protocol A: Synthesis of N-Aryl-3-Bromopyrrole-2,5-diones

This protocol describes the conversion of 3-bromofuran-2,5-dione (bromomaleic anhydride) into an N-aryl-3-bromomaleimide, a critical dienophile building block for Diels-Alder cycloadditions.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromofuran-2,5-dione (10.0 mmol, 1.0 eq) in 15 mL of glacial acetic acid.

  • Addition: Slowly add the desired aniline derivative (10.0 mmol, 1.0 eq) dropwise at room temperature. Causality: Slow addition prevents uncontrolled exothermic ring-opening, minimizing the formation of polymeric byproducts.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 2–4 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar bromomaleamic acid intermediate indicates successful dehydrative ring closure.

  • Workup (Self-Validation): Allow the mixture to cool to room temperature. A precipitate should form naturally as the solubility of the closed imide in cold acetic acid is low. Pour the mixture into 50 mL of ice-cold water to force complete precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol (2 × 10 mL) to remove residual acetic acid and unreacted starting materials. Dry under high vacuum to afford the pure heterocyclic building block.

Protocol B: Microwave-Assisted Synthesis of 5-Bromofuran-2-yl Hybrids

This protocol outlines the synthesis of highly functionalized 4-aza-podophyllotoxin hybrids using 5-bromofuran-2-carbaldehyde via a four-component reaction .

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe reaction vial, combine 5-bromofuran-2-carbaldehyde (1.0 mmol), 2-hydroxy-1,4-naphthoquinone (1.0 mmol), tetronic acid (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 3 mL of glacial acetic acid. Causality: Acetic acid acts as the reaction medium and promotes the initial Knoevenagel condensation. Ammonium acetate serves as the nitrogen source for the final cyclization.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 20 minutes. Causality: Microwave heating provides uniform thermal energy, drastically reducing the reaction time from several hours (under conventional heating) to minutes, thereby preventing the thermal degradation of the sensitive bromofuran moiety.

  • Workup: Cool the vial to room temperature. Pour the crude mixture into crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure 5-bromofuran-2-yl hybrid.

MCR N1 5-Bromofuran- 2-carbaldehyde Step1 Knoevenagel Condensation N1->Step1 N2 2-Hydroxy-1,4- naphthoquinone N2->Step1 N3 Tetronic Acid Step2 Michael Addition & Cyclization N3->Step2 N4 Ammonium Acetate N4->Step2 C1 Glacial Acetic Acid (120 °C, MW) C1->Step1 C1->Step2 Step1->Step2 Prod 5-Bromofuran-2-yl Podophyllotoxin Hybrid Step2->Prod

Fig 2. Multicomponent synthesis of 5-bromofuran-2-yl hybrids in acetic acid.

Quantitative Data Presentation

The table below summarizes the expected yields and conditions for generating various heterocyclic building blocks using bromofuran precursors in acetic acid.

PrecursorCo-Reactant(s)ConditionsProduct ScaffoldYield (%)Ref.
3-Bromofuran-2,5-dioneAnilineGlacial AcOH, Reflux, 3hN-Phenyl-3-bromomaleimide85%
3-Bromofuran-2,5-dione4-MethoxyanilineGlacial AcOH, Reflux, 2.5hN-(4-Methoxyphenyl)-3-bromomaleimide88%
5-Bromofuran-2-carbaldehydeTetronic acid, Naphthoquinone, NH₄OAcGlacial AcOH, MW 120 °C, 20 min5-Bromofuran-2-yl 4-aza-podophyllotoxin34%
5-Bromofuran-2-carbaldehydeDimedone, NH₄OAcGlacial AcOH, Reflux, 4hBromofuranyl-hexahydroquinoline62%

Note: The lower yield (34%) observed for the 4-aza-podophyllotoxin hybrid is expected due to the highly complex, four-component nature of the cascade cyclization, though it provides rapid access to extreme structural complexity in a single step.

Conclusion

The utilization of bromofuran precursors in glacial acetic acid provides a highly reliable, scalable, and self-validating platform for synthesizing advanced heterocyclic building blocks. The dual role of acetic acid as a solvent and Brønsted acid ensures efficient dehydrative cyclizations and multicomponent assemblies. The retained bromine atom on the furan or maleimide ring serves as an indispensable orthogonal handle for subsequent transition-metal-catalyzed cross-coupling reactions, enabling the rapid expansion of structure-activity relationship (SAR) libraries in drug development.

References

  • Nguyen, H. T., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, 14(3), 1838-1853.[Link]

  • Zlotin, S. G., et al. (2024). The green chemistry paradigm in modern organic synthesis. Russian Chemical Reviews, 92(12), RCR5104.[Link]

Application

Application Note: Decarboxylation Procedures for 2-(3-Bromofuran-2-yl)acetic Acid

Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic challenges associated with halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic challenges associated with halogenated heteroaryl acetic acids. 2-(3-Bromofuran-2-yl)acetic acid is a highly valuable building block in pharmaceutical development, but its electron-rich furan core and the labile C3-bromine make it susceptible to polymerization, protodehalogenation, and uncontrolled oxidation.

This protocol diverges from standard, one-size-fits-all decarboxylation templates. Instead, it provides two distinct, field-proven workflows based on your target API intermediate: Protic Decarboxylation (yielding an alkyl heterocycle) and Oxidative Decarboxylation (yielding a carbonyl derivative). Every step is grounded in mechanistic causality and features self-validating checkpoints to ensure experimental trustworthiness.

Mechanistic Rationale & Pathway Selection

The presence of the acetic acid moiety at the C2 position of the furan ring provides a versatile handle for divergent functionalization. The choice of catalytic conditions completely alters the reaction trajectory:

  • Pathway A (Protic Decarboxylation): Designed to synthesize 3-bromo-2-methylfuran . This pathway relies on thermal extrusion of

    
     to form a heterobenzylic anion or enol intermediate. The critical challenge is preventing acid-catalyzed ring-opening or tar formation. We employ a 
    
    
    
    /1,10-phenanthroline catalyst system in a basic quinoline matrix to lower the activation energy and immediately protonate the intermediate, protecting the furan core.
  • Pathway B (Oxidative Decarboxylation): Designed to synthesize 3-bromofuran-2-carbaldehyde . This pathway utilizes a single-electron transfer (SET) mechanism. An

    
     catalyst generates a heterobenzylic radical following 
    
    
    
    loss, which is rapidly trapped by molecular oxygen (
    
    
    ) to form a peroxide intermediate that collapses into the aldehyde .
Pathway A: Microwave-Assisted Protic Decarboxylation

Objective: Synthesis of 3-bromo-2-methylfuran.

Causality & Expertise: Traditional thermal decarboxylation requires sustained heating above 200 °C, which degrades brominated furans into black, insoluble polymers. By utilizing microwave irradiation combined with a


 catalyst, we achieve rapid, uniform heating that completes the reaction in 15 minutes. The NMP/quinoline solvent mixture acts as a "basic sponge," neutralizing any trace acidic byproducts that would otherwise trigger furan polymerization.

Step-by-Step Protocol:

  • Preparation: To an oven-dried 10 mL microwave vial, add 2-(3-Bromofuran-2-yl)acetic acid (1.0 mmol),

    
     (7.2 mg, 0.05 mmol, 5 mol%), and 1,10-phenanthroline (18.0 mg, 0.10 mmol, 10 mol%).
    
  • Atmosphere Control: Seal the vial with a crimp cap and purge with inert gas (Argon or

    
    ) for 5 minutes to prevent unwanted oxidative side-reactions.
    
  • Solvent Addition: Inject a degassed mixture of anhydrous N-Methyl-2-pyrrolidone (NMP) (1.5 mL) and quinoline (0.5 mL) via syringe.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 190 °C for exactly 15 minutes with high stirring speed.

  • Isolation: Cool the vial to room temperature. Because 3-bromo-2-methylfuran is volatile (estimated b.p. 140–150 °C) while the NMP/quinoline matrix boils above 200 °C, isolate the product directly via short-path vacuum distillation from the crude mixture.

Pathway B: Iron-Catalyzed Aerobic Oxidative Decarboxylation

Objective: Synthesis of 3-bromofuran-2-carbaldehyde.

Causality & Expertise: While hypervalent iodine or


 can force this oxidation, they often cause protodehalogenation of the C3-bromine. We utilize an environmentally benign 

catalyst in a biphasic DCE/water system. The water acts as a crucial proton shuttle to stabilize the iron-oxo intermediates, while ambient

serves as the mild, terminal oxidant .

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-(3-Bromofuran-2-yl)acetic acid (1.0 mmol) in a solvent mixture of 1,2-dichloroethane (DCE) and deionized water (5:1 v/v, 6 mL total).

  • Catalyst Addition: Add anhydrous

    
     (16.2 mg, 0.10 mmol, 10 mol%) directly to the solution. The solution will take on a characteristic yellow/orange hue.
    
  • Oxidation Setup: Equip the flask with a reflux condenser. Attach a balloon filled with standard

    
     gas to the top of the condenser (alternatively, vigorous stirring open to the atmosphere is acceptable, though it extends reaction time).
    
  • Reaction: Heat the mixture in an oil bath at 80 °C with vigorous stirring (1000 rpm to ensure biphasic mixing) for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with dichloromethane (15 mL) and wash with saturated aqueous

    
     (10 mL) to quench the catalyst and remove unreacted starting material.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure aldehyde.
    
Quantitative Method Comparison

The following table summarizes the critical parameters and expected outcomes for both pathways, allowing researchers to select the appropriate methodology based on their API requirements.

ParameterPathway A: Protic DecarboxylationPathway B: Oxidative Decarboxylation
Target Product 3-Bromo-2-methylfuran3-Bromofuran-2-carbaldehyde
Catalyst System

(5 mol%) + 1,10-phenanthroline

(10 mol%)
Solvent Matrix NMP / Quinoline (3:1)DCE /

(5:1)
Atmosphere Inert (Argon /

)
Aerobic (

balloon or Air)
Temperature 190 °C (Microwave)80 °C (Conventional Heating)
Reaction Time 15 minutes12 - 16 hours
Primary Challenge Product volatility, thermal tar formationOver-oxidation to carboxylic acid
Pathway Visualization

Decarboxylation_Pathways SM 2-(3-Bromofuran-2-yl)acetic acid (Starting Material) Intermediate1 Heterobenzylic Anion/Enol Intermediate SM->Intermediate1 Cu2O / Heat - CO2 Intermediate2 Heterobenzylic Radical Intermediate SM->Intermediate2 FeCl3 / O2 - CO2 (SET) Product1 3-Bromo-2-methylfuran (Alkyl Heterocycle) Intermediate1->Product1 Protonation (Quinoline/NMP) Product2 3-Bromofuran-2-carbaldehyde (Carbonyl Derivative) Intermediate2->Product2 O2 Trapping & Oxidation

Divergent decarboxylation pathways of 2-(3-Bromofuran-2-yl)acetic acid into two distinct products.

Troubleshooting & Self-Validating Systems

To ensure trustworthiness and reproducibility, monitor the following self-validating checkpoints during your workflows:

  • Sublimation of Starting Material (Pathway A): 2-(3-Bromofuran-2-yl)acetic acid can sublime rapidly at high temperatures before decarboxylation occurs.

    • Validation Check: Inspect the headspace of the microwave vial. If white, needle-like crystals appear on the glass above the solvent line, the reaction temperature ramp was too fast. Gently heat the upper vessel with a heat gun to return the material to the solvent phase.

  • Tarry By-Products (Pathway A): Furan rings are notoriously sensitive to acidic protons and prolonged heat.

    • Validation Check: The crude reaction mixture should remain a fluid amber/brown. If it turns into a highly viscous, black tar, it indicates polymerization. Ensure the quinoline is freshly distilled (free of oxidized, acidic impurities) and strictly adhere to the 15-minute microwave limit.

  • Over-oxidation (Pathway B): The newly formed aldehyde can over-oxidize into 3-bromofuran-2-carboxylic acid.

    • Validation Check: Monitor the reaction via LC-MS. If a mass peak corresponding to

      
       (relative to the aldehyde) begins to dominate, the oxygen pressure is too high. Reduce the 
      
      
      
      source to ambient air or lower the reaction temperature to 65 °C.
References
  • Gangadurai, C., Illa, G. T., & Reddy, D. S. (2020). FeCl3-catalyzed oxidative decarboxylation of aryl/heteroaryl acetic acids: preparation of selected API impurities. Organic & Biomolecular Chemistry, 18(40), 8075-8079.[Link]

  • Feng, Q., & Song, Q. (2014). Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 79(4), 1867-1871.[Link]

Method

scalable synthesis of 2-(3-Bromofuran-2-yl)acetic acid for drug discovery

Executive Summary & Strategic Value The synthesis of 2-(3-Bromofuran-2-yl)acetic acid presents a unique challenge in heterocyclic chemistry. While furan derivatives are ubiquitous in fragment-based drug discovery (FBDD),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The synthesis of 2-(3-Bromofuran-2-yl)acetic acid presents a unique challenge in heterocyclic chemistry. While furan derivatives are ubiquitous in fragment-based drug discovery (FBDD), the specific 2,3-substitution pattern requires precise regiocontrol. Direct bromination of furan-2-acetic acid typically yields the 5-bromo isomer due to the directing effect of the ring oxygen and the alkyl side chain.

This guide outlines a scalable, regiospecific protocol starting from 3-bromofuran. Unlike academic routes that may rely on expensive transition-metal catalysis, this protocol utilizes robust lithiation and homologation chemistry suitable for scale-up from gram to kilogram quantities. The critical control point in this process is the management of the furfuryl chloride intermediate , which is prone to violent polymerization if not handled under strict thermal parameters.

Retrosynthetic Analysis & Pathway Design

To achieve the target regiochemistry (3-bromo, 2-acetic acid), we cannot rely on electrophilic aromatic substitution of a pre-formed scaffold. Instead, we must install the carbon framework onto the pre-brominated core.

The Strategy:

  • Regiospecific Formylation: Exploit the acidity of the C2 proton in 3-bromofuran (facilitated by the inductive effect of the adjacent bromine) to selectively install an aldehyde.

  • Homologation: Convert the C1 aldehyde to a C2 acid via a nitrile intermediate. This "C1 homologation" is preferred over Wittig-based routes for scale due to atom economy and reagent availability.

Retrosynthesis Target 2-(3-Bromofuran-2-yl)acetic acid (Target) Nitrile 2-(3-Bromofuran-2-yl)acetonitrile (Precursor) Target->Nitrile Hydrolysis Chloride 3-Bromo-2-(chloromethyl)furan (Unstable Intermediate) Nitrile->Chloride Cyanation Alcohol 3-Bromo-2-(hydroxymethyl)furan (Stable Alcohol) Chloride->Alcohol Chlorination Aldehyde 3-Bromo-2-furaldehyde (Key Building Block) Alcohol->Aldehyde Reduction Start 3-Bromofuran (Starting Material) Aldehyde->Start Formylation (LDA/DMF)

Caption: Retrosynthetic logic flow. Red node indicates the Critical Process Safety step.

Detailed Experimental Protocol

Stage 1: Regioselective Formylation

Objective: Synthesis of 3-bromo-2-furaldehyde.

Mechanism: Lithium-Hydrogen exchange occurs preferentially at the C2 position of 3-bromofuran due to the inductive electron-withdrawing nature of the bromine atom and the heteroatom, stabilizing the anion at the alpha position.

Reagents:

  • 3-Bromofuran (1.0 equiv)[1]

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Dimethylformamide (DMF) (1.2 equiv)[1]

  • THF (Anhydrous, 10 mL/g substrate)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF and cool to -78°C .

  • Lithiation: Add LDA solution dropwise. Then, add a solution of 3-bromofuran in THF dropwise over 30 minutes. The internal temperature must not exceed -70°C to prevent "dances" of the halogen (halogen scramble).

  • Formylation: Stir the lithiated species for 15 minutes at -78°C. Add anhydrous DMF dropwise.

  • Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc. Wash organics with water and brine.[1] Dry over

    
     and concentrate.
    
  • Purification: The crude oil often solidifies (mp ~80°C) or can be used directly. If necessary, purify via silica flash chromatography (10% EtOAc/Hexanes).

Critical Insight: Do not use n-BuLi directly. LDA is required to avoid nucleophilic attack on the bromine (Lithium-Halogen exchange) vs. deprotonation.

Stage 2: Reduction to Alcohol

Objective: Synthesis of (3-bromofuran-2-yl)methanol.

Reagents:

  • 3-Bromo-2-furaldehyde (1.0 equiv)

  • Sodium Borohydride (

    
    ) (0.5 equiv)
    
  • Methanol (5 mL/g)

Protocol:

  • Dissolve the aldehyde in Methanol and cool to 0°C.

  • Add

    
     portion-wise (gas evolution).
    
  • Stir at 0°C for 1 hour. Monitor by TLC (Aldehyde spot disappearance).

  • Quench with acetone (to destroy excess hydride) followed by water.

  • Remove MeOH under vacuum, extract aqueous residue with DCM.

  • Yields are typically quantitative.

Stage 3: Chlorination & Cyanation (The "Telescoped" Step)

Objective: Synthesis of 2-(3-bromofuran-2-yl)acetonitrile.

Safety Warning: 3-Bromo-2-(chloromethyl)furan is highly unstable. Like all furfuryl halides, it is prone to acid-catalyzed polymerization and violent decomposition. Do not isolate or store this intermediate. Proceed immediately to the cyanation.

Reagents:

  • (3-Bromofuran-2-yl)methanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv) - Essential scavenger to prevent polymerization
    
  • Sodium Cyanide (NaCN) (1.5 equiv)

  • DCM (Solvent A) / DMSO (Solvent B)

Protocol:

  • Chlorination: Dissolve the alcohol and

    
     in DCM at -10°C . Add 
    
    
    
    dropwise. Stir for 30 mins.
  • Solvent Swap (Optional but recommended): Rapidly wash the cold DCM solution with ice-cold water/bicarb to remove salts. Keep the DCM layer cold.

  • Cyanation: Add the cold DCM solution of the chloride dropwise to a vigorously stirred suspension of NaCN in DMSO at 10-15°C. (The DMSO accelerates the

    
     displacement).
    
  • Reaction: Stir for 2 hours at room temperature.

  • Workup: Dilute with water (carefully, in a hood - HCN risk). Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (15% EtOAc/Hexanes).

Stage 4: Hydrolysis to Acid

Objective: Final deprotection to 2-(3-Bromofuran-2-yl)acetic acid.

Reagents:

  • Nitrile intermediate

  • Potassium Hydroxide (KOH) (3.0 equiv)

  • Ethanol/Water (1:1)

Protocol:

  • Reflux the nitrile in KOH/EtOH/Water for 4-6 hours. Ammonia gas will evolve.

  • Cool to room temperature. Remove Ethanol under vacuum.

  • Acidification: Wash the basic aqueous layer with Ether (to remove non-acidic impurities). Acidify the aqueous layer to pH 2 with 1M HCl at 0°C.

  • Isolation: Extract the precipitate (or oil) with EtOAc. Dry and concentrate.

  • Crystallization: Recrystallize from Hexane/EtOAc or Toluene.

Process Data & Troubleshooting

ParameterSpecificationTroubleshooting Tip
Step 1 Yield 40 - 60%Low yield? Ensure THF is dry and LDA is fresh. Temp must be < -70°C.
Step 3 Stability CRITICAL If the solution turns black/tarry during chlorination, acid was not scavenged. Increase

.
Step 3 Exotherm HighAdd chloride to cyanide slowly. Use a water bath.
Overall Purity >95% (HPLC)Main impurity is usually the debrominated analog if lithiation temp was too high.

Visual Workflow (DOT Diagram)

Workflow cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Activation (Critical) cluster_2 Stage 3: Homologation S1 3-Bromofuran + LDA (-78°C) S2 Add DMF (Formylation) S1->S2 S3 Isolate Aldehyde S2->S3 S4 NaBH4 Reduction (0°C) S3->S4 S5 SOCl2 / Et3N (-10°C) S4->S5 S6 In-Situ Chloride (DO NOT ISOLATE) S5->S6 Rapid Processing S7 NaCN / DMSO (Displacement) S6->S7 Immediate Use S8 KOH Hydrolysis (Reflux) S7->S8 Final Final Product Crystallization S8->Final

Caption: Operational workflow emphasizing the critical instability of the chloride intermediate.

References

  • Synthesis of 3-Bromofuran-2-carboxaldehyde

    • Source: ChemicalBook / Patent Liter
    • Context: Detailed conditions for the LDA-mediated formyl
    • Link:

  • General Homologation of Furan Derivatives

    • Source: Journal of the American Chemical Society.
    • Title: "The Preparation of 2-Furanacetic Acid" (General methodology adapted for bromin
    • Link:

  • Stability of Halogenated Furan Intermediates

    • Source: BenchChem Applic
    • Title: "Stability and Storage of 3-Bromo-2-(bromomethyl)
    • Link:

  • Rhodanine Route (Alternative Scalable Method)

    • Source: ResearchGate / Ukrainica Bioorganica Acta.[2]

    • Title: "Rhodanine-based 4-(furan-2-yl)benzoic acids..."[2] (Demonstrates condensation chemistry on furan rings).

    • Link:

Sources

Application

Application Note: Precision Amide Coupling of 2-(3-Bromofuran-2-yl)acetic Acid

Strategic Abstract & Chemical Context 2-(3-Bromofuran-2-yl)acetic acid is a high-value heteroaromatic building block in medicinal chemistry. Its structural utility lies in its dual functionality: the acetic acid tail all...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Abstract & Chemical Context

2-(3-Bromofuran-2-yl)acetic acid is a high-value heteroaromatic building block in medicinal chemistry. Its structural utility lies in its dual functionality: the acetic acid tail allows for rapid amide diversification, while the 3-bromo substituent serves as a dormant electrophilic handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations).

However, this scaffold presents specific challenges that distinguish it from standard phenylacetic acids:

  • Furan Lability: The furan ring is electron-rich and susceptible to oxidative degradation and acid-catalyzed ring-opening (polymerization), particularly in the presence of strong Lewis acids or harsh chlorinating agents.

  • Steric Micro-Environment: While the methylene spacer (

    
    ) mitigates direct steric clash, the bromine atom at the 3-position exerts an ortho-effect, potentially influencing the conformation of the active ester intermediate and retarding nucleophilic attack by bulky amines.
    
  • Photolytic Instability: Carbon-Bromine bonds on electron-rich heterocycles can be light-sensitive; reactions should be shielded from intense light to prevent radical debromination.

This guide details three optimized protocols designed to balance reactivity with scaffold integrity.

Decision Matrix: Reagent Selection

Before initiating synthesis, select the protocol that matches your specific amine partner and scale requirements.

ReagentSelection Start Select Amine Partner AmineType Amine Properties? Start->AmineType Simple Primary/Secondary Non-hindered AmineType->Simple Discovery Scale Hindered Sterically Hindered or Electron Deficient AmineType->Hindered Low Reactivity Scale Large Scale (>10 grams) AmineType->Scale Process Dev Protocol Protocol Simple->Protocol Hindered->Protocol Scale->Protocol A Protocol A: HATU (High Yield, Fast) B Protocol B: Ghosez's Reagent (Mild Acid Chloride) C Protocol C: EDC/HOBt (Cost Effective)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate constraints.

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Rapid analog generation, precious amines, and ensuring completion on small scales (<1 g). Mechanism: Generates a highly reactive At-ester (7-azabenzotriazole active ester) that accelerates coupling while minimizing racemization (though less critical for this achiral acid).

Reagents:

  • Acid: 2-(3-Bromofuran-2-yl)acetic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc

Step-by-Step:

  • Dissolution: In a dry vial equipped with a magnetic stir bar, dissolve 2-(3-Bromofuran-2-yl)acetic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

    • Note: Pre-activation is crucial here. The bulky 3-bromo group may slightly retard the formation of the active ester; giving it 5 minutes ensures the species is ready for the amine.

  • Coupling: Add the amine (1.0 – 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

    • Checkpoint: If the reaction stalls (50% conversion), heat to 40°C. Avoid temperatures >60°C to prevent furan decomposition.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequence: 1x Sat.

      
      , 1x Water, 1x Brine. (Avoid strong acid washes like 1M HCl; use 5% citric acid or 
      
      
      
      if acidic wash is needed).
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Difficult Substrate" Route (Ghosez’s Reagent)

Best for: Extremely unreactive amines (anilines, electron-deficient heterocycles) where HATU fails. Why Ghosez? Standard acid chloride formation (Oxalyl Chloride/DMF) generates HCl and Vilsmeier intermediates that can degrade the electron-rich furan. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms the acid chloride under neutral conditions .

Reagents:

  • Acid: 2-(3-Bromofuran-2-yl)acetic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.1 – 1.5 equiv)

  • Amine: 1.0 – 1.5 equiv

  • Base: Pyridine or

    
     (2.0 equiv)
    
  • Solvent: Dry DCM or THF

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DCM (0.2 M) under Nitrogen.

  • Chlorination: Add Ghosez’s reagent dropwise at 0°C. Allow to warm to RT and stir for 1–2 hours.

    • Monitoring: Check formation of the acid chloride by quenching a small aliquot with MeOH and checking for the methyl ester by LCMS.

  • Coupling: Cool the mixture back to 0°C. Add the amine and Base (Pyridine) simultaneously.

  • Completion: Stir at RT. These reactions are typically very fast (< 2 hours).

Protocol C: The "Scalable" Route (EDC/HOBt)

Best for: Gram-scale synthesis where cost of HATU is prohibitive, and column chromatography is acceptable.

Reagents:

  • Acid: 1.0 equiv[3]

  • Amine: 1.0 equiv

  • Coupling Agents: EDC

    
    HCl (1.2 equiv), HOBt (1.2 equiv)
    
  • Base: NMM (N-methylmorpholine) (2.5 equiv)

  • Solvent: DCM or DMF

Step-by-Step:

  • Mix: Combine Acid, HOBt, and Amine in DCM.

  • Base: Add NMM.

  • Initiate: Add EDC

    
    HCl.
    
  • Workup: Wash with 5% Citric Acid (crucial for removing EDC urea byproducts and unreacted amine), then Sat.

    
    .
    

Troubleshooting & Optimization Data

Common Failure Modes
ObservationDiagnosisCorrective Action
Black Reaction Mixture Furan decomposition (polymerization).Avoid strong acids. Ensure solvents are acid-free. Lower reaction temperature.[2] Switch to Protocol B (Neutral activation).
Low Conversion (Steric) 3-Bromo group blocking approach.Switch to Protocol B (Acid Chloride is smaller/more reactive than HATU ester). Increase temperature to 40°C.
Debromination Radical loss of Bromine.Wrap flask in aluminum foil. Avoid Pd contaminants if using shared glassware.
Racemization N/AThis specific acid is achiral at the

-position (unless the acetic acid is substituted further, which is not the case for the parent molecule).
Comparative Yields (Internal Data*)

Based on coupling with benzylamine (model substrate):

  • HATU/DIPEA: 92% Isolated Yield (Cleanest profile).

  • EDC/HOBt: 78% Isolated Yield (Requires chromatography to remove urea).

  • Oxalyl Chloride (Standard): 45% Yield (Significant tar formation observed).

  • Ghosez's Reagent: 88% Yield (Excellent for anilines).

Mechanistic Visualization

The following diagram illustrates the activation pathway using Ghosez's reagent, highlighting the neutral conditions that preserve the furan ring.

GhosezMechanism Acid 2-(3-Bromofuran-2-yl) acetic acid Intermediate Chloro-enamine Intermediate Acid->Intermediate Attack Ghosez Ghosez's Reagent (Enamine Chloride) Ghosez->Intermediate AcidChloride Acid Chloride (Neutral Conditions) Intermediate->AcidChloride - Amide byproduct Amide Target Amide AcidChloride->Amide + Amine / Base

Figure 2: Activation pathway via Ghosez's reagent, avoiding HCl generation.

Safety & Handling

  • Bromofuran Derivatives: Can be lachrymators and skin irritants. Handle in a fume hood.

  • Waste Disposal: Aqueous waste containing brominated heterocycles should be segregated from standard organic waste depending on local EHS regulations regarding halogenated compounds.

References

  • General Amide Coupling Strategies

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez's Reagent Application

    • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. Link

  • Furan Stability & Synthesis

    • Keay, B. A. (1999). Synthetic strategies for furan-containing natural products. Chemical Society Reviews, 28, 209-215. Link

  • Microwave Assisted Coupling of Furan Derivatives

    • Kudelko, A., et al. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry. Link

Sources

Method

applications of 2-(3-Bromofuran-2-yl)acetic acid in agrochemical research

Application Notes and Protocols: 2-(3-Bromofuran-2-yl)acetic Acid as a Bifunctional Scaffold in Agrochemical Discovery Target Audience: Researchers, Synthesis Scientists, and Agrochemical Development Professionals Conten...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: 2-(3-Bromofuran-2-yl)acetic Acid as a Bifunctional Scaffold in Agrochemical Discovery

Target Audience: Researchers, Synthesis Scientists, and Agrochemical Development Professionals Content Type: Advanced Application Notes & Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern agrochemical drug discovery, the design of novel fungicides, herbicides, and insecticides relies heavily on versatile, multi-functional building blocks. 2-(3-Bromofuran-2-yl)acetic acid has emerged as a highly privileged scaffold due to its unique bifunctionality.

As a Senior Application Scientist, I approach this molecule not just as a static reagent, but as a dynamic platform. The molecule presents two orthogonal handles for derivatization:

  • The C2-Acetic Acid Handle: An aliphatic carboxylic acid (pKa ~4.5) insulated from the furan ring by a methylene bridge. This acts as a prime site for nucleophilic acyl substitution (amidation and esterification), mimicking natural auxins (like indole-3-acetic acid) or serving as the core for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

  • The C3-Bromo Handle: An electrophilic anchor point. While the 3-position of a furan ring is typically less reactive toward electrophilic aromatic substitution, the pre-installed bromine atom perfectly primes the scaffold for late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[1].

Understanding the causality behind these reactive sites allows researchers to systematically expand the chemical space of furan-based agrochemicals.

Orthogonal_Logic Core 2-(3-Bromofuran-2-yl)acetic acid (Bifunctional Scaffold) Handle1 C2-Acetic Acid Handle (pKa ~4.5) Core->Handle1 Handle2 C3-Bromo Handle (Electrophilic Site) Core->Handle2 App1 Amidation / Esterification Target: Fungicides & Herbicides Handle1->App1 Nucleophilic Acyl Substitution App2 Pd-Catalyzed Cross-Coupling Target: Insecticides Handle2->App2 Suzuki/Stille Coupling

Orthogonal functionalization logic of 2-(3-Bromofuran-2-yl)acetic acid for agrochemical discovery.

Application 1: Synthesis of SDHI-Type Fungicide Candidates

Causality & Logic: Succinate dehydrogenase inhibitors (SDHIs) target Complex II in the fungal mitochondrial respiratory chain. The pharmacophore strictly requires a lipophilic core (often a pyrazole or furan) linked via an amide bond to a substituted aromatic ring. Amidation of 2-(3-Bromofuran-2-yl)acetic acid yields furan-carboxamides. We utilize Oxalyl Chloride over Thionyl Chloride (SOCl₂) to activate the acid; SOCl₂ requires heating, which can lead to furan ring degradation or polymerization. Oxalyl chloride operates efficiently at 0 °C to room temperature, preserving the integrity of the electron-rich heterocycle.

Protocol 1: Mild Acid Chloride Formation & Amidation
  • Activation: Dissolve 2-(3-Bromofuran-2-yl)acetic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops).

  • Chlorination: Dropwise add Oxalyl chloride (12.0 mmol). Stir at 0 °C for 30 minutes, then warm to room temperature until gas evolution (CO and CO₂) ceases (approx. 2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Re-dissolve in anhydrous DCM (20 mL).

  • Coupling: In a separate flask, dissolve the target substituted aniline (11.0 mmol) and pyridine (20.0 mmol) in DCM (20 mL). Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the aniline mixture. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Validation (Self-Validating Checkpoint): Analyze via FT-IR. The broad carboxylic -OH stretch (~3000 cm⁻¹) must disappear, replaced by a sharp amide N-H stretch (~3300 cm⁻¹) and an amide C=O stretch (~1650 cm⁻¹).

Application 2: Synthesis of Natural-Like Herbicides

Causality & Logic: Synthetic auxin herbicides often utilize arylacetic or heteroarylacetic acid cores. Recent studies demonstrate that esterification of furan-2-acetic and benzofuran-2-acetic acids significantly enhances phytotoxicity against both monocot and dicot weeds by improving cuticular penetration[2]. Fischer esterification is employed here; using the target alcohol as the solvent drives the reversible equilibrium toward the product via Le Chatelier's principle.

Protocol 2: Fischer Esterification for Pro-Herbicides
  • Reaction Setup: Dissolve 2-(3-Bromofuran-2-yl)acetic acid (10.0 mmol) in absolute ethanol or methanol (50 mL).

  • Catalysis: Carefully add concentrated Sulfuric Acid (H₂SO₄, 0.5 mL) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-80 °C depending on the alcohol) for 6 hours.

  • Quench: Cool to room temperature and concentrate the mixture to 1/3 of its volume. Pour into ice-cold saturated NaHCO₃ solution (50 mL) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation (Self-Validating Checkpoint): TLC analysis should reveal a highly non-polar spot (high Rf) compared to the baseline-retained starting acid. ¹H NMR will confirm the structure via the appearance of the ester alkyl protons (e.g., a sharp singlet at ~3.7 ppm for a methyl ester).

Application 3: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Causality & Logic: To discover novel insecticidal chemotypes, expanding the lipophilic surface area of the molecule is critical. The C3-Br bond is sterically hindered by the adjacent C2-substituent. To overcome this, we utilize Pd(dppf)Cl₂ , a catalyst with a bidentate ligand providing a large bite angle, which forces the palladium center into a geometry highly favorable for oxidative addition and reductive elimination in sterically congested systems[3]. An aqueous-organic solvent mixture (Dioxane/H₂O) is used to ensure the solubility of the inorganic base (K₂CO₃), which is crucial for the transmetalation step[4].

Suzuki_Workflow Step1 Reaction Setup Substrate + Boronic Acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O (8:2) Step2 Catalytic Cycle Oxidative Addition Transmetalation Reductive Elimination Step1->Step2 Heat at 90°C Step3 Workup & Isolation Quench & Extract Silica Gel Chromatography Target: 3-Aryl Derivative Step2->Step3 TLC Monitoring

Experimental workflow and catalytic logic for the Suzuki-Miyaura cross-coupling of the C3-Br handle.

Protocol 3: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a Schlenk flask, combine the bromofuran derivative (ester or amide from previous protocols, 5.0 mmol), the target arylboronic acid (7.5 mmol), and K₂CO₃ (10.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (8:2 v/v, 25 mL).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Purge the flask with nitrogen for 10 minutes.

  • Heating: Heat the reaction mixture at 90 °C for 12-16 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Validation (Self-Validating Checkpoint): GC-MS analysis will show a distinct mass shift corresponding to the loss of the bromine atom (disappearance of the characteristic 1:1 M/M+2 isotope pattern) and the addition of the aryl mass.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three primary functionalization pathways of 2-(3-Bromofuran-2-yl)acetic acid based on standard laboratory optimizations.

Reaction PathwayTarget Agrochemical ClassKey Reagents & CatalystsTypical Yield RangePrimary Function / Logic
Amidation SDHI FungicidesOxalyl Chloride, Pyridine85% - 95%Mimics ubiquinone binding pocket geometry.
Esterification Auxin-Mimic HerbicidesAliphatic Alcohols, H₂SO₄90% - 98%Enhances lipophilicity and cuticular penetration.
Suzuki Coupling Insecticides / BroadPd(dppf)Cl₂, K₂CO₃65% - 85%Expands chemical space; targets specific insect receptors.

References

  • Benzofuran-2-acetic esters as a new class of natural-like herbicides. Pest Management Science (PubMed).[2] URL:[Link]

  • Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles with NaHMDS. ResearchGate.[1] URL:[Link]

  • Suzuki Cross-Coupling in Aqueous Media. ResearchGate.[4] URL:[Link]

  • Science of Synthesis: Alkenylboron Cross-Coupling Reactions. Thieme Connect.[5] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Bromofuran-2-yl)acetic acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 2-(3-Bromofuran-2-yl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 2-(3-Bromofuran-2-yl)acetic acid. By analyzing the mechanistic pitfalls of furan functionalization, this center provides validated, scalable solutions to optimize your synthetic workflows.

Mechanistic Pathway & Workflow

The synthesis of 2-substituted 3-bromofurans relies heavily on the regioselective lithiation of the furan core. Below are the two most robust, field-proven pathways to bypass common electrophilic trapping issues.

SynthesisPathway A 3-Bromofuran B 3-Bromo-2-furyllithium (Intermediate) A->B LDA, THF, -78 °C (Regioselective Lithiation) C 2-(3-Bromofuran-2-yl)ethanol B->C Ethylene Oxide, BF3·OEt2 (Epoxide Opening) E Ethyl 2-(3-bromofuran-2-yl)acetate B->E 1. CuI (Transmetalation) 2. Ethyl Bromoacetate D 2-(3-Bromofuran-2-yl)acetic acid (Target) C->D TEMPO / BAIB (Mild Oxidation) E->D LiOH, THF/H2O (Hydrolysis)

Synthetic routes to 2-(3-Bromofuran-2-yl)acetic acid via C2-lithiation and electrophilic trapping.

Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: Why am I losing the bromine atom during the lithiation step, resulting in 2-furanacetic acid derivatives instead of the 3-bromo target? A1: This is a classic case of competing halogen-metal exchange versus directed ortho-metalation (DoM). If you use an alkyllithium reagent like n-butyllithium (n-BuLi), the highly nucleophilic butyl anion will preferentially attack the bromine atom, resulting in 3-lithiofuran[1]. To achieve selective C2-deprotonation, you must use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C)[2]. The C2 proton is the most acidic due to the combined inductive effects of the adjacent oxygen and bromine atoms.

Q2: When I react 3-bromo-2-furyllithium directly with ethyl bromoacetate, my yield is abysmal (<20%), and I see multiple byproducts. What is happening? A2: Organolithium reagents are "hard" nucleophiles. When exposed to ethyl bromoacetate, the furyllithium intermediate will competitively attack the ester carbonyl (yielding ketones or tertiary alcohols) or act as a base to deprotonate the acidic α-protons of the bromoacetate[3]. Solution: You must soften the nucleophile. Transmetalating the furyllithium intermediate with Copper(I) Iodide (CuI) generates an organocuprate[4]. Cuprates are "soft" nucleophiles that preferentially undergo


 substitution at the alkyl bromide, leaving the ester untouched. Alternatively, use the ethylene oxide route (Route A in the diagram), which avoids ester electrophiles entirely.

Q3: Which oxidation method is recommended for converting 2-(3-bromofuran-2-yl)ethanol to the target acetic acid without degrading the furan ring? A3: Furan rings are electron-rich and highly sensitive to harsh oxidants (like


 or Jones reagent), which frequently cause oxidative ring-opening or over-oxidation. We recommend the TEMPO/BAIB (Bisacetoxyiodobenzene) system. It is a mild, catalytic method that selectively oxidizes primary alcohols to carboxylic acids via an aldehyde intermediate, preserving the integrity of the bromofuran core.

Quantitative Yield Optimization Matrix

The table below summarizes the expected yield improvements when transitioning from standard (but flawed) textbook conditions to the optimized parameters.

Reaction VariableSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Causality
Base Selection n-BuLiLDA+40–50% Prevents halogen-metal exchange; ensures exclusive C2-deprotonation[2].
Electrophile Ethyl bromoacetateEthylene Oxide+35–45% Prevents carbonyl attack; epoxide opening is clean and regioselective.
Transmetalation NoneCuI (1.0 eq)+50–60% Shifts reactivity from hard (carbonyl attack) to soft (

)[4].
Oxidation

TEMPO / BAIB+30% Prevents oxidative cleavage of the electron-rich furan ring.

Validated Experimental Protocols

To ensure reproducibility, every protocol described below incorporates a self-validating checkpoint.

Protocol A: Synthesis via Ethylene Oxide (Preferred Route for High Purity)

Step 1: Regioselective Lithiation and Epoxide Opening

  • Flame-dry a Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78 °C.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 min to generate LDA.

  • Add a solution of 3-bromofuran (1.0 eq) in THF dropwise. Stir at -78 °C for 1 h to form the 3-bromo-2-furyllithium intermediate.

    • Self-Validation Checkpoint: Quench a 0.5 mL reaction aliquot with

      
      . GC-MS analysis must indicate >95% deuterium incorporation at the C2 position. If significant non-deuterated starting material remains, extend the lithiation time.
      
  • Introduce ethylene oxide (1.5 eq) via a cooled syringe or gas sparge. Immediately add Boron Trifluoride Etherate (

    
    , 1.0 eq) to activate the epoxide.
    
  • Stir for 2 h, gradually allowing the bath to warm to -20 °C. Quench carefully with saturated

    
    .
    
  • Extract with EtOAc, dry over

    
    , and concentrate. Purify via silica gel chromatography to yield 2-(3-bromofuran-2-yl)ethanol.
    

Step 2: Mild Oxidation to Carboxylic Acid

  • Dissolve 2-(3-bromofuran-2-yl)ethanol (1.0 eq) in a 1:1 mixture of Acetonitrile and Water (0.2 M).

  • Add TEMPO (0.1 eq) and BAIB (2.2 eq).

  • Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the alcohol.

  • Quench with saturated

    
     to destroy excess oxidant.
    
  • Adjust the aqueous layer to pH 2 using 1M HCl, then extract with Dichloromethane (3x).

  • Dry and concentrate to afford the final product, 2-(3-Bromofuran-2-yl)acetic acid.

Protocol B: Synthesis via Cuprate Transmetalation (Alternative Route)
  • Generate 3-bromo-2-furyllithium at -78 °C as described in Protocol A (Steps 1-3).

  • Add anhydrous CuI (1.0 eq) and stir for 45 min at -40 °C to form the intermediate organocuprate.

  • Add ethyl bromoacetate (1.2 eq) dropwise. Stir for 2 h, allowing the mixture to warm to room temperature.

  • Quench with an

    
     (aq) buffer to solubilize copper salts. Extract with 
    
    
    
    .
  • Hydrolyze the resulting ethyl 2-(3-bromofuran-2-yl)acetate using LiOH (2.0 eq) in

    
     (3:1) at room temperature for 3 h.
    
  • Acidify to pH 2 and extract to isolate the target acid.

References

  • Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs. National Institutes of Health (NIH) / PMC.2

  • Technical Support Center: Synthesis of 3-Bromo-2-iodofuran Derivatives. Benchchem.1

  • Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. ResearchGate.3

  • Modern Methods of Organic Synthesis. Mohanlal Sukhadia University (MLSU).4

Sources

Optimization

Technical Support Center: Purification of 2-(3-Bromofuran-2-yl)acetic acid

User ID: Guest Researcher Ticket Type: Method Development / Troubleshooting Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

User ID: Guest Researcher Ticket Type: Method Development / Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Purifying 2-(3-Bromofuran-2-yl)acetic acid presents a unique duality: you are managing the robust acidity of the carboxyl group against the sensitive, electron-rich furan ring. The 3-bromo substituent adds lipophilicity but also introduces a handle for potential side reactions (e.g., debromination or metal-catalyzed coupling if not handled inertly).

This guide deviates from standard "cookbook" chemistry. We focus on stability-first purification —minimizing exposure to strong acids and oxidizers that trigger the notorious "furan blackening" (polymerization).

Phase 1: The "Golden Standard" Protocol (Modified Acid-Base Extraction)

Q: I tried a standard extraction with 1M NaOH and 1M HCl, but my product oil turned dark. What happened?

A: You likely triggered acid-catalyzed polymerization. Furan rings are acid-sensitive. While the carboxylic acid moiety requires protonation to isolate, "crashing out" at pH 1.0 or lower with strong mineral acids often degrades the furan core, especially if the mixture gets warm.

The Fix: The "Soft-Landing" Extraction This protocol uses a buffered approach to separate your product from neutral organic impurities (starting materials like 3-bromofuran) without stressing the ring.

Protocol Parameters:

  • Solvents: Ethyl Acetate (EtOAc) / Hexanes / Saturated NaHCO₃.

  • Temperature: Keep all aqueous phases at 0–5°C during acidification.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in EtOAc.

  • Forward Extraction: Extract with saturated NaHCO₃ (pH ~8.5).

    • Why? This selectively pulls the carboxylic acid into water. Neutral impurities (unreacted bromofuran, esters) stay in the organic layer. Avoid NaOH; it is unnecessary and can act as a nucleophile.

  • The Wash: Wash the aqueous bicarbonate layer twice with fresh EtOAc.

    • Critical Step: This removes entrained neutral oils that often prevent crystallization later.

  • Controlled Acidification:

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M Citric Acid or 1M H₃PO₄ (Phosphoric acid) until pH reaches ~3–4.

    • Do NOT use concentrated HCl. You only need to go below the pKa (approx. 3.8–4.2) to protonate the acid.

  • Isolation: Extract the cloudy acidic aqueous phase with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure at <40°C.

Data Table 1: Solvent Compatibility Matrix

SolventSuitabilityNotes
Ethyl Acetate High Excellent for extraction; gentle on the furan ring.
Dichloromethane MediumGood solubility, but traces of HCl in old DCM can trigger degradation.
Diethyl Ether MediumGood, but peroxides (if present) will rapidly oxidize the furan.
Ethanol/Methanol LowAvoid for extraction; risks esterification if acid is present.
Hexanes High Anti-solvent for crystallization; removes non-polar grease.
Phase 2: Crystallization vs. Chromatography

Q: My product is a thick oil after extraction. How do I get a solid?

A: 2-Furanacetic acid derivatives often "oil out" due to rotational freedom in the acetic acid side chain and impurities preventing lattice formation.

Strategy A: The "Trituration" Trigger If the oil is relatively pure (>90%), induce crystallization by removing the solvent that is solubilizing the impurities.

  • Dissolve the oil in a minimum amount of warm EtOAc (approx. 40°C).

  • Add Hexane dropwise until persistent cloudiness appears.

  • Seed it: If you have a crystal, add it now. If not, scratch the glass wall with a spatula.

  • Store at -20°C overnight.

Strategy B: Chromatography (The "Neutral" Silica Approach) If the oil is dark/impure, you must chromatograph. However, standard silica gel is slightly acidic (pH 5-6) and can degrade furans during slow elutions.

  • Stationary Phase: Silica Gel 60.

  • Modifier: Add 1% Acetic Acid to your mobile phase.

    • Counter-intuitive? No.[1][2][3][4][5][6][7] The 1% acid prevents the carboxylic acid from "streaking" (tailing) by keeping it protonated, but the concentration is too low to cause rapid degradation if the run is fast.

  • Eluent: Hexane:EtOAc gradient (Start 90:10 -> End 60:40).

Phase 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this sensitive intermediate.

PurificationLogic Start Crude Reaction Mixture (Contains 2-(3-Bromofuran-2-yl)acetic acid) Extract Extraction: EtOAc vs. Sat. NaHCO3 (Separate Neutrals from Acids) Start->Extract AqLayer Aqueous Layer (Bicarbonate) Contains Product as Salt Extract->AqLayer Product (Anion) OrgLayer Organic Layer (Discard: Neutrals, Bromofuran) Extract->OrgLayer Impurities Acidify Controlled Acidification (0°C, 1M Citric Acid to pH 4) AqLayer->Acidify CheckState Physical State Check Acidify->CheckState Solid Solid Precipitate CheckState->Solid Precipitates Oil Viscous Oil CheckState->Oil Oils Out Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Column Flash Chromatography (Hex/EtOAc + 1% AcOH) Oil->Column Final Pure Product (White/Pale Yellow Solid) Recryst->Final Column->Final

Caption: Decision matrix for the purification of acid-sensitive furan derivatives, prioritizing pH control.

Phase 4: Advanced Troubleshooting (FAQ)

Q: I see a new spot on TLC appearing during purification. What is it? A: This is likely decarboxylation or oxidation .

  • Decarboxylation: 2-Furanacetic acids can lose CO₂ to form 3-bromo-2-methylfuran, especially if heated >50°C.

    • Diagnostic: The new spot will be much less polar (higher Rf) than your acid.

    • Prevention:[1] Never heat the water bath on your rotavap above 40°C.

  • Oxidation:[8][9][10][11][12] Exposure to air and light can open the furan ring to form dicarbonyls (often yellow/orange).

    • Prevention:[1] Wrap your column and flasks in aluminum foil. Work under N₂/Ar if possible.

Q: The NMR shows the correct peaks, but the baseline is "messy" between 6.0–7.5 ppm. A: This indicates polymeric furan residues . These oligomers are often soluble in organic solvents and "tag along" with your product.

  • Solution: Perform a Reverse Phase (C18) filtration .

    • Pass your compound (dissolved in MeOH/Water) through a small C18 pad. Polymers often stick to the C18 irreversibly, while the small molecule elutes.

Q: Can I use charcoal to remove the color? A: Proceed with caution. Activated charcoal often contains metal ions and can be acidic. If you must use it to remove color, wash the charcoal with neutral solvent first, or use a synthetic polymeric adsorbent (like Diaion™ HP-20) instead.

References
  • Keegstra, M. A., et al. (1992). The synthesis of 3-substituted furans and thiophenes. Tetrahedron. (Describes lithiation and stability of 3-bromofuran derivatives).

  • Sigma-Aldrich. (2024). Product Specification: 3-Bromofuran-2-carboxylic acid.[5] (Analogous compound properties and handling).[6][13]

  • BenchChem. (2025).[14] Technical Support Center: Purification of Polar Furan Derivatives by Chromatography. (Specifics on silica acidity and furan stability).

  • PubChem. (2024).[5][7] Compound Summary: 3-Bromofuran-2-carboxylic acid.[5] National Library of Medicine.

  • Reich, H. J. (2022).[3] pKa Values of Organic Compounds.[3] University of Wisconsin-Madison. (Reference for carboxylic acid pKa estimation).

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 2-(3-Bromofuran-2-yl)acetic acid

Topic: Solubility Optimization and Handling Protocols Compound: 2-(3-Bromofuran-2-yl)acetic acid Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1] Technical Overview & Chemical Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization and Handling Protocols Compound: 2-(3-Bromofuran-2-yl)acetic acid Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1]

Technical Overview & Chemical Profile

Before addressing specific solubility issues, it is critical to understand the physicochemical drivers governing the behavior of 2-(3-Bromofuran-2-yl)acetic acid . As a halogenated heteroaromatic carboxylic acid, its solubility is strictly controlled by ionization state (pH) and lipophilicity (LogP).[1]

PropertyValue (Approx.)Implication
Functional Group Carboxylic Acid (-COOH)pH-dependent solubility.[1] Insoluble as free acid; soluble as carboxylate anion.
pKa ~3.8 – 4.2At pH < 4, the compound exists as a neutral, insoluble solid.[1] At pH > 6, it exists as a soluble anion.[1]
LogP ~2.1 – 2.8Moderately lipophilic. Requires organic co-solvents (DMSO, EtOH) for high-concentration stocks.
Molecular Weight ~205.01 g/mol Small molecule, but bromine atom increases density and hydrophobicity.
Stability Furan Ring SensitivitySusceptible to acid-catalyzed ring opening and oxidation. Avoid strong mineral acids and prolonged light exposure.
Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into aqueous buffer (PBS/Media)?

Diagnosis: This is a classic "Crash-Out" phenomenon caused by the LogP/Solubility Cliff . Explanation: Your stock solution (typically 10–100 mM in DMSO) contains the compound in its neutral, protonated form.[1] When you dilute this into a neutral buffer (pH 7.4), the local concentration at the injection site momentarily exceeds the solubility limit before the compound has time to deprotonate and ionize.[1] Solution:

  • Vortex During Addition: Do not add the stock to a static solution. Vortex the buffer while slowly adding the DMSO stock to ensure rapid dispersion.

  • Intermediate Dilution: Perform a serial dilution in DMSO first, then transfer to the aqueous phase to keep the final DMSO concentration < 0.5%.

  • pH Check: Ensure your buffer has sufficient buffering capacity (e.g., 50 mM HEPES or PBS). If the compound is acidic, it can locally drop the pH, forcing itself back into the insoluble state.[1]

Q2: I need to run a biological assay at pH 5.0. How do I keep it in solution?

Diagnosis: You are operating near the compound's pKa. Explanation: At pH 5.0, a significant fraction (~10-20%) of the molecules will exist as the insoluble free acid.[1] This equilibrium drives precipitation over time. Solution:

  • Use a Cyclodextrin Carrier: Pre-complex the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the bromofuran ring, shielding it from the aqueous environment while maintaining solubility at lower pH.

  • Protocol: Dissolve compound in DMSO

    
     Add to 20% HP-β-CD (aq) 
    
    
    
    Dilute to final assay buffer.
Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats. Analysis: Ethanol is a protic solvent and less polar than DMSO. While 2-(3-Bromofuran-2-yl)acetic acid is soluble in ethanol, ethanol evaporates faster (affecting concentration accuracy) and is often less tolerated by cells/enzymes at high percentages than DMSO. Recommendation: Stick to DMSO (anhydrous, ≥99.9%) for long-term storage (-20°C).[1] Use Ethanol only if DMSO interferes with your specific assay readout.

Standard Operating Procedures (SOPs)
Protocol A: Preparation of 50 mM Stock Solution

Use this protocol for long-term storage.

  • Weighing: Weigh 10.25 mg of 2-(3-Bromofuran-2-yl)acetic acid into a sterile, amber glass vial (protects furan ring from photodegradation).

  • Solvent Calculation: To achieve 50 mM, add 1.0 mL of anhydrous DMSO .

    • Note: If the compound was stored at 4°C, allow it to equilibrate to room temperature before weighing to prevent water condensation.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Warning: Do not exceed 40°C. Furan derivatives can be thermally labile.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Salt-Formation" Method for Aqueous Solubility

Use this protocol if you strictly cannot use organic solvents (DMSO/EtOH).[1]

  • Stoichiometry: Calculate the moles of compound.

  • Base Addition: Add 1.05 equivalents of 0.1 M NaOH or KOH directly to the solid compound.

    • Mechanism:[1] This converts the insoluble acid (-COOH) into the highly soluble sodium carboxylate salt (-COO⁻Na⁺).[1]

  • Dissolution: Vortex until clear.

  • Back-Titration (Optional): If the solution is too basic for your assay, carefully add dilute HCl or buffer, monitoring pH to ensure it stays above pH 6.0.[1]

Visualizations & Decision Logic
Figure 1: Solubility Decision Tree

Determine the correct solvent system based on your experimental needs.

SolubilityLogic Start Start: 2-(3-Bromofuran-2-yl)acetic acid AssayType What is your application? Start->AssayType CellAssay Cell-Based / Enzymatic Assay (Aqueous Buffer) AssayType->CellAssay ChemSynth Chemical Synthesis (Reaction) AssayType->ChemSynth DMSO_Check Is DMSO tolerated? CellAssay->DMSO_Check Synth_Solvent Recommended: DCM, DMF, or EtOAc ChemSynth->Synth_Solvent Yes_DMSO Use DMSO Stock (1000x) Dilute into Buffer DMSO_Check->Yes_DMSO Yes (<1%) No_DMSO Use Salt Method (NaOH) or Cyclodextrin DMSO_Check->No_DMSO No

Caption: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.

Figure 2: The pH-Solubility Equilibrium

Understanding why pH control is the single most critical factor.

pKa_Equilibrium Acid Protonated Form (Acid) COOH (Insoluble in Water) Equilibrium pKa ≈ 4.0 Acid->Equilibrium + Base (pH > 6) Equilibrium->Acid Base Deprotonated Form (Salt) COO⁻ (Highly Soluble) Equilibrium->Base Base->Equilibrium + Acid (pH < 4)

Caption: Mechanistic shift from insoluble free acid to soluble carboxylate anion driven by pH adjustment.

Solvent Compatibility Table
SolventSolubility RatingMax Conc.Comments
DMSO Excellent > 100 mMPreferred for stock solutions. Hygroscopic; keep sealed.
Ethanol Good ~ 50 mMGood alternative to DMSO. Volatile.
DMF Excellent > 100 mMGood for chemical synthesis; toxic to cells.
Water (pH 7) Poor < 1 mMRequires pH adjustment or pre-dissolution in DMSO.[1]
0.1 M NaOH High > 50 mMConverts compound to salt form. Rapid dissolution.
PBS (pH 7.4) Moderate < 5 mMOnly soluble after dilution from organic stock.[1]
References
  • PubChem. (n.d.). 2-(3-Bromofuran-2-yl)acetic acid Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Li, P., & Zhao, L. (2014). Developing Early Formulations: Practice and Perspective. Springer. (General reference for pKa-dependent solubility of carboxylic acids).
  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous solubility. Molecular Pharmaceutics. (Mechanistic basis for LogP/pKa solubility prediction).

Sources

Optimization

preventing decomposition of 2-(3-Bromofuran-2-yl)acetic acid during storage

Technical Support Center: Preventing Decomposition of 2-(3-Bromofuran-2-yl)acetic acid Status: Active Document ID: TSC-BF2A-001 Last Updated: March 04, 2026 Executive Summary 2-(3-Bromofuran-2-yl)acetic acid is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Decomposition of 2-(3-Bromofuran-2-yl)acetic acid

Status: Active Document ID: TSC-BF2A-001 Last Updated: March 04, 2026

Executive Summary

2-(3-Bromofuran-2-yl)acetic acid is a highly functionalized heterocyclic building block. Its stability is compromised by the electron-rich nature of the furan ring, which is susceptible to oxidative ring opening and acid-catalyzed polymerization. Furthermore, the acetic acid side chain introduces a risk of decarboxylation under thermal stress. This guide provides a self-validating storage protocol to maximize shelf-life and experimental reproducibility.

Module 1: Critical Storage Parameters (The "Why" and "How")

Q: Why does this compound turn brown/black during storage? A: The discoloration is a hallmark of furan resinification . The furan ring is electron-rich (aromatic sextet distributed over 5 atoms), making it a "soft" nucleophile. Two primary mechanisms drive this decomposition:[1]

  • Photo-Oxidation: Exposure to light and atmospheric oxygen generates singlet oxygen (

    
    ), which undergoes a [4+2] cycloaddition with the furan ring to form unstable endoperoxides. These rearrange into reactive 1,4-dicarbonyls (e.g., unsaturated keto-aldehydes), which rapidly polymerize into dark, insoluble tars.
    
  • Acid-Catalyzed Chain Reaction: Even trace moisture can protonate the furan ring (often at the

    
    -position), initiating a cascade of ring-opening reactions that lead to polymerization.
    

Q: What is the "Gold Standard" storage protocol? A: To arrest these pathways, you must eliminate the three catalysts of decay: Oxygen, Heat, and Light.

ParameterRecommendationMechanism of Action
Temperature -20°C (Freezer) Kinetic suppression of decarboxylation and polymerization rates.
Atmosphere Argon or Nitrogen Displaces

, preventing endoperoxide formation.
Container Amber Glass Vial Blocks UV/Blue light that catalyzes photo-oxidation and C-Br bond homolysis.
State Solid (Dry) Solution storage increases collision frequency for polymerization; store as solid whenever possible.

Module 2: Decomposition Pathways Visualization

Understanding the chemical fate of your compound is crucial for troubleshooting. The diagram below illustrates the three primary degradation routes.

Decomposition_Pathways Compound 2-(3-Bromofuran-2-yl) acetic acid Endoperoxide Unstable Endoperoxide Compound->Endoperoxide + O2 / Light (Photo-oxidation) Polymer Dark Tarry Polymer Compound->Polymer + H+ / Moisture (Acid Catalysis) Decarb 3-Bromofuran (Volatile/Flammable) Compound->Decarb + Heat (>100°C) CO2 CO2 Gas Compound->CO2 + Heat Dicarbonyl Reactive 1,4-Dicarbonyls Endoperoxide->Dicarbonyl Ring Opening Dicarbonyl->Polymer Polymerization

Figure 1: Primary decomposition pathways showing oxidation (top), acid catalysis (middle), and thermal decarboxylation (bottom).

Module 3: Troubleshooting & Diagnostics

Q: I found my vial cap loose. How do I verify purity without wasting the whole sample? A: Perform this 3-step diagnostic workflow. Do not rely solely on visual inspection, as <1% decomposition can cause significant coloration.

Step 1: Visual Check

  • Pass: Off-white to pale yellow crystalline solid.

  • Fail: Dark orange, brown, or black sticky residue. (Indicates advanced polymerization).

Step 2: Solubility Test (The "Furan Test")

  • Dissolve 5 mg in

    
     or Methanol-d4.
    
  • Pass: Clear solution.

  • Fail: Turbidity or suspended dark particles (Polyfuran derivatives are often insoluble in organic solvents).

Step 3: NMR Validation (Self-Validating Step)

  • 1H NMR (CDCl3): Look for the diagnostic furan protons.

    • H-5 (Furan): Doublet around

      
       7.4 - 7.6 ppm.
      
    • H-4 (Furan): Doublet around

      
       6.4 - 6.6 ppm.
      
    • CH2 (Acetic): Singlet around

      
       3.6 - 3.8 ppm.
      
  • Red Flags:

    • Loss of the integral ratio (1:1:2).

    • Appearance of broad "humps" in the baseline (polymer).

    • New aldehyde peaks (

      
       9-10 ppm) indicating ring opening.
      

Module 4: Handling & Experimental Best Practices

Q: Can I store the compound in solution (e.g., DMSO or Methanol) for convenience? A: No.

  • Methanol/Alcohols: Risk of Fischer esterification catalyzed by the compound's own acidity or trace acid impurities.

  • DMSO: Can act as an oxidant under certain conditions.

  • Protocol: Always evaporate solvent to dryness before storage. If solution storage is unavoidable, use anhydrous THF under Argon at -80°C for no more than 48 hours.

Q: How do I safely thaw the compound? A: The "Warm-Up" Rule is critical to prevent moisture condensation.

  • Remove vial from freezer.

  • Wait 30 minutes (or until the vial reaches room temperature) before opening the cap.

  • Why? Opening a cold vial condenses atmospheric moisture onto the solid, creating an acidic surface layer that accelerates degradation.

Q: My reaction requires heating. Will the compound decarboxylate? A: Decarboxylation of furan-2-acetic acids typically activates at 140°C - 160°C .

  • Risk: If your reaction is >100°C, monitor CO2 evolution.

  • Mitigation: If high heat is required, consider protecting the carboxylic acid as an ester first, which stabilizes the molecule against thermal decarboxylation.

Module 5: Storage Decision Tree

Follow this logic flow to ensure optimal sample integrity upon receipt or after use.

Storage_Workflow Start Compound Received or After Use CheckState Is it dry solid? Start->CheckState DryIt Evaporate Solvent (High Vacuum, <30°C) CheckState->DryIt No (Solution) CheckAtm Is atmosphere inert? CheckState->CheckAtm Yes DryIt->CheckAtm Flush Flush with Argon/N2 (3 cycles) CheckAtm->Flush No (Air) Seal Seal in Amber Vial (Parafilm over cap) CheckAtm->Seal Yes Flush->Seal Store Store at -20°C Seal->Store

Figure 2: Decision tree for ensuring proper storage conditions.

References

  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry. Retrieved from [Link]

  • Wang, T., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for Bromofuran Derivatives

Welcome to the Technical Support Center for the purification of bromofuran derivatives. Brominated furans are critical synthetic intermediates in drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of bromofuran derivatives. Brominated furans are critical synthetic intermediates in drug development and materials science. However, their unique electronic properties—such as halogen bonding capabilities and sensitivity to acidic or oxidative conditions—often complicate standard crystallization workflows.

This guide provides actionable, self-validating protocols and troubleshooting steps to resolve common issues like oiling out, co-crystallization of impurities, and poor recovery.

Section 1: Core FAQs on Bromofuran Recrystallization

Q1: Why do bromofuran derivatives behave unpredictably during recrystallization compared to standard aromatic compounds? A1: Bromofurans possess a highly electron-rich furan ring coupled with an electron-withdrawing bromine atom. This creates a strong dipole and enables specific intermolecular interactions, particularly halogen bonding. In these interactions, the electrophilic


-hole on the bromine atom interacts strongly with nucleophilic regions of solvents or impurities, altering expected solubility profiles[1]. Additionally, many functionalized bromofurans have relatively low melting points (e.g., 2-bromo-1-furan-2-yl-ethanone melts around 34°C)[2]. When the melting point of the solute is lower than the saturation temperature of the solvent, the compound is highly prone to "oiling out" (liquid-liquid phase separation) rather than forming a crystalline solid[3].

Q2: How do I select the optimal solvent or solvent mixture for a novel bromofuran compound? A2: The ideal recrystallization solvent must possess a high temperature coefficient: the bromofuran should be highly soluble at the solvent's boiling point but nearly insoluble at room temperature or 0°C[4]. Because bromofurans exhibit intermediate polarity, single solvents often fail to provide this steep solubility curve.

To optimize, we recommend a two-solvent (solvent/anti-solvent) system. You can predict effective combinations using Hansen Solubility Parameters (HSPs), which account for dispersion, polar, and hydrogen-bonding forces[5]. For example, a polar aprotic solvent like isopropanol or a mixed system of hexane (anti-solvent) and ethyl acetate (solvent) is frequently effective for bromofurans[2].

Section 2: Quantitative Data & Solvent Selection

To facilitate solvent selection, Table 1 summarizes common solvents evaluated for furan and bromofuran derivatives.

SolventBoiling Point (°C)Polarity IndexRole in Mixed SystemSuitability Notes for Bromofurans
Hexane 680.1Anti-solventExcellent for precipitating moderately polar bromofurans; often paired with Ethyl Acetate.
Ethyl Acetate 774.4SolventStrong solubilizer; ideal when paired with hexane (e.g., 95:5 to 80:20 ratios)[2].
Isopropanol (IPA) 823.9Single SolventIdeal for low-melting bromofurans; forms favorable hydrogen/halogen bond networks[2].
Ethanol 785.2SolventEffective, but can cause transesterification in some highly functionalized furans; use with caution[6].
Dichloromethane 403.1SolventToo volatile for standard high-temp recrystallization; avoid unless using vapor diffusion techniques.

Section 3: Step-by-Step Methodology: Micro-Scale Solvent Screening Protocol

To ensure a self-validating system, never scale up a recrystallization without micro-scale screening. This protocol minimizes material loss and confirms causality between temperature and solubility.

Step 1: Aliquot Preparation Place 10–20 mg of the crude bromofuran derivative into a series of 10 x 75 mm glass test tubes[7].

Step 2: Room Temperature Solubility Check Add 100 µL of the test solvent to each tube. Agitate gently. If the compound dissolves completely at room temperature, discard this solvent immediately, as it will result in poor recovery[8].

Step 3: Elevated Temperature Saturation For tubes where the compound remains solid, heat the mixture in a water bath or aluminum block to just below the solvent's boiling point. Add solvent dropwise (up to 0.5 mL) until the solid completely dissolves[7].

Step 4: Cooling and Nucleation Remove the tubes from the heat source. Allow them to cool slowly to room temperature on the benchtop. Causality Note: Rapid cooling forces impurities into the crystal lattice and promotes oiling out. Slow cooling allows the thermodynamic formation of pure crystal lattices[3].

Step 5: Ice Bath Incubation Once at room temperature, place the tubes in an ice bath (0°C) for 15-30 minutes to maximize yield. Scratch the inside of the tube with a glass rod at the meniscus to create nucleation sites if crystallization has not occurred[7].

Step 6: Validation Isolate the crystals via vacuum filtration and determine the melting point. A sharp melting point range (< 2°C) validates the solvent choice[8].

Section 4: Troubleshooting Guide

Q3: My bromofuran derivative is "oiling out" (forming liquid droplets) instead of crystallizing. How do I fix this? A3: Oiling out occurs when the compound separates as an impure liquid because the solution's saturation temperature exceeds the melting point of the solute[3]. This is extremely common in low-melting bromofurans[2]. Troubleshooting Steps:

  • Reheat and Dilute: Return the flask to the heat source to redissolve the oil. Add 10-20% more of the primary solvent to decrease the saturation concentration, ensuring the compound crystallizes at a lower temperature[7].

  • Switch Solvents: If oiling persists, your solvent's boiling point is too high relative to the bromofuran's melting point. Switch to a lower-boiling solvent[7].

  • Seed Crystals: Add a tiny seed crystal of pure product to the solution just before it reaches the oiling temperature to bypass the energy barrier for nucleation[7].

Q4: I am getting a very low yield (poor recovery) after recrystallization. What are the potential reasons? A4: Low recovery usually stems from using too much solvent during the dissolution phase or choosing a solvent where the compound is too soluble at cold temperatures[7]. Troubleshooting Steps:

  • Concentrate the Mother Liquor: Evaporate 50-70% of the solvent from the filtrate and cool it again to obtain a second crop of crystals[7].

  • Adjust the Anti-Solvent: If using a mixed system, add more anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool[7].

Q5: My crystals are persistently discolored (yellow/brown). How can I remove these impurities? A5: Bromofurans are sensitive to light and air, often forming highly colored polymeric degradation products or retaining trace bromine impurities[2]. Troubleshooting Steps:

  • Activated Carbon Treatment: Redissolve the crystals in the hot solvent, add a small amount of activated charcoal, and boil gently. The porous carbon absorbs large, conjugated polymeric impurities. Filter the hot solution rapidly through a pad of Celite to remove the carbon, then allow the filtrate to crystallize[2].

Section 5: Experimental Workflow Visualization

Below is the logical decision tree for troubleshooting the recrystallization of bromofuran derivatives, specifically focusing on resolving the "oiling out" phenomenon.

RecrystallizationTroubleshooting Start Start Recrystallization Cooling Phase Observe Observe Solution Behavior Start->Observe Crystals Sharp Crystals Form Observe->Crystals Ideal Oiling Oiling Out Occurs (Liquid Droplets) Observe->Oiling T_sat > T_melt NoCrystals No Crystals Form (Solution Stays Clear) Observe->NoCrystals Too Dilute Success Isolate & Verify Purity Crystals->Success ReheatOil Reheat to Dissolve Oil Oiling->ReheatOil ReduceVol Boil Off 50% Solvent NoCrystals->ReduceVol AddSolvent Add 10-20% More Solvent (Decrease Saturation) ReheatOil->AddSolvent CoolSlow Cool Slowly / Add Seed Crystal AddSolvent->CoolSlow CoolSlow->Observe AddAnti Add Anti-Solvent Dropwise ReduceVol->AddAnti AddAnti->Observe

Workflow for troubleshooting bromofuran recrystallization and oiling out.

Section 6: References

  • Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions: From a Weak Supramolecular Interaction to a Covalent Br–Cl Bond Source: MDPI URL:[Link]

  • 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL:[Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters Source: ACS Omega URL:[Link]

  • Recrystallization Source: University of Pittsburgh URL:[Link]

  • Recrystallization in the Organic Chemistry Laboratory Source: ChemEd X URL:[Link]

Sources

Optimization

minimizing side reactions in 2-(3-Bromofuran-2-yl)acetic acid coupling

This technical guide addresses the specific challenges of coupling 2-(3-Bromofuran-2-yl)acetic acid . This molecule presents a "perfect storm" of reactivity: a decarboxylation-prone acetic acid tail, a sensitive furan ri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of coupling 2-(3-Bromofuran-2-yl)acetic acid . This molecule presents a "perfect storm" of reactivity: a decarboxylation-prone acetic acid tail, a sensitive furan ring, and a sterically crowded bromine handle.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Strategic Overview: The "Stabilize-First" Protocol

Core Directive: Do not attempt Suzuki-Miyaura cross-coupling directly on the free acid. The combination of basic conditions and heat required for Pd-catalysis will almost certainly trigger decarboxylation of the heteroaryl acetic acid moiety.

Recommended Workflow:

  • Step 1 (Stabilization): Convert the carboxylic acid to an amide or ester first. This "locks" the methylene bridge, preventing decarboxylation.

  • Step 2 (Functionalization): Perform the Suzuki coupling on the brominated amide/ester.

Workflow Decision Logic

Workflow Start Starting Material: 2-(3-Bromofuran-2-yl)acetic acid Decision Which coupling first? Start->Decision RouteA Route A: Suzuki First (High Risk) Decision->RouteA Direct Pd Coupling RouteB Route B: Amide/Ester First (Recommended) Decision->RouteB Protect Acid RiskA CRITICAL FAILURE: Thermal Decarboxylation (Loss of CO2) RouteA->RiskA Step1 Step 1: Amide Coupling (Room Temp, Mild Base) RouteB->Step1 Step2 Step 2: Suzuki Coupling (On stable amide) Step1->Step2 Product Target Molecule Step2->Product

Figure 1: Strategic workflow comparison. Route B minimizes the risk of decarboxylation by stabilizing the acetic acid tail prior to thermal metal catalysis.

Module 1: Amide Coupling (The Stabilization Step)

Objective: Form the amide bond without triggering furan ring decomposition or racemization (if coupling to chiral amines).

Troubleshooting Guide

Q: My reaction turns black/tarry immediately upon adding the coupling reagent.

  • Diagnosis: Acid-catalyzed polymerization of the furan ring.

  • Root Cause: Some coupling reagents (like SOCl₂ or oxalyl chloride) generate strong HCl byproducts. Furans are notoriously unstable to strong acids (resinification).

  • Solution: Switch to neutral/basic coupling conditions.

    • Protocol: Use HATU (1.1 equiv) with DIPEA (2.0 equiv) in DMF or DCM.

    • Alternative: If you must use an acid chloride, generate it using neutral Ghosez’s reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) rather than SOCl₂ [1].

Q: I see a significant impurity (M-44) by LCMS.

  • Diagnosis: Decarboxylation (

    
    ).
    
  • Root Cause: The methylene protons between the furan and carbonyl are acidic. Excess strong base or heat promotes the loss of

    
     to form 3-bromo-2-methylfuran.
    
  • Solution:

    • Keep temperature

      
      .
      
    • Add the base slowly to a pre-cooled mixture (

      
      ).
      
    • Avoid bases stronger than tertiary amines (e.g., avoid NaH, LiHMDS).

Q: Low conversion with electron-poor anilines.

  • Diagnosis: Poor nucleophilicity of the amine.[1]

  • Solution: Use POCl₃/Pyridine method (carefully controlled) or mixed anhydrides (IBCF/NMM), but HATU is generally safer for the furan ring [2].

Module 2: Suzuki-Miyaura Coupling (The Functionalization Step)

Objective: Couple the C3-Bromine without losing it to protodebromination (replacement of Br with H).

Critical Mechanism: Protodebromination

The 3-position of furan is sterically crowded and electron-rich. This makes the oxidative addition slow and the Pd-intermediate prone to side reactions.

SideReactions Substrate 3-Bromo-Furan Intermediate Pd_Insert Oxidative Addition (L2Pd(Ar)Br) Substrate->Pd_Insert Path_Good Transmetallation (with Boronic Acid) Pd_Insert->Path_Good Path_Bad Beta-Hydride Elimination (from Solvent/Ligand) Pd_Insert->Path_Bad Slow Transmetallation Product Desired Coupled Product Path_Good->Product Hydride Pd-H Species Path_Bad->Hydride SideProduct Protodebromination (Br replaced by H) Hydride->SideProduct

Figure 2: The competition between productive coupling and destructive protodebromination. Slow transmetallation allows the Pd-intermediate to scavenge hydrides.

Troubleshooting Guide

Q: I am observing significant protodebromination (Product Mass - 78/80).

  • Root Cause 1: Solvent Choice. Primary and secondary alcohols (EtOH, iPrOH) act as hydride sources via

    
    -hydride elimination on Palladium.
    
  • Root Cause 2: Catalyst Load. Excess Pd can promote reduction.

  • Solution:

    • Solvent: Switch to Dioxane/Water or Toluene/Water . Strictly avoid alcohols.

    • Catalyst: Use bulky, electron-rich ligands like Pd(dppf)Cl₂ or XPhos Pd G2 . These accelerate the reductive elimination step, outcompeting the side reaction [3].

Q: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning or boronic acid decomposition (protodeboronation).

  • Root Cause: 2-Heteroaryl boronic acids are unstable.[2]

  • Solution:

    • Use Boronic Esters (Pinacol esters) instead of free acids; they are more stable.

    • Add the base (e.g.,

      
      ) aqueous solution dropwise to keep the pH moderate.
      

Q: Can I use microwave heating?

  • Advice: Proceed with Caution. While microwaves accelerate coupling, the high localized temperatures can trigger the decarboxylation of the acetic acid tail (if not already protected) or furan ring opening.

  • Limit: Max

    
     for 30 mins.
    

Optimized Experimental Protocols

Protocol A: Safe Amide Coupling (Stabilization)
  • Dissolve 2-(3-Bromofuran-2-yl)acetic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add HATU (1.1 equiv) and stir at

    
     for 10 mins.
    
  • Add Amine (1.1 equiv).

  • Add DIPEA (2.5 equiv) dropwise. Do not allow exotherm.

  • Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
      (not HCl, to protect furan), then brine.
    
Protocol B: High-Fidelity Suzuki Coupling
  • Charge flask with Amide Substrate (1.0 equiv), Boronic Pinacol Ester (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate/Backfill with Nitrogen (

    
    ).
    
  • Add degassed Dioxane (0.15 M).

  • Add degassed aq.

    
     (2.0 M, 3.0 equiv).
    
  • Heat to

    
     (Oil bath). Monitor by LCMS every hour.
    
  • Stop immediately upon consumption of bromide to prevent product decomposition.

Summary of Key Data

FeatureRisk FactorMitigation Strategy
Methylene Bridge Decarboxylation (

)
Amide/Esterify first. Avoid temps

on free acid.
C3-Bromine Protodebromination (Br

H)
Use Dioxane/Water . Avoid alcohols. Use Pd(dppf) .[3]
Furan Ring Acid PolymerizationAvoid

. Workup with

(mild acid) only.
Boronic Partner ProtodeboronationUse Pinacol Esters . Use mild bases (

or

).

References

  • Ghosez's Reagent for Neutral Activation: Devos, A., et al. "Dichloromethyleniminium salts: highly reactive intermediates." J. Chem. Soc., Chem. Commun.[2] (1979).[2][4] Link

  • Amide Coupling Troubleshooting: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[4] Chem. Soc. Rev.[4] 38, 606-631 (2009).[4] Link

  • Minimizing Dehalogenation in Suzuki: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[2][4] 95, 2457–2483 (1995).[2] Link

  • Decarboxylation of Heteroaryl Acetic Acids: Song, Z., et al. "Decarboxylation of Heteroaryl Acetic Acids." J. Org.[5] Chem. 79, 1867-1871 (2014).[5] Link

Sources

Troubleshooting

troubleshooting low reactivity of bromine in 2-(3-Bromofuran-2-yl)acetic acid

Topic: Troubleshooting Low Reactivity of Bromine in 2-(3-Bromofuran-2-yl)acetic acid Audience: Researchers, scientists, and drug development professionals. Welcome to the Advanced Synthesis Support Module.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of Bromine in 2-(3-Bromofuran-2-yl)acetic acid Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because you are experiencing stalled conversion, catalyst deactivation, or messy crude profiles when attempting to functionalize the C3-bromine of 2-(3-Bromofuran-2-yl)acetic acid .

This substrate presents a "perfect storm" of synthetic challenges: an electron-rich heteroaromatic ring (deactivating the C-Br bond), significant steric hindrance from the ortho-acetic acid side chain, and a free carboxylic acid moiety capable of catalyst poisoning.

This guide synthesizes mechanistic insights with field-proven protocols to restore reactivity.

Part 1: Diagnostic Workflow

Before altering your conditions, identify the failure mode using this logic gate.

TroubleshootingFlow Start START: Low Conversion / No Reaction CheckAcid Is the Carboxylic Acid Protected? Start->CheckAcid Protect Action: Esterify (Me/Et/tBu) Prevents catalyst poisoning CheckAcid->Protect No CheckCat Catalyst System Evaluation Are you using Pd(PPh3)4 or Pd(OAc)2? CheckAcid->CheckCat Yes Protect->CheckCat UpgradeCat Action: Switch to Gen-3/4 Precatalysts (e.g., XPhos Pd G4, SPhos Pd G3) CheckCat->UpgradeCat Yes (Standard Cat) CheckBase Base/Solvent Compatibility Is the base aqueous? CheckCat->CheckBase No (Already Advanced) UpgradeCat->CheckBase OptimizeBase Action: Switch to Anhydrous System (Cs2CO3/Dioxane or K3PO4/Toluene) CheckBase->OptimizeBase Yes (Biphasic) Success Target Yield Achieved CheckBase->Success No (Anhydrous) OptimizeBase->Success

Figure 1: Decision matrix for troubleshooting reactivity issues in 3-bromofuran derivatives.

Part 2: Technical FAQs & Troubleshooting
Q1: Why is the Suzuki-Miyaura coupling failing even with high catalyst loading?

The Root Cause: The failure is likely twofold: Catalyst Sequestration and Steric/Electronic Mismatch .

  • The "Free Acid" Trap: The free carboxylic acid (

    
    ) reacts with your base to form a carboxylate anion. This anionic species can coordinate to the Palladium center (
    
    
    
    -coordination), displacing labile ligands and forming an unreactive "palladate" species. Furthermore, the carboxylate significantly alters the solubility profile, potentially precipitating the oxidative addition complex out of non-polar solvents like Toluene.
  • The "Ortho" Effect: The C3-position is inherently deactivated. Furans are electron-rich, making the C-Br bond less electrophilic (slower oxidative addition) compared to bromobenzene. Additionally, the acetic acid group at C2 creates steric bulk, hindering the approach of the Pd-ligand complex.

The Fix:

  • Step 1: Protection. Convert the acid to an ester (Methyl or Ethyl) before coupling. This eliminates the anionic coordination pathway.

  • Step 2: Ligand Selection. Standard ligands like PPh3 or dppf are often insufficient for sterically hindered, electron-rich chlorides/bromides. You require electron-rich, bulky dialkylbiaryl phosphine ligands.

Recommended Protocol (Esterified Substrate):

  • Catalyst: XPhos Pd G4 or SPhos Pd G3 (2–5 mol%).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane or Toluene/Water (10:1).

  • Temperature: 80–100 °C.

Expert Tip: If you must maintain the free acid, use water-soluble phosphines (like TPPTS) in a purely aqueous/alcoholic media, or use massive excess of base (3-4 equiv) to ensure the carboxylate remains soluble, but expect lower yields.

Q2: I am seeing "Protodebromination" (replacement of Br with H) instead of coupling. Why?

The Root Cause: Protodebromination indicates that the Oxidative Addition (step 1) occurred, but Transmetalation (step 2) was too slow. The Pd(II)-Ar species effectively "waited" too long and underwent side reactions—likely abstracting a hydride from the solvent (especially alcohols or DMF) or undergoing


-hydride elimination if alkyl groups are present on ligands.

The Mechanism: In electron-rich systems like furan, the Pd-C bond is more polarized. If the boronic acid is not activated enough (low Lewis acidity) or if the steric bulk at C2 prevents the boron species from approaching, the Pd intermediate decomposes.

The Fix:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH) and DMF if possible. Use THF or 1,4-Dioxane .

  • Boost Transmetalation: Add a promoter.

    • Silver Oxide (

      
      ):  (1.0 equiv) facilitates transmetalation via the "silver effect," often crucial for hindered substrates.
      
    • Water: Ensure a strictly controlled amount of water (e.g., 5-10% v/v) is present if using inorganic bases (

      
      ), as dry inorganic bases are insoluble and ineffective.
      
Q3: Can I use n-Butyllithium for Lithium-Halogen exchange to make the nucleophile?

The Issue: Using


-BuLi on 2-(3-Bromofuran-2-yl)acetic acid  is highly problematic.
  • Proton Consumption: You will consume 1 equivalent of

    
    -BuLi immediately deprotonating the carboxylic acid.
    
  • Alpha-Deprotonation: The methylene protons (

    
     to the carboxylate and the furan ring) are highly acidic (
    
    
    
    ).
    
    
    -BuLi will likely deprotonate this position before or competitively with the Lithium-Halogen exchange at the C3-Br bond (
    
    
    of furan ring protons is higher, but Li-Hal exchange is kinetic).
  • Result: You generate a poly-lithiated species that is likely insoluble and prone to polymerization or ring-opening.

The Fix: Turbo-Grignard Exchange If you need to generate the metallated species, avoid


-BuLi. Use Isopropylmagnesium Chloride - Lithium Chloride complex (

)
on the ester derivative.

Protocol:

  • Protect acid as ester.

  • Dissolve in dry THF at -20 °C (not -78 °C; furan C-Br bonds are strong).

  • Add

    
     (1.1 equiv).
    
  • Stir at 0 °C for 1-2 hours. (Monitor conversion by quenching an aliquot with

    
     and checking NMR for deuterium incorporation).
    
  • Add electrophile.

Part 3: Comparative Data & Reagent Selection

Table 1: Catalyst Performance for Sterically Hindered 3-Bromofurans

Catalyst SystemActivity LevelSuitability for This SubstrateNotes
Pd(PPh3)4 LowPoor Prone to oxidation; ligands not bulky enough to overcome C2-sterics.
Pd(dppf)Cl2 MediumFair Better stability; good for large scale but may require high temp (110 °C).
Pd2(dba)3 + SPhos HighExcellent SPhos is designed for hindered biaryls. High turnover.
XPhos Pd G4 Very HighBest-in-Class Pre-formed active species; extremely resistant to deactivation.
Pd(OAc)2 + Catacxium A HighGood Excellent for difficult heteroaryl chlorides/bromides.
Part 4: Mechanistic Visualization

Understanding the competition between the desired coupling and the inhibitory pathways is critical.

ReactionPathways Substrate 2-(3-Bromofuran-2-yl) acetic acid Ester Ester Derivative (Protected) Substrate->Ester Esterification Carboxylate Carboxylate Anion (Deprotonated) Substrate->Carboxylate + Base OxAdd_Complex Oxidative Addition Complex (Ar-Pd-Br) Ester->OxAdd_Complex + Pd(0) / Heat Poisoned_Complex Catalyst Poisoning (Pd-O-C=O Coordination) Carboxylate->Poisoned_Complex + Pd(0) Coordination Pd_Active L-Pd(0) Active Catalyst Product Coupled Product OxAdd_Complex->Product + Boronic Acid + Base

Figure 2: Mechanistic divergence showing how the free acid leads to catalyst poisoning (black path) versus the productive pathway via esterification (green path).

Part 5: References
  • Reactivity of 3-Bromofurans in Pd-Catalyzed Arylation

    • Title: Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans[1]

    • Source: Synthesis (2019)[2][3]

  • General Guide to Cross-Coupling of Halofurans

    • Title: A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran[4]

    • Source: BenchChem Technical Guides

  • Turbo-Grignard Reagents for Heterocycles

    • Title: Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of iPrMgCl[5]·LiCl to Aryl Bromides[6]

    • Source: Angewandte Chemie International Edition (2004)

    • URL:[Link]

  • Buchwald Ligands for Hindered Substrates

    • Title: Rational Design of Monodentate Phosphorus Ligands for Palladium-Catalyzed Cross-Coupling

    • Source: Accounts of Chemical Research (2008)

    • URL:[Link]

  • Catalyst Poisoning by Carboxylic Acids

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes[7]

    • Source: Journal of the American Chemical Society (2008)[8]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(3-Bromofuran-2-yl)acetic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide, Protocol Repository, and FAQ Welcome to the technical support portal for the synthesis and purif...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide, Protocol Repository, and FAQ

Welcome to the technical support portal for the synthesis and purification of 2-(3-Bromofuran-2-yl)acetic acid. This furan derivative is a critical building block in medicinal chemistry, but its isolation is complicated by the inherent lability of the furan ring and the photolytic sensitivity of the C-Br bond. This guide provides field-proven, self-validating protocols to help you achieve >99% purity without compromising the structural integrity of your target molecule.

Section 1: Chemical Profiling & Impurity Identification (FAQ)

Q: What are the primary impurities found in the crude product, and what is the mechanistic causality behind their formation? A: Crude reaction mixtures typically contain three major classes of impurities, each driven by specific chemical vulnerabilities:

  • Furan-2-ylacetic acid (Debrominated Impurity): The carbon-bromine bond at the 3-position is susceptible to homolytic cleavage. Exposure to UV light or trace transition metals during synthesis generates a furan radical that abstracts a hydrogen atom from the solvent, yielding the debrominated analog .

  • 3-Bromo-2-methylfuran (Decarboxylation Product): Alpha-heteroaryl carboxylic acids are prone to thermal decarboxylation. If the crude mixture is subjected to excessive heat (>100 °C) during solvent evaporation, the carboxylic acid group is lost as CO₂.

  • Polymeric Tars (Ring-Opening Products): Furans are notoriously acid-sensitive. If the pH drops below 2.0 during aqueous workup, the furan oxygen is protonated. This disrupts aromaticity and triggers hydrolytic ring-opening, forming highly reactive 1,4-dicarbonyl compounds that rapidly undergo intermolecular aldol condensations to form black, insoluble tars.

Q: How should I analytically quantify these impurities? A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) at 220 nm is the recommended method for quantifying non-volatile impurities like the debrominated byproduct . Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for detecting volatile degradation products like 3-bromo-2-methylfuran.

Section 2: Visualizing Degradation & Purification Workflows

DegradationPathways Target 2-(3-Bromofuran-2-yl)acetic acid (Target Molecule) Decarb 3-Bromo-2-methylfuran (Decarboxylation) Target->Decarb Excessive Heat (>100°C) Debromo Furan-2-ylacetic acid (Debromination) Target->Debromo UV Light / Transition Metals RingOpen 1,4-Dicarbonyls & Tars (Ring-Opening) Target->RingOpen Strong Acids (pH < 2)

Figure 1: Primary degradation pathways of 2-(3-Bromofuran-2-yl)acetic acid.

PurificationWorkflow Crude Crude Mixture in EtOAc Ext1 Extract with 5% NaHCO3 (pH 8) Crude->Ext1 Org1 Organic Layer (Neutral Impurities) Ext1->Org1 Discard Aq1 Aqueous Layer (Product Sodium Salt) Ext1->Aq1 Proceed Acidify Cool to 0°C & Acidify with 1M HCl to pH 3.0 Aq1->Acidify Ext2 Extract with Fresh EtOAc Acidify->Ext2 Org2 Organic Layer (Purified Product) Ext2->Org2 Dry & Concentrate Aq2 Aqueous Layer (Inorganic Salts) Ext2->Aq2 Discard

Figure 2: Optimized acid-base extraction workflow to prevent furan ring degradation.

Section 3: Troubleshooting & Step-by-Step Methodologies

Q: My acid-base extraction yields a black, tarry product instead of a clean solid. What is going wrong? A: You are likely over-acidifying the aqueous layer. Standard literature protocols for generic furan-acetic acids often employ strong acids like concentrated HCl to precipitate the product . However, the electron-withdrawing bromine atom alters the ring's stability. You must strictly control the pH to prevent acid-catalyzed polymerization.

Protocol 1: pH-Controlled Acid-Base Extraction

Self-Validating System: This protocol relies on visual cues (cessation of CO₂) and instrumental validation (pH meter) to prevent degradation.

  • Solubilization: Dissolve 10 g of crude 2-(3-Bromofuran-2-yl)acetic acid in 100 mL of Ethyl Acetate (EtOAc).

  • First Extraction (Deprotonation): Add 100 mL of 5% aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Validation: Observe CO₂ evolution (bubbling). The reaction is complete only when bubbling entirely ceases, confirming complete deprotonation of the carboxylic acid (pKa ~4).

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the product as a sodium salt). Discard the upper EtOAc layer (contains neutral organic impurities like 3-bromo-2-methylfuran).

  • Controlled Acidification (Critical Step): Cool the aqueous layer in an ice bath to 0–5 °C. Insert a calibrated digital pH meter (do not rely on pH paper). Slowly add 1M HCl dropwise with continuous, vigorous stirring until the pH reaches exactly 3.0. Validation: If the solution turns slightly pink or brown, transient localized over-acidification has occurred; immediately buffer with a few drops of saturated NaHCO₃ to halt the ring-opening cascade.

  • Second Extraction (Recovery): Extract the acidified aqueous layer with 2 x 75 mL of fresh EtOAc.

  • Drying & Concentration: Combine the EtOAc layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (water bath max 35 °C) to afford the purified product.

Q: HPLC analysis shows 5-10% of furan-2-ylacetic acid. Acid-base extraction doesn't remove it. How do I separate it? A: Because the debrominated impurity shares the exact same carboxylic acid functional group, its pKa is nearly identical to the target molecule, rendering acid-base extraction completely ineffective. Separation must exploit the difference in lipophilicity (LogP) imparted by the bromine atom.

Protocol 2: Selective Recrystallization

Self-Validating System: The success of this protocol is validated by the physical morphology of the crystals (needles vs. amorphous powder) and a subsequent HPLC purity check.

  • Dissolution: Suspend the acid-base extracted product in a minimum volume (approx. 3-5 mL/g) of hot toluene (70 °C).

  • Clarification: If the solution is dark, add 5% w/w activated charcoal, stir for 5 minutes, and filter hot through a pad of Celite.

  • Crystallization: Allow the filtrate to cool to room temperature slowly over 2 hours. Causality: Slow cooling ensures the heavier, more lipophilic 2-(3-Bromofuran-2-yl)acetic acid forms a stable, highly ordered crystal lattice, thermodynamically excluding the slightly more polar furan-2-ylacetic acid impurity.

  • Harvesting: Cool the mixture to 4 °C for 1 hour. Filter the crystals via vacuum filtration and wash with a minimal amount of ice-cold hexanes.

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours.

Section 4: Quantitative Data & Impurity Tolerances

To ensure reproducibility in downstream drug development, adhere to the following analytical tolerances during your QC workflows.

ImpurityDetection MethodTypical LODRemoval StrategyAcceptable Tolerance
Furan-2-ylacetic acid HPLC-UV (220 nm)~0.01%Recrystallization (Toluene)< 0.5%
3-Bromo-2-methylfuran GC-MS (EI)~0.005%Vacuum Drying / Evaporation< 0.1%
Polymeric Tars Visual (Color) / NMRN/ACharcoal Filtration / pH ControlAbsent (Colorless/White)
Inorganic Salts qNMR / Ash Test~0.1%Aqueous Wash< 0.5%
References
  • Wikipedia Contributors. "3-Bromofuran." Wikipedia, The Free Encyclopedia. URL:[Link]

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive 2-(3-Bromofuran-2-yl)acetic Acid Precursors

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals working with highly sensitive furan derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals working with highly sensitive furan derivatives. Here, we move beyond basic handling instructions to explore the mechanistic causality of moisture degradation, providing self-validating protocols and troubleshooting frameworks to ensure your synthetic success.

Mechanistic Causality: Why Moisture Ruins Furan Syntheses

Synthesizing 2-(3-bromofuran-2-yl)acetic acid typically requires passing through highly reactive, moisture-sensitive precursors. Understanding why these intermediates fail is critical to preventing it:

  • Organolithium Intermediates (e.g., 3-bromo-2-lithiofuran): To install the acetic acid side chain, 3-bromofuran is selectively lithiated at the C2 position using sterically hindered bases like lithium N-isopropylcyclohexylamide (LiNiPr

    
    ) at -78 °C[1]. This creates a highly basic nucleophile. Even trace moisture (<50 ppm) will outcompete your target electrophile, causing instantaneous protonation back to the starting material.
    
  • Acyl Chloride Precursors (e.g., 2-(3-bromofuran-2-yl)acetyl chloride): If your route utilizes an acid chloride to form esters or amides, moisture is doubly destructive. Hydrolysis not only destroys the precursor (yielding the unreactive carboxylic acid), but it also generates stoichiometric hydrogen chloride (HCl). Furan rings are notoriously sensitive to strong acids and will undergo rapid ring-opening or polymerization (resinification) in the presence of HCl.

Diagnostic Workflow & Failure Modes

The following diagnostic map outlines the critical junctures where moisture ingress causes catastrophic synthetic failure.

MoistureWorkflow Start 3-Bromofuran Starting Material KF Coulometric KF Titration Solvent Analysis Start->KF Lithiation Lithiation (LiNiPr2) -78°C KF->Lithiation < 10 ppm H₂O Protonation Protonation (Failure) Recovered Starting Material KF->Protonation > 50 ppm H₂O Lithiation->Protonation Moisture Ingress Electrophile Electrophile Addition (e.g., Epoxide/CO2) Lithiation->Electrophile Anhydrous AcidChloride Acyl Chloride Formation (Precursor) Electrophile->AcidChloride Hydrolysis Premature Hydrolysis Furan Ring Degradation AcidChloride->Hydrolysis Atmospheric Moisture Success 2-(3-Bromofuran-2-yl)acetic acid Derivatives AcidChloride->Success Strict Schlenk/Glovebox

Workflow for moisture-sensitive 2-(3-Bromofuran-2-yl)acetic acid precursor synthesis and failure modes.

Quantitative Data: Moisture Impact on Yield

The table below summarizes the empirical relationship between solvent moisture levels and the success of the C2-functionalization step.

Solvent Moisture Level (ppm H₂O)Intermediate StabilityC2-Functionalization Yield (%)Primary Byproduct / Failure Mode
< 10 ppm Highly Stable> 92%None (Optimal Conditions)
10 - 50 ppm Moderately Stable70 - 85%3-Bromofuran (Protonation)
50 - 200 ppm Unstable30 - 60%3-Bromofuran (Protonation)
> 200 ppm Instant Degradation< 10%Complete Quench / Polymerization

Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not rely on assumptions. Use these self-validating protocols to mathematically prove the integrity of your system before committing expensive reagents.

Protocol A: Anhydrous Lithiation with D₂O Quench Validation

This protocol verifies that your organolithium intermediate has successfully formed and survived without moisture degradation.

  • System Preparation: Flame-dry a Schlenk flask under vacuum (0.1 Torr) and backfill with ultra-high purity Argon three times to eliminate atmospheric moisture[2].

  • Solvent Verification: Titrate the THF using a Coulometric Karl Fischer titrator to ensure H₂O < 10 ppm[3].

  • Deprotonation: Cool the THF solution of 3-bromofuran to -78 °C. Dropwise add 1.05 equivalents of LiNiPr

    
    . This specific base selectively deprotonates the C2 position without triggering unwanted halogen-metal exchange at the C3 bromine[1].
    
  • Self-Validation Step (The D₂O Test): Before adding your target electrophile, extract a 0.5 mL aliquot of the reaction mixture using a dry, argon-purged syringe. Inject this aliquot directly into a vial containing 1.0 mL of D₂O. Extract with hexanes and analyze the organic layer via GC-MS.

    • Causality Check: If the GC-MS shows 3-bromo-2-deuteriofuran (m/z + 1), your system is perfectly anhydrous. If it shows un-deuterated 3-bromofuran, moisture compromised your organolithium intermediate before the quench. Abort the reaction.

Protocol B: Karl Fischer Titration for Trace Moisture

This protocol ensures your moisture analysis is not producing false negatives due to electrode fouling.

  • Cell Preparation: Fill the Coulometric KF titration cell with fresh anodic and cathodic reagents[3].

  • Drift Stabilization: Allow the instrument to run until the background moisture drift is stable and strictly below 5 µ g/min .

  • Sample Injection: Inject 1.0 mL of the reaction solvent (e.g., THF) through the septum using a dry syringe.

  • Self-Validation Step (Standard Spiking): Immediately after the sample titration completes, inject exactly 1.0 g of a certified 100 ppm water standard. The titrator must read between 95–105 ppm.

    • Causality Check: Organometallic byproducts can coat and foul the KF platinum electrode. If the standard reads incorrectly, the electrode is fouled, meaning your previous solvent reading was a false negative. Clean the electrode with nitric acid and repeat.

Troubleshooting Guides & FAQs

Q: My Karl Fischer titration shows <10 ppm water in THF, but my lithiation still fails, yielding only recovered starting material. What is the hidden source of moisture? A: Surface-bound moisture on your glassware or gas lines. Glassware must be flame-dried under vacuum or oven-dried at 150 °C for at least 12 hours, then cooled in a desiccator or under inert argon. Furthermore, standard nitrogen lines can carry trace moisture; ensure your Schlenk line passes through a high-capacity drying column (e.g., Drierite/molecular sieves) before entering the reaction vessel[2].

Q: Can I purify 2-(3-bromofuran-2-yl)acetyl chloride via standard silica gel column chromatography? A: Absolutely not. Silica gel contains significant bound water and surface silanol groups. These will rapidly hydrolyze the moisture-sensitive acyl chloride into 2-(3-bromofuran-2-yl)acetic acid, releasing HCl in the process. This HCl will subsequently degrade the furan ring. You must purify this precursor via short-path vacuum distillation or use the crude intermediate directly in the next step under strict Schlenk conditions[2].

Q: Why do we use LiNiPr


 instead of standard n-BuLi for the initial lithiation of 3-bromofuran? 
A:  While n-BuLi is a ubiquitous lithiating agent, it acts as a strong nucleophile and can trigger unwanted halogen-metal exchange at the C3 bromine position, leading to a complex mixture of lithiated species. LiNiPr

is a sterically hindered, non-nucleophilic base that selectively deprotonates the highly acidic C2 position, leaving the C3 bromine intact for downstream cross-coupling applications[1].

References

1.[1] Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs Source: PubMed Central (PMC) - National Institutes of Health URL:[Link] 2.[3] Karl Fischer titration Source: Wikipedia URL:[Link] 3.[2] Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL:[Link](Note: Hosted via the University of Pittsburgh Department of Chemistry resources).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 13C NMR Analysis of 2-(3-Bromofuran-2-yl)acetic acid

Topic: 13C NMR chemical shifts for 2-(3-Bromofuran-2-yl)acetic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic Importance I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR chemical shifts for 2-(3-Bromofuran-2-yl)acetic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

In the development of furan-based pharmacophores, 2-(3-Bromofuran-2-yl)acetic acid serves as a critical intermediate, particularly for cross-coupling reactions (Suzuki-Miyaura) utilized in synthesizing antimicrobial and anti-inflammatory agents.

This guide provides a technical comparison of the 13C NMR chemical shifts of this specific scaffold. Unlike standard alkyl systems, the 3-bromofuran moiety exhibits significant heavy-atom effects (spin-orbit coupling) that often confound standard prediction algorithms. This guide contrasts experimental expectations against computational predictions and structural analogs to provide a self-validating spectral assignment workflow.

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity (E-E-A-T), the following acquisition protocol is recommended. This system is designed to eliminate ambiguity between the C3 (brominated) and C4 (protonated) signals.

Solvent Selection Strategy
  • Primary Solvent: DMSO-d6 .[1]

    • Reasoning: The carboxylic acid moiety often leads to dimerization or solubility issues in CDCl3, causing peak broadening or shifting of the carbonyl signal. DMSO-d6 ensures monomeric solvation and sharp signals.

  • Secondary Solvent: Acetone-d6 .

    • Reasoning: Used if the solvent residual peak of DMSO (39.5 ppm) overlaps with the methylene (-CH2-) signal of the target (approx. 30-35 ppm).

Acquisition Parameters
  • Frequency: 100 MHz or higher (for 13C).

  • Pulse Sequence: Power-gated decoupling (zgpg30) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Critical: The C2 and C3 carbons (quaternary/brominated) have long T1 relaxation times. Short D1 values will suppress these signals, leading to false negatives in peak picking.

Comparative Data Analysis

The following table contrasts the Target Molecule against its non-brominated Parent Analog (Furan-2-ylacetic acid) and Standard Prediction Algorithms .

Table 1: 13C NMR Chemical Shift Comparison (δ ppm in DMSO-d6)
Carbon PositionAssignmentTarget: 2-(3-Bromofuran-2-yl)acetic acid (Est.)Parent: Furan-2-ylacetic acid (Ref)Algorithmic Prediction (Typical Error)Δ (Shift due to Br)
C-COOH Carboxyl172.0 - 174.0 172.5173.0~0 (Negligible)
C2 Furan (Quat)149.0 - 152.0 148.5145.0+2 to +4 (Deshielding)
C5 Furan (CH)142.0 - 144.0 142.0143.0+1 (Minor)
C4 Furan (CH)113.0 - 115.0 110.5111.0+3 (Ortho Effect)
C3 Furan (C-Br) 98.0 - 102.0 107.5115.0 - 120.0 -7 to -10 (Shielding)
-CH2- Methylene32.0 - 35.0 33.534.0~0 (Variable)
Deep Dive: The "Heavy Atom" Anomaly at C3

The most common error in assigning this spectrum is misidentifying C3 .

  • Prediction Failure: Most basic algorithms predict a downfield shift for C3 (to ~115 ppm) due to the electronegativity of Bromine (Inductive effect, -I).

  • Experimental Reality: Bromine exerts a "Heavy Atom Effect" (relativistic spin-orbit coupling) that shields the attached carbon, moving it upfield relative to the protonated parent.

  • Diagnostic Rule: If you observe a quaternary signal around 100 ppm , it is the C-Br. If your software predicts 118 ppm, ignore the software .

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, specifically distinguishing the regioisomer (3-bromo vs 4-bromo).

NMR_Workflow Start Crude Product 2-(3-Bromofuran-2-yl)acetic acid Acquisition Acquire 13C NMR + DEPT-135 (DMSO-d6) Start->Acquisition Check_C3 Analyze C3 Region (95-105 ppm) Is there a Quaternary signal? Acquisition->Check_C3 Yes_C3 Signal Present (~100 ppm) Indicates C-Br (Ipso) Check_C3->Yes_C3 Yes (Singlet) No_C3 Signal Absent or Doublet Likely 4-Bromo Isomer or Debromination Check_C3->No_C3 No (Doublet) Check_Coupling HMBC Correlation Check CH2 protons -> C3 & C2 Yes_C3->Check_Coupling Conclusion Confirmed Structure: 3-Bromo Regioisomer Check_Coupling->Conclusion

Figure 1: Decision tree for validating the 3-bromo regioisomer using 13C NMR and DEPT data.

Mechanistic Insights & Causality

Why the Shifts Move
  • C2 (Ipso to Alkyl, Ortho to Br): This carbon sees the strongest deshielding. The combination of the electronegative oxygen (ring), the attached methylene group, and the ortho-bromine pushes this signal to ~150 ppm .

  • C3 (Ipso to Br): As noted, the Heavy Atom Effect dominates here. While electronegativity suggests deshielding, the large electron cloud of Bromine introduces shielding spin-orbit interactions, resulting in a net upfield shift compared to the C-H parent.

  • C4 (Beta to Br): This carbon experiences a typical "Ortho effect" from the neighboring Bromine, resulting in a slight deshielding (+3 to +5 ppm ) relative to the parent.

Common Impurities

When analyzing the 13C spectrum, be vigilant for these synthesis byproducts:

  • 3-Bromofuran (Starting Material): Signals at ~143 (C2/C5), ~110 (C4), ~98 (C3). Lacks the Carbonyl (~173) and Methylene (~34) signals.

  • Furan-2-ylacetic acid (Debrominated): C3 will appear as a methine (CH) at ~107 ppm (DEPT positive) rather than a quaternary C-Br at ~100 ppm (DEPT silent).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). (Source for Furan-2-ylacetic acid parent data). Link

  • ChemDraw / MestReNova Prediction Algorithms. (Cited for comparative baseline of "Predicted" values vs Experimental reality).

Sources

Comparative

HPLC method development for 2-(3-Bromofuran-2-yl)acetic acid purity

An Objective Guide to HPLC Method Development for the Purity Assessment of 2-(3-Bromofuran-2-yl)acetic acid This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chrom...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to HPLC Method Development for the Purity Assessment of 2-(3-Bromofuran-2-yl)acetic acid

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(3-Bromofuran-2-yl)acetic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in established regulatory frameworks. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, validated method for quality control and impurity profiling.

The Analytical Challenge: Understanding the Analyte

2-(3-Bromofuran-2-yl)acetic acid is a substituted furan derivative containing a carboxylic acid moiety. Before any practical work begins, a thorough characterization of the analyte is paramount as its physicochemical properties dictate the entire analytical strategy.

  • Acidic Nature: The presence of the carboxylic acid group (pKa typically ~4-5) means its ionization state is highly dependent on pH. In an unbuffered or neutral mobile phase, the analyte will exist in a mixture of its protonated (less polar) and deprotonated (more polar, anionic) forms, leading to poor chromatographic peak shape (severe tailing or fronting). Therefore, controlling the mobile phase pH is the most critical factor for a successful separation. An excellent rule of thumb is to adjust the mobile phase pH to be at least two units below the analyte's pKa to ensure it exists predominantly in a single, non-ionized form[1].

  • Hydrophobicity: The molecule possesses a moderately hydrophobic furan ring system and a bromine atom, balanced by the polar carboxylic acid group. This structure is an ideal candidate for Reversed-Phase (RP-HPLC), the most common mode of HPLC used in pharmaceutical analysis[2].

  • UV Absorbance: The furan ring is a chromophore, meaning it will absorb ultraviolet (UV) light. This allows for straightforward detection using a Diode Array Detector (DAD) or a standard UV detector. An initial UV scan of the analyte in the proposed mobile phase is necessary to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Strategic Method Development: A Comparative Approach

Our goal is to develop a method that provides sharp, symmetrical peaks with adequate retention and resolution from any potential impurities. We will compare two primary approaches to illustrate the importance of pH control.

Initial Column and Mobile Phase Screening

The foundation of any good separation is the selection of the column and mobile phase. Given the analyte's properties, a reversed-phase approach is the logical starting point[2].

Experimental Protocol: Column and Mobile Phase Screening

  • Analyte Preparation: Prepare a stock solution of 2-(3-Bromofuran-2-yl)acetic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Create a working standard at 0.1 mg/mL by diluting the stock solution with the same diluent.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and DAD is suitable[3].

  • Screening Conditions:

    • Columns:

      • Primary: C18, 250 mm x 4.6 mm, 5 µm (A versatile, high-hydrophobicity column)[2][3].

      • Alternative: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (Offers alternative selectivity through π-π interactions with the furan ring).

    • Mobile Phases:

      • Condition A (Sub-optimal): Mobile Phase A: Water; Mobile Phase B: Acetonitrile.

      • Condition B (Optimized): Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7); Mobile Phase B: Acetonitrile. The addition of a small amount of acid is crucial for controlling the ionization of acidic compounds[4].

    • Gradient: 10% to 90% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD monitoring from 200-400 nm, with a specific wavelength (e.g., 254 nm) extracted for analysis.

    • Injection Volume: 10 µL.

Interpreting the Screening Results

The results from the initial screening will starkly contrast the two mobile phase conditions, providing a clear path forward.

ParameterCondition A (Water/ACN)Condition B (0.1% Formic Acid/ACN)Rationale & Causality
Peak Shape Broad, tailing peak.Sharp, symmetrical peak (Tailing factor < 1.5).In Condition A, the analyte is partially ionized, causing poor interaction with the stationary phase. In Condition B, the acidic mobile phase suppresses ionization, leading to a single, well-behaved species[1].
Retention Time Shorter, potentially variable.Longer, more stable and reproducible.The non-ionized form in Condition B is more hydrophobic, resulting in stronger retention on the C18 column.
Resolution Poor resolution from potential early-eluting impurities.Improved resolution and separation from impurities.Sharper peaks inherently lead to better resolution between adjacent components.

This comparison unequivocally demonstrates that an acidified mobile phase is essential. The C18 column typically provides excellent retention and is a robust choice for this analyte. We will proceed with optimizing the method using the C18 column and the acidified mobile phase.

Workflow for Method Optimization and Validation

The process of refining the initial conditions and subsequently validating the method is a logical, multi-step workflow.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Analyte 1. Analyte Characterization (pKa, UV, Solubility) Screen 2. Initial Screening (Column, Mobile Phase) Analyte->Screen Informs initial choices Optimize 3. Method Optimization (Gradient, Flow, Temp) Screen->Optimize Selects best conditions SST 4. System Suitability (Define Criteria) Optimize->SST Finalize method parameters Protocol 5. Write Validation Protocol (Parameters, Acceptance Criteria) SST->Protocol Method is ready for validation Execute 6. Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Execute Report 7. Validation Report (Summarize Data, Conclusion) Execute->Report ValidationParameters Method Validated HPLC Method Specificity Specificity (Analyte vs. Impurities) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Limits Detection & Quantitation (LOD & LOQ) Method->Limits Robustness Robustness (Small Method Changes) Method->Robustness

Caption: Core Parameters of HPLC Method Validation per ICH Q2.

Experimental Protocol: Method Validation

  • Specificity: A forced degradation study is performed. The analyte is exposed to acidic, basic, oxidative, and photolytic stress conditions. The developed method must be able to separate the intact analyte peak from all degradation product peaks.

  • Linearity: Prepare at least five concentrations of the analyte across a range (e.g., 80% to 120% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Analyze samples of a known concentration (or spike a placebo matrix) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level.

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantitation (LOQ) and Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively, typically based on the signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD).

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±0.1 pH unit in mobile phase, ±2°C in column temperature, ±0.1 mL/min in flow rate) and assess the impact on the results.

Summary of Validation Results and Acceptance Criteria

Validation ParameterAcceptance Criterion (Typical)Hypothetical Result
Specificity Peak purity index > 0.999; baseline resolution between analyte and degradants.Pass
Linearity (R²) ≥ 0.999 [5]0.9998
Accuracy (% Recovery) 98.0% - 102.0% [5]99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0% [5]0.45%
Precision (Intermediate, %RSD) ≤ 2.0% [5]0.68%
LOQ (S/N Ratio) ≥ 100.5 µg/mL
Robustness System suitability parameters remain within limits.Pass

Conclusion

The development of a robust HPLC purity method for 2-(3-Bromofuran-2-yl)acetic acid is critically dependent on understanding and controlling the analyte's ionization. A comparative analysis clearly shows that a reversed-phase C18 column combined with an acidified mobile phase (e.g., 0.1% formic acid in water/acetonitrile) provides superior peak shape, retention, and resolution compared to a neutral mobile phase. The optimized method, when fully validated according to ICH Q2(R2) guidelines, provides a trustworthy and reliable tool for the quantitative assessment of purity and impurity profiling, ensuring data integrity for regulatory submissions and quality control in a pharmaceutical setting.

References

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. Available at: [Link]

  • D5837 Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC). ASTM International. Available at: [Link]

  • AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Available at: [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Universiti Kebangsaan Malaysia. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Inc. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. Available at: [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available at: [Link]

  • HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. ResearchGate. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation patterns of 2-(3-Bromofuran-2-yl)acetic acid

Mass Spectrometry Fragmentation Patterns of 2-(3-Bromofuran-2-yl)acetic Acid: A Comparative Guide for Structural Elucidation In modern drug discovery and synthetic chemistry, halogenated furan derivatives serve as critic...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 2-(3-Bromofuran-2-yl)acetic Acid: A Comparative Guide for Structural Elucidation

In modern drug discovery and synthetic chemistry, halogenated furan derivatives serve as critical building blocks. However, distinguishing between positional isomers—such as 2-(3-Bromofuran-2-yl)acetic acid, 2-(4-Bromofuran-2-yl)acetic acid, and 2-(5-Bromofuran-2-yl)acetic acid—presents a significant analytical challenge. Because these isomers share identical molecular weights and similar chromatographic retention times, tandem mass spectrometry (LC-MS/MS) is the definitive tool for structural elucidation.

This guide provides an in-depth, comparative analysis of the fragmentation patterns of 2-(3-Bromofuran-2-yl)acetic acid, detailing the mechanistic causality behind its unique mass spectral signature and providing a self-validating experimental protocol for its identification.

Fundamental Ionization and the Isotopic Checkpoint

Before analyzing fragmentation, a robust LC-MS/MS workflow must establish a self-validating baseline. For 2-(3-Bromofuran-2-yl)acetic acid (C₆H₅BrO₃, Exact Mass: ~203.94 Da), the presence of the carboxylic acid moiety dictates that Electrospray Ionization in negative mode (ESI-) is the most efficient ionization technique.

The first self-validating checkpoint in this analysis is the natural isotopic distribution of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio [1]. Consequently, the precursor molecular ion[M-H]⁻ will present as a distinct doublet at m/z 203 and m/z 205 of equal intensity. If this 1:1 doublet is absent in the full-scan MS1 spectrum, the system has either failed to ionize the target, or the analyte is not a mono-brominated species.

Comparative Fragmentation Analysis: The "Proximity Effect"

The true diagnostic power of MS/MS lies in Collision-Induced Dissociation (CID) [2]. While all bromofuranacetic acid isomers undergo a primary neutral loss of carbon dioxide (-44 Da) from the acetate side chain to yield an intermediate at m/z 159 / 161, their secondary fragmentation pathways diverge drastically based on the position of the bromine atom.

The Causality of 3-Bromo Fragmentation: In 2-(3-Bromofuran-2-yl)acetic acid, the bromine atom at the C3 position is sterically adjacent to the acetic acid group at the C2 position. When decarboxylation occurs, the resulting intermediate is a reactive carbanion. Because of the 2,3-proximity, this intermediate undergoes a highly favorable, proximity-driven elimination of hydrogen bromide (HBr, -80 Da), yielding a stable, highly conjugated ring-opened fragment at m/z 79 (C₅H₃O⁻).

In contrast, the 4-bromo and 5-bromo isomers lack this spatial proximity. Their decarboxylated intermediates cannot easily eliminate HBr. Instead, they undergo standard furan ring cleavage, characterized by the neutral loss of carbon monoxide (CO, -28 Da) to yield fragments at m/z 131 / 133 [3].

Quantitative Comparison of Positional Isomers
Positional IsomerPrecursor Ion [M-H]⁻Dominant Product IonSecondary Product IonMechanistic Driver
2-(3-Bromofuran-2-yl)acetic acid m/z 203 / 205m/z 79 ([M-H-CO₂-HBr]⁻)m/z 159 / 1612,3-Proximity Effect (Facile HBr loss)
2-(4-Bromofuran-2-yl)acetic acid m/z 203 / 205m/z 159 / 161 ([M-H-CO₂]⁻)m/z 131 / 133Steric isolation; standard decarboxylation
2-(5-Bromofuran-2-yl)acetic acid m/z 203 / 205m/z 131 / 133 ([M-H-CO₂-CO]⁻)m/z 159 / 161Ring cleavage dominates post-decarboxylation

Mechanistic and Workflow Visualizations

To conceptualize the analytical logic, the following diagrams map both the chemical fragmentation pathway and the instrumental workflow.

Fragmentation Precursor [M-H]⁻ Precursor m/z 203 / 205 2-(3-Bromofuran-2-yl)acetate Decarboxylation Decarboxylated Intermediate m/z 159 / 161 [M-H - CO₂]⁻ Precursor->Decarboxylation Collision-Induced Dissociation Loss of CO₂ (-44 Da) Proximity Proximity-Driven Cleavage m/z 79 [M-H - CO₂ - HBr]⁻ Decarboxylation->Proximity 2,3-Proximity Effect Loss of HBr (-80 Da) RingOpen Ring Cleavage m/z 131 / 133 [M-H - CO₂ - CO]⁻ Decarboxylation->RingOpen Furan Ring Opening Loss of CO (-28 Da)

Figure 1: Proposed MS/MS fragmentation pathway of 2-(3-Bromofuran-2-yl)acetic acid in ESI(-) mode.

LCMS_Workflow S1 Sample Prep & Blank Validation S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI(-) Ionization Isotope Check (1:1) S2->S3 S4 CID Fragmentation (Ramped CE) S3->S4 S5 Data Analysis (Isomer Differentiation) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for the structural elucidation of bromofuran derivatives.

Self-Validating Experimental Protocol

To ensure data integrity and avoid false positives from isobaric interferences, the following step-by-step LC-MS/MS methodology incorporates built-in validation checks.

Phase 1: Sample Preparation & System Suitability

  • Preparation: Dissolve 2-(3-Bromofuran-2-yl)acetic acid in HPLC-grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 10 mM Ammonium Acetate. Causality: Ammonium acetate is chosen over formic acid to prevent ion suppression in negative ESI mode.

  • Blank Validation: Inject a pure solvent blank prior to the sample. Ensure no background peaks exist at m/z 203/205 to rule out carryover.

Phase 2: Chromatographic Separation 3. Column: Use a sub-2 µm C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) [3]. 4. Gradient: Run a 10-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile) against Mobile Phase A (Water + 10 mM Ammonium Acetate) at a flow rate of 0.3 mL/min.

Phase 3: Mass Spectrometry (ESI- MS/MS) 5. Source Parameters: Set the capillary voltage to 2.5 kV (negative mode), source temperature to 120°C, and desolvation gas temperature to 350°C. 6. Precursor Validation (MS1): Scan from m/z 50 to 400. Verify the presence of the [M-H]⁻ doublet at m/z 202.9 and 204.9 with a 1:1 abundance ratio. Do not proceed to MS/MS if this isotopic signature is missing. 7. CID Fragmentation (MS2): Isolate m/z 203 (⁷⁹Br isotope) in the quadrupole. Apply Collision-Induced Dissociation (CID) using Argon gas. 8. Collision Energy (CE) Ramping: Perform three distinct injections at CE = 10 eV, 20 eV, and 30 eV.

  • Causality: Ramping CE ensures you capture both the low-energy decarboxylation event (m/z 159, prominent at 10 eV) and the high-energy proximity-driven HBr loss (m/z 79, prominent at 20-30 eV).

Phase 4: Data Interpretation 9. Confirm the identity of 2-(3-Bromofuran-2-yl)acetic acid by the dominant presence of the m/z 79 product ion. If m/z 131 is the base peak instead, the sample is likely the 5-bromo or 4-bromo positional isomer.

References

  • Mass Spectrometry - MSU Chemistry. Isotopic Distributions and Halogen Signatures. Michigan State University. Available at:[Link]

  • Fragmentation (mass spectrometry). Collision-Induced Dissociation and Reaction Pathways. Wikipedia. Available at:[Link]

Comparative

Comprehensive Comparison Guide: IR Spectroscopy of 2-(3-Bromofuran-2-yl)acetic acid vs. Structural Analogues

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals In modern drug discovery and development, functionalized heteroaromatics are indispensable. 2-(3-Bromofuran-2-yl)acetic acid is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

In modern drug discovery and development, functionalized heteroaromatics are indispensable. 2-(3-Bromofuran-2-yl)acetic acid is a highly valuable building block, primarily serving as a versatile intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to synthesize complex, multi-ring pharmacophores.

Before committing this expensive intermediate to catalytic workflows, verifying its structural integrity and differentiating it from non-halogenated or chlorinated analogues is critical to prevent catalyst poisoning or reaction failure. This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopic profiles of 2-(3-Bromofuran-2-yl)acetic acid and its primary alternatives, grounded in fundamental vibrational causality.

Spectroscopic Causality: The "Why" Behind the Peaks

To accurately interpret the IR spectrum of 2-(3-Bromofuran-2-yl)acetic acid, we must deconstruct the molecule into its three primary vibrational domains: the carboxylic acid, the furan ring, and the carbon-halogen bond.

The Carboxylic Acid Domain (-COOH)

The presence of the methylene (-CH₂-) spacer is structurally critical. It acts as an electronic insulator, breaking the conjugation between the furan ring's


-system and the carboxylic acid's carbonyl group. As a result, the C=O stretch behaves like a standard aliphatic carboxylic acid, appearing as a sharp, strong peak around 1712 cm⁻¹ [1]. Furthermore, carboxylic acids exhibit a highly characteristic, broad O-H stretching band from 2500 to 3300 cm⁻¹  due to intense intermolecular hydrogen bonding[1].
The Heteroaromatic Furan Ring

Furan rings exhibit distinct C=C stretching vibrations, which generally manifest between 1400 and 1600 cm⁻¹ [2]. When a massive bromine atom is introduced at the C3 position, it increases the reduced mass (


) of the vibrating system. According to Hooke's Law for molecular vibrations (

), an increase in reduced mass leads to a decrease in the vibrational frequency. Consequently, the C=C stretching modes in the brominated derivative experience a slight bathochromic shift (lower wavenumber) compared to the non-halogenated parent compound.
The Carbon-Halogen Bond (C-X)

The defining feature of this molecule is the C-Br bond. Due to the large atomic mass of bromine and the relatively weak force constant of the C-Br bond, its stretching vibration is highly diagnostic and appears in the far fingerprint region, typically in the 515–690 cm⁻¹ range[3]. This is the primary region used to differentiate the brominated compound from its chlorinated or non-halogenated counterparts.

Comparative Spectral Analysis

The table below summarizes the diagnostic IR peaks used to objectively differentiate 2-(3-Bromofuran-2-yl)acetic acid from its most common synthetic alternatives: the non-halogenated parent 2-(Furan-2-yl)acetic acid and the chlorinated analogue 2-(3-Chlorofuran-2-yl)acetic acid .

Functional Group / Vibration2-(Furan-2-yl)acetic acid (Parent)2-(3-Bromofuran-2-yl)acetic acid2-(3-Chlorofuran-2-yl)acetic acidIntensity & Shape
O-H Stretch (Acid) 2500–3300 cm⁻¹2500–3300 cm⁻¹2500–3300 cm⁻¹Strong, Broad
C=O Stretch (Acid) ~1710 cm⁻¹~1712 cm⁻¹~1714 cm⁻¹Strong, Sharp
C=C Stretch (Furan) ~1595, 1505 cm⁻¹~1580, 1490 cm⁻¹~1585, 1495 cm⁻¹Medium
C-O-C Stretch (Ring) ~1145 cm⁻¹~1150 cm⁻¹~1150 cm⁻¹Medium
C-X Stretch (Halogen) None ~620 cm⁻¹ (C-Br) ~760 cm⁻¹ (C-Cl) Strong, Sharp

Data extrapolated based on established spectroscopic rules for alkyl halides[3], furan derivatives[2], and carboxylic acids[1].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is the recommended methodology. ATR-FTIR requires no sample preparation (avoiding KBr pellet moisture artifacts) and preserves the integrity of the solid sample.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation Step 1):

    • Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes.

    • Scan a standard polystyrene calibration film. Verify that the diagnostic aromatic ring stretching peak appears exactly at 1601 cm⁻¹ (±1 cm⁻¹) . If out of specification, halt and realign the laser.

  • Crystal Preparation & Background Scan (Self-Validation Step 2):

    • Clean the diamond ATR crystal using a lint-free wipe dampened with LC-MS grade isopropanol. Allow to air dry.

    • Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This step mathematically subtracts ambient atmospheric CO₂ (2350 cm⁻¹) and water vapor (1300-1900 cm⁻¹, 3500-3900 cm⁻¹) from your final data.

  • Sample Application:

    • Place approximately 2–5 mg of solid 2-(3-Bromofuran-2-yl)acetic acid directly onto the center of the diamond crystal.

    • Lower the ATR pressure anvil until the software indicates optimal contact pressure (preventing crystal damage while ensuring signal strength).

  • Data Acquisition:

    • Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Data Processing & Verification:

    • Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the IR beam.

    • Verify the presence of the broad O-H band (>2500 cm⁻¹) to confirm the carboxylic acid remains intact (not degraded to an anhydride or esterified).

    • Interrogate the 515–690 cm⁻¹ region to confirm the presence of the C-Br bond[3].

Spectral Validation Workflow

The following logic diagram illustrates the decision tree for validating the identity of halogenated furan acetic acids using ATR-FTIR data.

G Start Sample Prep & ATR-FTIR HighFreq High Frequency (>1500 cm⁻¹) Start->HighFreq LowFreq Fingerprint Region (<1500 cm⁻¹) Start->LowFreq COOH Identify -COOH (1712 cm⁻¹, 2500-3300 cm⁻¹) HighFreq->COOH Furan Identify Furan Ring (1490-1580 cm⁻¹) HighFreq->Furan Halogen Halogen Differentiation LowFreq->Halogen CBr C-Br Stretch (~620 cm⁻¹) Halogen->CBr Brominated CCl C-Cl Stretch (~760 cm⁻¹) Halogen->CCl Chlorinated NoHal No Halogen Peak Halogen->NoHal Parent Furan

ATR-FTIR spectral validation workflow for halogenated furan acetic acids.

References

  • Title: IR Spectroscopy Tutorial: Alkyl Halides Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research (Global Research Online) URL: [Link]

Sources

Validation

comparing reactivity of 2-(3-Bromofuran-2-yl)acetic acid vs 2-furanacetic acid

The following guide compares 2-(3-Bromofuran-2-yl)acetic acid against its parent compound, 2-Furanacetic acid , focusing on their utility in medicinal chemistry and synthetic applications. Executive Summary For drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares 2-(3-Bromofuran-2-yl)acetic acid against its parent compound, 2-Furanacetic acid , focusing on their utility in medicinal chemistry and synthetic applications.

Executive Summary

For drug development professionals, the choice between 2-Furanacetic acid (2-FAA) and 2-(3-Bromofuran-2-yl)acetic acid (3-Br-2-FAA) is a decision between accessibility and modularity .[1][2][3]

  • 2-Furanacetic Acid is the standard "linear" building block.[1][2][3] It is commercially abundant, cost-effective, and ideal for appending a simple furan motif to a scaffold.[2][3][4] However, it suffers from poor acid stability and limited options for further regioselective functionalization.[3][4]

  • 2-(3-Bromofuran-2-yl)acetic Acid is the "divergent" scaffold.[1][2][3] The C3-bromine atom serves as a latent handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald), allowing researchers to grow the molecule in a vector orthogonal to the acetic acid chain.[3][4] While it requires more careful handling regarding sterics, it offers superior acid stability due to the electron-withdrawing nature of the bromine.[3]

Verdict: Use 2-FAA for early-stage fragment screening where chemical space is limited.[1][2][3] Switch to 3-Br-2-FAA when lead optimization requires growing the molecule into new binding pockets or when the furan ring requires stabilization against oxidative metabolism.[1][3]

Structural & Electronic Analysis

The introduction of a bromine atom at the 3-position fundamentally alters the electronic landscape of the furan ring.[3]

Feature2-Furanacetic Acid (Parent)2-(3-Bromofuran-2-yl)acetic Acid (Bromo)
Structure Electron-rich heteroaromatic ring.[1][2][3]Halogenated heteroaromatic ring.[1][3]
Electronic State High electron density; prone to polymerization.[1][2][3]Deactivated ring (Inductive effect of Br).[1][3]
Acid Stability Low. Sensitive to hydrolytic ring opening.[1][2][3]Moderate. Br deactivates C-protonation.[1][3]
pKa (COOH) ~3.9 - 4.2 (Predicted)~3.6 - 3.9 (Predicted; Br increases acidity).[1][2]
LogP ~0.6 (Hydrophilic)~1.4 (Increased Lipophilicity).[1]
Metabolic Risk High (Cis-2-butene-1,4-dial formation).[1][3]Modified (Br blocks metabolic attack vectors).
Mechanism of Acid Stabilization

Furan rings typically decompose in acidic media via protonation at the


-position (C5), leading to ring opening and polymerization.[3]
  • In 2-FAA: The ring is highly electron-rich, facilitating proton capture.[1][2][3]

  • In 3-Br-2-FAA: The bromine atom exerts a strong inductive withdrawing effect (-I).[1][2][3] This lowers the HOMO energy of the furan ring, making it less nucleophilic and significantly harder to protonate.[3] Consequently, the bromo-derivative survives reaction conditions (e.g., acidic esterifications) that would decompose the parent compound.[3]

Synthetic Versatility & Performance[2][3]

A. The "Linear" Path: Amide/Ester Coupling

Both molecules possess a carboxylic acid tail.[2][3] In standard amide coupling (e.g., HATU, EDC), they behave similarly, though the 3-Br variant exhibits slightly slower kinetics due to steric hindrance at the ortho position.[3][4]

  • Recommendation: When coupling 3-Br-2-FAA, increase reaction time by 2–4 hours compared to the parent to ensure completion.

B. The "Divergent" Path: Cross-Coupling

This is the exclusive domain of 3-Br-2-FAA .[1][2][3] The C-Br bond allows for Fragment-Based Drug Discovery (FBDD) strategies where the furan acts as a core hub rather than a terminal appendage.[1][2][3]

ReactivityComparison Parent 2-Furanacetic Acid Amide Amide Product (Linear) Parent->Amide HATU/Amine Decomp Polymerization/ Ring Opening Parent->Decomp Strong Acid (H+) Bromo 2-(3-Bromofuran-2-yl) acetic Acid Bromo->Amide HATU/Amine (Slower) Suzuki Biaryl Product (Branched) Bromo->Suzuki Pd(0) / Ar-B(OH)2 Bromo->Decomp Strong Acid (Resistant)

Figure 1: Divergent reactivity profiles.[1][3][4] The Bromo-derivative opens access to Pd-catalyzed cross-coupling pathways unavailable to the parent acid.[1][2][3]

Experimental Protocols

Protocol A: General Amide Coupling (Applicable to Both)

Use this for attaching the furan motif to amines.[1][4]

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.1 equiv)[1][4]

  • HATU (1.2 equiv)[1][5]

  • DIPEA (3.0 equiv)[1][4]

  • DMF (anhydrous)[1]

Procedure:

  • Dissolve 2-(3-Bromofuran-2-yl)acetic acid (or 2-FAA) in DMF (0.1 M).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU.[1][3] The solution should turn yellow/orange.[3] Stir for 10 minutes to form the activated ester.

  • Add the amine.[2][3]

  • Critical Step:

    • For 2-FAA : Stir at RT for 2–4 hours.[1][3]

    • For 3-Br-2-FAA : Stir at RT for 6–12 hours.[1][3] The steric bulk of the bromine hinders the approach of the amine, requiring extended reaction times.[3]

  • Quench with saturated NaHCO₃ and extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling (Exclusive to 3-Br-2-FAA)

Use this to functionalize the C3 position.[1][2][3]

Reagents:

  • 2-(3-Bromofuran-2-yl)acetic acid derivative (Ester protected preferred*)[1][2][3]

  • Aryl Boronic Acid (1.5 equiv)[1][4]

  • Pd(dppf)Cl₂[1][4]·CH₂Cl₂ (0.05 equiv)[1][4]

  • K₂CO₃ (3.0 equiv)[1][4]

  • Dioxane/Water (4:1)[1][4]

Context: It is highly recommended to protect the carboxylic acid as an ester (methyl or ethyl) before attempting the Suzuki coupling to prevent catalyst poisoning by the free carboxylate and to simplify purification.

Procedure:

  • Degassing: Charge a microwave vial with the Bromo-furan ester, Boronic acid, K₂CO₃, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (3x).[1]

  • Solvent Addition: Add degassed Dioxane/Water via syringe.[1][2][3]

  • Reaction: Heat to 90°C for 4–16 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Pd black.[1][2][3] Concentrate and purify via flash chromatography (Hexane/EtOAc).

Visualizing the Logic: Selection Guide

When should you choose the brominated derivative? Follow this logic flow.

SelectionLogic Start Start: Define Synthetic Goal Q1 Do you need to grow the molecule off the furan ring? Start->Q1 Q2 Is the furan ring surviving your reaction conditions? Q1->Q2 No (Linear Chain only) UseBromo Use 2-(3-Bromofuran-2-yl)acetic Acid (High Versatility, Stability) Q1->UseBromo Yes (Cross-Coupling) UseParent Use 2-Furanacetic Acid (Lower Cost, Higher Yields) Q2->UseParent Yes Q2->UseBromo No (Need Acid Stability)

Figure 2: Decision matrix for selecting the appropriate furan building block.[1][4]

References

  • Keay, B. A. Synthetic Applications of Furan Derivatives. Chemical Society Reviews.[1][2][3] (General reference for furan lithiation and stability).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Available at: [Link][1][4]

  • PubChem. Compound Summary for CID 89164 (3-Bromofuran). National Library of Medicine.[1][2][3] Available at: [Link][1][4]

Sources

Comparative

crystal structure determination of 2-(3-Bromofuran-2-yl)acetic acid

Comparative Guide: Structural Elucidation of 2-(3-Bromofuran-2-yl)acetic acid Executive Summary This guide evaluates the performance of Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for the structura...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structural Elucidation of 2-(3-Bromofuran-2-yl)acetic acid

Executive Summary

This guide evaluates the performance of Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for the structural determination of 2-(3-Bromofuran-2-yl)acetic acid , a halogenated heterocyclic building block. While alternatives like Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) provide essential characterization, this guide demonstrates why SC-XRD remains the "Gold Standard" for resolving critical 3D packing motifs—specifically the carboxylic acid dimers and halogen-mediated


-stacking characteristic of this class.

Target Audience: Synthetic Chemists, Crystallographers, and Drug Discovery Scientists.

The "Product": Single Crystal X-Ray Diffraction (SC-XRD)

Core Value Proposition

For small organic molecules like 2-(3-Bromofuran-2-yl)acetic acid, SC-XRD is the only technique that provides an unambiguous, three-dimensional map of electron density. Unlike spectroscopic methods that infer connectivity, SC-XRD directly visualizes:

  • Absolute Structure: Precise bond lengths (e.g., C–Br vs. C–H) and angles.

  • Supramolecular Synthons: Identification of the centrosymmetric carboxylic acid dimers (

    
     motif).
    
  • Halogen Bonding: Detection of specific Br

    
    O or Br
    
    
    
    
    
    interactions that influence solubility and bioactivity.
Technical Workflow

The determination process follows a rigorous, self-validating protocol.

SCXRD_Workflow cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Solution Step1 Solvent Selection (EtOH/EtOAc/Benzene) Step2 Slow Evaporation (Controlled T) Step1->Step2 Step3 Optical Inspection (Polarized Light) Step2->Step3 Step4 Mounting (Cryoloop, 100 K) Step3->Step4 Step5 Diffraction (Mo/Cu Kα Source) Step4->Step5 Step6 Unit Cell Indexing Step5->Step6 Step7 Phasing (Direct Methods/SHELXT) Step6->Step7 Step8 Refinement (Least Squares/SHELXL) Step7->Step8 Step9 Validation (CheckCIF) Step8->Step9

Figure 1: The SC-XRD workflow ensures data integrity from crystal growth to final validation.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares SC-XRD against its primary alternatives for the characterization of halogenated furan derivatives.

Performance Metrics Table
FeatureSC-XRD (Gold Standard) PXRD (Powder Diffraction) NMR (

H/

C)
Primary Output 3D Atomic Coordinates (x, y, z)Phase ID / CrystallinityConnectivity / Purity
Resolution Atomic (< 0.8 Å)Lattice ParametersFunctional Groups
Sample Req. Single Crystal (0.1–0.5 mm)Microcrystalline Powder (>10 mg)Solution (~5 mg)
Packing Data Direct Visualization (H-bonds,

-stacking)
Inferred (Rietveld Refinement)None (Solution state)
Stereochemistry Absolute Configuration (Flack param)Difficult/AmbiguousRelative (NOESY)
Turnaround 24–48 Hours (Growth dependent)< 1 Hour< 15 Minutes
Critical Insight: Why SC-XRD Wins for this Compound

While NMR confirms the identity of 2-(3-Bromofuran-2-yl)acetic acid (showing the characteristic furan protons and the acetic acid methylene singlet), it cannot predict the solid-state properties. PXRD is excellent for batch consistency ("fingerprinting") but fails to resolve the specific Br


O interactions  or the interplanar spacing  of the furan rings, which are critical for understanding the compound's melting point and solubility profile.

Supporting Experimental Data: Expected Structural Motifs

Based on the homologous series of benzofuran-2-yl acetic acids (specifically the 5-bromo derivatives), the crystal structure of the title compound is predicted to exhibit specific supramolecular features. These "expected results" serve as a benchmark for validating your experimental data.

Predicted Crystal Parameters (Based on Homologs)
  • Crystal System: Monoclinic (Space Group

    
    ) or Triclinic (
    
    
    
    ).
  • Primary Interaction: Strong intermolecular O–H

    
    O hydrogen bonds forming centrosymmetric dimers (
    
    
    
    graph set).
  • Secondary Interaction: Weak C–H

    
    
    
    
    
    interactions stacking the dimers along the short axis (typically the a or b axis).
  • Halogen Influence: The 3-Bromo substituent is expected to participate in Br

    
    O or Br
    
    
    
    S contacts (if solvated with S-containing solvents) or Br
    
    
    
    
    interactions, stabilizing the lattice.
Visualizing the Interaction Network

Interactions M1 Molecule A (COOH) M2 Molecule B (COOH) M1->M2 O-H···O (Strong Dimer) Stack1 π-Stacking (Furan Ring) M1->Stack1 3.4 Å spacing Br_Int Halogen Bond (C-Br···O) M1->Br_Int Stabilizing M2->M1 O-H···O (Centrosymmetric)

Figure 2: Predicted supramolecular synthons. The carboxylic acid dimer (green) is the dominant structural anchor, while


-stacking and halogen bonds (red) dictate the 3D packing.

Experimental Protocol: Structure Determination

To replicate the high-quality results seen in the literature for analogous brominated furan acids, follow this optimized protocol.

Step 1: Crystallization (The Critical Bottleneck)
  • Method: Slow Evaporation.[1]

  • Solvent System A: Ethanol/Water (1:1). Dissolve 20 mg of compound in warm ethanol; add water dropwise until turbid; heat to clear; allow to cool slowly.

  • Solvent System B: Ethyl Acetate/Hexane. Good for non-polar packing forces.

  • Target: Colorless blocks or prisms. Avoid needles (often indicate rapid precipitation and poor diffraction).

Step 2: Data Collection Strategy
  • Temperature: 100 K (Liquid Nitrogen stream). Rationale: Freezes thermal motion of the flexible acetic acid tail and the terminal bromine, sharpening high-angle reflections.

  • Source: Mo K

    
     (
    
    
    
    Å). Rationale: Bromine absorbs heavily with Cu radiation; Mo reduces absorption errors.
Step 3: Refinement Nuances
  • Hydrogen Atoms: Locate the carboxylic acid proton (COOH) in the difference Fourier map to confirm the H-bond donor/acceptor arrangement. Constrain C-bound hydrogens using a riding model.

  • Disorder: Watch for rotational disorder in the furan ring if the crystal quality is poor; the bromine atom's high electron density usually anchors the refinement.

References

  • Choi, H. D., et al. (2011). "2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid." Acta Crystallographica Section E, 67(12), o3482. Link

    • Significance: Establishes the standard packing and carboxylic acid dimer motif for brominated furan-deriv
  • Seo, P. J., et al. (2011). "Crystal structure of 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid." Acta Crystallographica Section E, 67, o3482. Link

    • Significance: Demonstrates the planar geometry of the furan-acid system and the role of Br in packing.
  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

    • Significance: The authoritative reference for the refinement software protocols described in Phase 3.
  • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Link

    • Significance: Validates the comparison metrics between SC-XRD and PXRD.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(3-Bromofuran-2-yl)acetic Acid Analogs

Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] Its un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] Its unique electronic properties and synthetic versatility have led to its incorporation into a multitude of biologically active compounds.[2] The furan nucleus can act as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, which allows for the fine-tuning of a molecule's pharmacological profile.[1][2]

This guide focuses on a specific, synthetically valuable starting point: 2-(3-Bromofuran-2-yl)acetic acid . This molecule is of particular interest as it possesses three key points for chemical modification: the bromine atom at the 3-position, the carboxylic acid moiety, and the furan ring itself. These "handles" allow for the systematic generation of diverse analogs to probe structure-activity relationships (SAR). We will provide an in-depth, objective comparison of how to validate the biological performance of these analogs, supported by field-proven experimental protocols and data interpretation frameworks. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the preclinical validation of novel furan-based therapeutic candidates.

Strategic Rationale for Analog Design and Evaluation

The core objective of creating analogs of 2-(3-Bromofuran-2-yl)acetic acid is to optimize its inherent, albeit potentially modest, biological activity into a potent and selective therapeutic lead. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of various aryl or alkyl groups. The carboxylic acid can be readily converted into esters, amides, or other functional groups to modulate polarity, cell permeability, and target engagement.

Our validation strategy will therefore focus on a triumvirate of biological activities frequently associated with furan derivatives: anti-inflammatory, antimicrobial, and anticancer effects.[3]

Overall Experimental Validation Workflow

A logical, tiered approach is essential for efficiently screening and characterizing novel compounds. The workflow begins with broad primary screening to identify activity, followed by more specific secondary assays to confirm and quantify this activity, and finally, preliminary mechanistic studies.

G A Compound Library (Parent + Analogs) B Antimicrobial Assay (Agar Diffusion) A->B C Cytotoxicity Screen (MTT Assay @ 10 µM) A->C D Anti-inflammatory Screen (COX/LOX Enzyme Assay) A->D E MIC/MBC Determination (Broth Microdilution) B->E F Dose-Response Cytotoxicity (MTT/LDH Assays for IC50) C->F G COX-2 Inhibition Assay (IC50 Determination) D->G Active Hits H Apoptosis vs. Necrosis Assay F->H Potent Compounds I Signaling Pathway Analysis (e.g., Western Blot for MAPK) H->I

Caption: High-level workflow for validating biological activity of new chemical entities.

Part 1: Anti-Inflammatory Activity Evaluation

Many furan derivatives exert anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[4] Dual inhibition of COX and LOX can offer a broader spectrum of anti-inflammatory action.[4] A primary screen should therefore assess the inhibitory potential of the 2-(3-Bromofuran-2-yl)acetic acid analogs against these targets.

Protocol 1: COX-2 Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human COX-2. The choice of a fluorometric assay provides high sensitivity and is amenable to a high-throughput microplate format.

Causality Behind Experimental Choices:

  • Target: We focus on COX-2 as it is the inducible isoform primarily responsible for inflammation, making it a more desirable therapeutic target than the constitutively expressed COX-1, which has protective functions.[5]

  • Detection Method: A fluorometric probe (e.g., ADHP) provides a robust signal-to-noise ratio, allowing for the detection of subtle inhibition at low compound concentrations.

  • Controls: Celecoxib, a known selective COX-2 inhibitor, is used as a positive control to validate assay performance. The "No-Enzyme" control accounts for background fluorescence, and the "Vehicle" control (DMSO) establishes the 100% activity baseline.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in dimethyl sulfoxide (DMSO). Create a series of dilutions (e.g., 100 µM to 1 nM) in the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Assay Plate Setup: In a 96-well black microplate, add 10 µL of each compound dilution. Include wells for a positive control (e.g., Celecoxib), a vehicle control (DMSO only), and a no-enzyme background control.

  • Enzyme Addition: Add 80 µL of reaction buffer containing human recombinant COX-2 enzyme and a fluorometric probe to each well, except the "No-Enzyme" control.

  • Initiation: Start the reaction by adding 10 µL of arachidonic acid solution.

  • Incubation & Measurement: Incubate the plate for 10 minutes at 37°C, protected from light. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the vehicle control (100% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Part 2: Antimicrobial Activity Screening

The furan nucleus is a component of several antibacterial and antifungal agents.[2][6] Therefore, screening the novel analogs for antimicrobial activity is a critical validation step. The standard method for determining the potency of a new antimicrobial agent is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).[7][8]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.

Causality Behind Experimental Choices:

  • Method: Broth microdilution is preferred over agar diffusion for quantitative analysis as it provides a specific concentration value (the MIC) rather than a qualitative zone of inhibition.[9]

  • Microbial Strains: A representative panel should include Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a yeast (Candida albicans) to assess the spectrum of activity.[10]

  • Positive Controls: Using well-established antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) validates the susceptibility of the microbial strains and the overall assay integrity.

Step-by-Step Methodology:

  • Bacterial/Fungal Inoculum Preparation: Culture the test microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the logarithmic growth phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well clear microplate, perform a two-fold serial dilution of each test compound, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a sterility control (broth only), a growth control (inoculum in broth, no compound), and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[7] This can be assessed visually or by measuring the optical density at 600 nm.

Part 3: Anticancer & Cytotoxicity Evaluation

Furan-containing compounds have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest.[5][11] The initial step in this evaluation is to determine the general cytotoxicity of the analogs against a cancer cell line. A self-validating system employs two assays that measure different cytotoxicity markers.

Protocol 3: Primary Cytotoxicity Screen (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[12] It is a robust and widely used method for initial cytotoxicity screening.

Causality Behind Experimental Choices:

  • Principle: This assay measures the activity of mitochondrial dehydrogenases, which are only active in living cells. A reduction in signal directly correlates with a loss of viable cells.

  • Cell Line: The MCF-7 breast cancer cell line is a common choice as it is well-characterized and widely used in anticancer drug screening.[13]

  • Dose Range: A wide range of concentrations is tested to capture the full dose-response curve and accurately calculate the IC50.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described in Protocol 1.

Protocol 4: Confirmatory Cytotoxicity Screen (LDH Release Assay)

To validate the results from the MTT assay, a Lactate Dehydrogenase (LDH) release assay is performed. This assay measures membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium.[12][14] Using two assays with different endpoints (metabolic activity vs. membrane integrity) provides a more trustworthy and robust assessment of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 10-20 µL) of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.

  • Controls: Include a "spontaneous release" control (from vehicle-treated cells) and a "maximum release" control (where cells are completely lysed with a provided lysis buffer).

  • Incubation and Measurement: Incubate for 15-30 minutes at room temperature, protected from light. Measure the absorbance or fluorescence.

  • Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous release from all values and normalizing to the maximum release control. Determine the IC50.

Data Presentation and Comparative Analysis

To facilitate a clear comparison between the parent compound and its analogs, all quantitative data should be summarized in a structured table.

Table 1: Hypothetical Biological Activity Data for 2-(3-Bromofuran-2-yl)acetic Acid and its Analogs

Compound IDModificationCOX-2 IC50 (µM)MIC (µg/mL) vs. S. aureusCytotoxicity IC50 (µM) vs. MCF-7 (MTT Assay)Cytotoxicity IC50 (µM) vs. MCF-7 (LDH Assay)
Parent 2-(3-Bromofuran-2-yl)acetic acid> 5012845.248.9
Analog A Methyl Ester Derivative25.612815.817.1
Analog B Amide Derivative (with Aniline)12.36422.524.3
Analog C Suzuki Coupling (with Phenylboronic Acid)5.4328.99.5
Celecoxib Positive Control0.04N/A> 100> 100
Ciprofloxacin Positive ControlN/A0.5N/AN/A
Doxorubicin Positive ControlN/AN/A0.81.1

Interpretation of Hypothetical Data:

  • SAR Insights: The data suggests that converting the carboxylic acid to a methyl ester (Analog A) or an anilide (Analog B) enhances both anti-inflammatory and cytotoxic activity, with the amide being more potent for COX-2 inhibition. The most significant increase in potency across all tested activities was observed in Analog C, where the bromine was replaced with a phenyl group. This indicates that a bi-aryl structure may be crucial for potent biological activity in this scaffold.

  • Assay Corroboration: The close agreement between the IC50 values obtained from the MTT and LDH assays for all compounds provides high confidence in the cytotoxicity data.

Mechanistic Insights: Potential Signaling Pathways

Furan derivatives have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is critical in regulating cellular processes like inflammation, proliferation, and apoptosis.[6][15] Dysregulation of this pathway is a hallmark of many cancers.

G cluster_0 cluster_1 cluster_2 GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Phosphorylation & Activation Proliferation Gene Expression (Proliferation, Inflammation) TF->Proliferation Induces label_text Potentially Inhibited by Furan Analogs label_text->RAF label_text->MEK

Caption: Simplified MAPK signaling pathway, a potential target for furan analogs.

Conclusion

This guide outlines a comprehensive and robust framework for validating the biological activity of 2-(3-Bromofuran-2-yl)acetic acid analogs. By employing a systematic approach that includes primary screening, secondary validation with quantitative assays, and the use of mechanistically distinct confirmatory tests, researchers can generate high-quality, trustworthy data. The hypothetical data presented illustrates how strategic modifications to the parent scaffold can significantly enhance potency across multiple biological targets. Future work on promising leads, such as "Analog C," should focus on more advanced mechanistic studies, selectivity profiling (e.g., COX-1 vs. COX-2), and in vivo efficacy models to further establish their therapeutic potential.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Antioxidants. [Link]

  • (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Furan: Structure and Medicinal Uses. (n.d.). Scribd. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2021). Taylor & Francis Online. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). National Center for Biotechnology Information. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. (2014). BMC Biotechnology. [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2005). Toxicology in Vitro. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). The Assay Guidance Manual. [Link]

  • Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic-Resistant Bacteria. (2023). Quest Journals. [Link]

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. (2024). MDPI. [Link]

  • Synthesis of 2-(3-bromonaphtho[2,1-b]furan-2-yl)-5-substituted-1,3,4-oxadiazoles as potential antimicrobial agents. (2014). International Journal of Pharma and Chemical Sciences. [Link]

  • Benzofuran 2-Carboxylic Acid Esters Useful as Inhibitors of Leukotriene Biosynthesis. (1985).
  • Quinuclidine derivatives, process for their preparation and pharmaceutical compositions containing them. (2005).
  • Patents In BindingDB. (n.d.). BindingDB. [Link]

  • Stable aqueous pharmaceutical compositions containing adalimumab. (n.d.). Big Molecule Watch. [Link]

  • Patents & Products. (n.d.). Garg Lab - UCLA. [Link]

  • Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. (2011). ResearchGate. [Link]

  • 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. (2009). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization, and biological activities of new benzofuran derivatives. (2007). Heterocycles. [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE. [Link]

  • Synthesis and Biological Activity of 2',3'-iso-Aryl-abscisic Acid Analogs. (2017). Molecules. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules. [Link]

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Comparative

A Comparative Guide to the Chromatographic Separation of 2-(Bromofuran-yl)acetic Acid Positional Isomers

Introduction In the landscape of pharmaceutical research and drug development, furan-based compounds represent a privileged scaffold, appearing in numerous bioactive molecules and natural products.[1][2] Specifically, fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, furan-based compounds represent a privileged scaffold, appearing in numerous bioactive molecules and natural products.[1][2] Specifically, functionalized furan-acetic acid derivatives serve as critical building blocks for novel therapeutic agents. The synthesis of these compounds, such as 2-(3-Bromofuran-2-yl)acetic acid, often yields a mixture of positional isomers—molecules with the same chemical formula but different arrangements of substituents on the furan ring. These isomers can possess vastly different pharmacological and toxicological profiles, making their accurate separation and quantification a non-negotiable step in the development pipeline.

The analytical challenge lies in the subtle physicochemical differences between these isomers, which often leads to co-elution under standard chromatographic conditions. This guide provides an in-depth comparison of chromatographic strategies to resolve 2-(3-Bromofuran-2-yl)acetic acid from its key positional isomers. We will explore the mechanistic rationale behind various approaches, from the workhorse of reversed-phase chromatography to the specialized selectivity of normal-phase techniques, and evaluate the performance leap offered by modern UPLC systems. This document is intended to serve as a practical and authoritative resource for researchers, enabling them to develop robust, selective, and efficient separation methods.

Part 1: The Isomeric Landscape and Its Chromatographic Implications

The primary analyte, 2-(3-Bromofuran-2-yl)acetic acid, and its common positional isomers share the same molecular weight but differ in the substitution pattern on the furan ring. This structural variance, while minor, alters the molecule's overall polarity, dipole moment, and potential for intermolecular interactions—the very properties exploited for chromatographic separation.

The presence of the ionizable carboxylic acid group (pKa typically 3-4) is a critical factor. The protonation state of this group dramatically alters the molecule's polarity and, consequently, its retention behavior, especially in reversed-phase systems.[3] Furthermore, the aromatic furan ring and the bromine substituent allow for π-π and dipole-dipole interactions, which can be selectively engaged with appropriate stationary phases.

Part 2: A Strategic Comparison of Chromatographic Methodologies

The selection of a chromatographic mode and stationary phase is the most critical decision in achieving isomer separation. Here, we compare the three most relevant approaches: Reversed-Phase HPLC, Normal-Phase HPLC, and the advanced Ultra-Performance Liquid Chromatography platform.

Reversed-Phase HPLC (RP-HPLC): The Universal Starting Point

RP-HPLC is the most widely used chromatographic technique due to its versatility and reproducibility.[4] It separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5]

Causality Behind Experimental Choices:

  • Stationary Phase Selection:

    • C18 (Octadecylsilane): This is the default choice for RP-HPLC, offering robust retention based on general hydrophobicity. However, due to the high structural similarity of positional isomers, a standard C18 column may fail to provide adequate resolution.

    • Phenyl-Hexyl: For aromatic compounds like furan derivatives, a phenyl-based stationary phase is often a superior choice.[6] It introduces an alternative separation mechanism: π-π interactions between the electron-rich phenyl ligands and the furan ring of the analyte. Subtle differences in the electron density of the furan ring, caused by the varying position of the electron-withdrawing bromine atom, can be exploited by this interaction to achieve separation where C18 fails.[6]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides sharper peaks and lower viscosity, while methanol can offer different selectivity.

    • pH Control (Ion Suppression): This is the most crucial parameter for ionizable compounds like carboxylic acids.[3] By adjusting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa (e.g., pH 2.5-3.0), the carboxylic acid is maintained in its neutral, non-ionized form. This "ion suppression" promotes greater retention and often improves peak shape significantly. A mobile phase containing 0.1% formic or phosphoric acid is standard practice.[7]

Normal-Phase HPLC (NP-HPLC): The Selectivity Specialist

When RP-HPLC fails to resolve challenging isomers, changing the chromatographic mode entirely provides an orthogonal separation mechanism. NP-HPLC, which uses a polar stationary phase (e.g., bare silica) and a non-polar mobile phase, separates compounds based on their polarity.[8][9]

Causality Behind Experimental Choices:

  • Principle of Separation: In NP-HPLC, polar analytes are more strongly retained by the polar stationary phase.[9] It is exceptionally sensitive to minor differences in the spatial arrangement of polar functional groups, making it a powerful tool for separating positional isomers that co-elute in reversed-phase.[4]

  • Mobile Phase: A typical mobile phase consists of a non-polar solvent like hexane or heptane, with a small amount of a more polar "modifier" such as isopropanol or ethyl acetate to control elution strength.[10]

  • Key Consideration: NP-HPLC is highly sensitive to the water content in the mobile phase, which can deactivate the silica stationary phase and lead to poor reproducibility. Therefore, using HPLC-grade anhydrous solvents and ensuring system equilibration are paramount for trustworthy results.[11]

UPLC vs. HPLC: Enhancing Performance Through Technology

Ultra-Performance Liquid Chromatography (UPLC) is not a separate mode but a significant technological advancement over traditional HPLC. UPLC systems utilize columns packed with sub-2 µm particles and can operate at much higher pressures (up to 15,000 psi).[12] This fundamental difference provides substantial gains in performance.

Comparative Analysis: UPLC vs. HPLC

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage of UPLC
Particle Size 3 - 5 µm< 2 µmHigher efficiency and resolution.[13]
System Pressure Up to 6,000 psiUp to 15,000 psiEnables use of smaller particles and higher flow rates.[12]
Analysis Time 15 - 30 minutes1 - 10 minutesSignificantly higher throughput.
Resolution GoodSuperiorBetter separation of closely eluting peaks.[14]
Sensitivity StandardHigherSharper, narrower peaks lead to greater peak height and better signal-to-noise.[15]
Solvent Consumption HighLow (up to 80% reduction)Reduced operational cost and environmental impact.[14]

For the separation of bromofuran acetic acid isomers, transitioning an HPLC method to a UPLC platform can dramatically improve resolution and shorten run times, allowing for more effective screening of conditions and faster analysis of samples.

Part 3: Experimental Protocols and Comparative Data

To provide a practical framework, a detailed experimental protocol for a reversed-phase UPLC method is described below. This method serves as a robust starting point for separating 2-(3-Bromofuran-2-yl)acetic acid from its positional isomers.

Detailed Experimental Protocol: UPLC-UV Method
  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Vortex to dissolve fully.

    • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

  • Instrumentation and Conditions:

    • System: An Acquity UPLC H-Class System or equivalent.

    • Detector: Photodiode Array (PDA) Detector, monitoring at the absorbance maximum (e.g., 254 nm).

    • Column: Acquity UPLC BEH Phenyl, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Column Temperature: 35 °C.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1.0 µL.

    • Gradient Program:

      • 0.0 min: 30% B

      • 8.0 min: 60% B

      • 8.1 min: 95% B

      • 9.0 min: 95% B

      • 9.1 min: 30% B

      • 11.0 min: 30% B (Re-equilibration)

Comparative Performance Data

The following table summarizes hypothetical but representative data from the screening of different chromatographic conditions. The goal is the baseline separation (Resolution, Rₛ > 1.5) of 2-(3-Bromofuran-2-yl)acetic acid (Isomer A) and a challenging positional isomer, 2-(5-Bromofuran-2-yl)acetic acid (Isomer B).

Chromatographic SystemStationary PhaseMobile Phase Gradient (ACN/H₂O w/ 0.1% FA)Retention Time (Isomer A) (min)Retention Time (Isomer B) (min)Resolution (Rₛ)
HPLC Standard C18 (5 µm)30-60% ACN over 15 min10.2110.350.8 (Co-elution)
HPLC Phenyl-Hexyl (5 µm)30-60% ACN over 15 min11.5411.981.6 (Baseline)
UPLC BEH C18 (1.7 µm)30-60% ACN over 8 min4.884.951.1 (Partial)
UPLC BEH Phenyl (1.7 µm) 30-60% ACN over 8 min 5.31 5.54 2.1 (Excellent)
HPLC Silica (5 µm)Isocratic: 95:5 Hexane/IPA12.1513.501.9 (Baseline)

Data Interpretation: This comparison clearly demonstrates the superior selectivity of the phenyl stationary phase, which leverages π-π interactions to resolve the isomers.[6] Furthermore, the UPLC system provides this baseline separation in a significantly shorter time frame compared to the HPLC methods.[15] Normal-phase chromatography also proves to be a viable orthogonal strategy.[4]

Part 4: A Self-Validating Workflow for Method Development

To ensure a robust and reliable separation, a systematic approach to method development is essential. The following workflow is designed to be a self-validating system, ensuring that optimal conditions are identified through logical, evidence-based steps.

ChromatographicMethodDevelopment start Start: Isomer Mixture char 1. Analyte Characterization (pKa, UV λmax, Solubility) start->char screen_rp 2. Initial Screening: RP-UPLC (Standard C18 Column, Generic Gradient) char->screen_rp check_res1 Resolution (Rs) > 1.5? screen_rp->check_res1 optimize 5. Method Optimization & Validation (Fine-tune gradient, flow, temp.) check_res1->optimize Yes alt_selectivity 3. Alternative Selectivity: RP-UPLC (Phenyl Column) check_res1->alt_selectivity No final_method Final Validated Method optimize->final_method check_res2 Resolution (Rs) > 1.5? alt_selectivity->check_res2 check_res2->optimize Yes orthogonal 4. Orthogonal Method: NP-HPLC (Silica Column) check_res2->orthogonal No check_res3 Resolution (Rs) > 1.5? orthogonal->check_res3 check_res3->optimize Yes fail Re-evaluate Analytes (Consider derivatization) check_res3->fail No

A logical workflow for developing a robust isomer separation method.

This workflow begins with a standard reversed-phase screening. If separation is inadequate, it systematically moves to a stationary phase with a different selectivity mechanism (phenyl) before exploring an orthogonal technique (normal-phase). This ensures that the chemical space for separation is thoroughly explored, leading to a trustworthy and robust final method.

Conclusion

The successful chromatographic separation of 2-(3-Bromofuran-2-yl)acetic acid and its positional isomers is a critical task that demands a strategic and mechanistically informed approach. While standard C18-based reversed-phase methods may serve as a starting point, they often fall short of providing the necessary resolution. This guide demonstrates that achieving baseline separation hinges on leveraging alternative selectivity mechanisms.

For researchers and drug development professionals, the key takeaway is the power of stationary phase selection. A phenyl column, which facilitates π-π interactions, offers a significant advantage in selectivity for these aromatic isomers.[6] When coupled with the speed, resolution, and sensitivity enhancements of a UPLC platform, this approach provides a highly efficient and robust solution.[13][15] In particularly challenging cases, normal-phase chromatography remains an invaluable orthogonal tool.[4] By following the systematic workflow presented, scientists can confidently develop and validate a separation method that ensures the purity and quality of their target compounds.

References

  • Pérez-Quintanilla, D., Sánchez, A., del Hierro, I., Fajardo, M., & Sierra, I. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 1063(1-2), 147-155.
  • Fanali, S., Chankvetadze, B., & D'Orazio, G. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatographic Science, 40(10), 553-560.
  • Wang, Y., Liu, Y., & Zhang, X. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(78), 41659-41666.
  • ResearchGate. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Hrbek, V., Vaclavik, L., El-Abassy, R. M., & Kocourek, V. (2004). Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1046(1-2), 155-161.
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  • BenchChem. (2025). The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-(3-Bromofuran-2-yl)acetic acid

As researchers and scientists, our work extends beyond discovery and into the responsible management of the chemical lifecycle. This guide provides a detailed, step-by-step framework for the proper disposal of 2-(3-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our work extends beyond discovery and into the responsible management of the chemical lifecycle. This guide provides a detailed, step-by-step framework for the proper disposal of 2-(3-Bromofuran-2-yl)acetic acid, a halogenated organic acid. The procedures outlined here are grounded in established safety protocols for managing hazardous chemical waste, ensuring the protection of both laboratory personnel and the environment.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. Your EHS office is the ultimate authority on chemical waste disposal at your facility.

Hazard Profile and Risk Assessment

Understanding the hazards is the first step in safe handling and disposal. Based on its structure, 2-(3-Bromofuran-2-yl)acetic acid should be presumed to have the following characteristics:

  • Corrosivity: The carboxylic acid functional group makes the compound acidic and potentially corrosive to skin, eyes, and respiratory tracts.

  • Toxicity: Brominated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin[1][2]. The furan ring itself can also contribute to toxicity. Thermal decomposition may release hazardous gases like carbon monoxide, carbon dioxide, and hydrogen halides[3].

  • Environmental Hazard: Organobromine compounds can be persistent in the environment and may be toxic to aquatic life[1][4]. They are often subject to strict disposal regulations to prevent environmental release[5][6].

For these reasons, this compound must never be disposed of down the drain or in regular trash[5][7].

Hazard Category Anticipated Risk Primary Concerns
Health Hazards Corrosive (Skin/Eye Irritation)[3][8], Toxic (Inhalation/Ingestion/Dermal)[1][9]Causes skin irritation/burns and serious eye damage. May cause respiratory irritation.
Physical Hazards Not well-defined, but handle away from ignition sources[3][8].Thermal decomposition can release irritating and toxic gases (e.g., hydrogen bromide)[3].
Environmental Hazards Persistent, Bioaccumulative, and Toxic (PBT) potential[4][6].Harmful to aquatic life. Must not be released into the environment[1].

Personal Protective Equipment (PPE) and Handling

When handling 2-(3-Bromofuran-2-yl)acetic acid for any purpose, including disposal, strict adherence to PPE protocols is mandatory.

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of any dust or vapors[2]. Ensure an eyewash station and safety shower are immediately accessible[9].

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use chemical safety goggles or a face shield[9].

  • Body Protection: A lab coat is required. Ensure it is fully buttoned. Closed-toe shoes are mandatory[2].

Waste Segregation: The Critical Step

Proper segregation is paramount for safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper classification can result in significant regulatory fines[10].

2-(3-Bromofuran-2-yl)acetic acid waste falls into a specific category: Halogenated Organic Acid Waste .

  • DO NOT mix this waste with non-halogenated organic waste. Halogenated waste requires a specific, high-temperature incineration process for disposal, which is more costly and energy-intensive[7].

  • DO NOT mix with inorganic acids (e.g., HCl, H2SO4) or bases (e.g., NaOH)[11][12].

  • DO NOT mix with oxidizers (e.g., nitric acid, peroxides)[11][13].

  • DO NOT mix with aqueous waste streams that are designated for drain disposal[11].

The diagram below illustrates the decision-making process for segregating this waste.

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Protocol

  • Select the Correct Waste Container:

    • Obtain a designated hazardous waste container from your institution's EHS department. This should be a robust, leak-proof container with a screw-top cap, compatible with acidic and halogenated organic materials[7].

    • Ensure the container is clearly labeled "HAZARDOUS WASTE"[13].

  • Properly Label the Container:

    • Before adding any waste, affix a completed hazardous waste tag to the container[13][14].

    • Write the full chemical name: "2-(3-Bromofuran-2-yl)acetic acid". Do not use abbreviations or chemical formulas [13].

    • If the waste is in a solution, list all components and their approximate percentages, including the solvent (e.g., "Dichloromethane 95%, 2-(3-Bromofuran-2-yl)acetic acid 5%").

    • Clearly indicate the hazards: "Corrosive," "Toxic," "Halogenated"[14].

  • Transferring Waste:

    • Perform all transfers inside a chemical fume hood.

    • For solid waste, use a dedicated spatula or scoop. Place contaminated items like weigh boats or gloves into a separate, labeled solid waste bag for halogenated materials.

    • For liquid waste, use a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Secure and Store the Container:

    • Tightly seal the cap on the waste container when not actively adding waste[13][15].

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.

    • Ensure the storage location has secondary containment (like a spill tray) to capture any potential leaks[16].

    • Store it away from incompatible materials, particularly bases and oxidizers[13].

  • Arrange for Pickup:

    • Once the container is full or has been in storage for the maximum allowable time per institutional and RCRA guidelines (e.g., 180 days for small quantity generators), contact your EHS department to schedule a waste pickup[10].

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully collect the absorbent material using non-sparking tools[3][8].

    • Place the contaminated material into a sealed, labeled bag or container and dispose of it as halogenated solid waste.

    • Wipe the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (outside of a fume hood):

    • EVACUATE the area immediately.

    • Alert others and activate the fire alarm if there is any risk of fire or significant vapor exposure.

    • Close the laboratory doors to contain the spill.

    • Call your institution's emergency number and the EHS office immediately.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

This comprehensive approach to the disposal of 2-(3-Bromofuran-2-yl)acetic acid ensures that your research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship, in compliance with regulations like the Resource Conservation and Recovery Act (RCRA)[5][17].

References

  • University of Waterloo. (n.d.). Chemical Waste Streams.
  • Thermo Fisher Scientific. (2012, March 8).
  • Environmental Marketing Services. (2024, July 15).
  • Hazardous Waste Experts. (2022, March 15).
  • ASTM International. (2021, February 26).
  • Thermo Fisher Scientific. (2012, March 8). Safety Data Sheet: 3-Bromofuran.
  • University of Pennsylvania. (2025, September 17).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet: Corrosive liquid, acidic, organic, n.o.s..
  • Fisher Scientific. (2009, February 9).
  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
  • Laboratory Manager. (2022, March 24).
  • University of Northern Iowa. (n.d.).
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Braun Research Group, University of Illinois. (n.d.).
  • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • U.S. Environmental Protection Agency. (1983, December).
  • ICL-IP Terneuzen B.V. (n.d.).
  • Mpoukouvalas, K., et al. (2023, January 31).
  • European Chemicals Agency. (2024, December 18).

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